molecular formula C10H10N2O2 B1432281 methyl 5-methyl-1H-indazole-7-carboxylate CAS No. 1360945-87-4

methyl 5-methyl-1H-indazole-7-carboxylate

Cat. No.: B1432281
CAS No.: 1360945-87-4
M. Wt: 190.2 g/mol
InChI Key: SWLFUUBPIXNXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-1H-indazole-7-carboxylate (CAS 1360945-87-4) is a high-purity chemical compound supplied for research and development purposes. This methyl ester derivative of a 5-methyl-indazole carboxylic acid has a molecular formula of C 10 H 10 N 2 O 2 and a molecular weight of 190.20 . As a member of the indazole class of heterocyclic compounds, it serves as a versatile key intermediate and building block in synthetic organic chemistry . Its molecular structure, featuring a methyl substituent at the 5-position and a carboxylate ester at the 7-position, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this compound to develop novel bioactive molecules and drug candidates , with indazole scaffolds being investigated in areas such as anticancer and anti-inflammatory therapies . The compound's functional groups allow for further chemical modifications, including hydrolysis, amidation, and nucleophilic substitution, facilitating its use in structure-activity relationship (SAR) studies and lead optimization processes. Hazard Statements: Not fully classified . Precautionary Statements: Handle with appropriate personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-methyl-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLFUUBPIXNXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)OC)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-methyl-1H-indazole-7-carboxylate: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and handling of methyl 5-methyl-1H-indazole-7-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Drawing upon data from closely related indazole derivatives, this document offers insights into its synthesis, reactivity, and analytical characterization.

Molecular Structure and Physicochemical Properties

Methyl 5-methyl-1H-indazole-7-carboxylate belongs to the indazole class of bicyclic heterocyclic aromatic organic compounds. The indazole core, composed of a fused benzene and pyrazole ring, is a prevalent scaffold in many biologically active molecules.[1][2] The structure of the parent acid, 5-methyl-1H-indazole-7-carboxylic acid, is presented below, with the esterification of the carboxylic acid group at the 7-position yielding the target molecule.

Table 1: Physicochemical Properties of 5-methyl-1H-indazole-7-carboxylic acid (Inferred for the methyl ester)

PropertyValueSource
Molecular FormulaC9H8N2O2[3]
Molecular Weight176.17 g/mol [4]
Monoisotopic Mass176.05858 Da[3]
XlogP (Predicted)1.4[3]
AppearanceExpected to be a solid[5][6]

Note: Properties are for the parent carboxylic acid, but are expected to be similar for the methyl ester, with adjustments for the additional methyl group.

Synthesis and Reactivity

Proposed Synthetic Workflow

A plausible synthetic route would involve the Fischer esterification of the corresponding carboxylic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid.[7]

Synthesis_Workflow 5-methyl-1H-indazole-7-carboxylic acid 5-methyl-1H-indazole-7-carboxylic acid Reaction_Vessel Esterification 5-methyl-1H-indazole-7-carboxylic acid->Reaction_Vessel Methanol (CH3OH) Methanol (CH3OH) Methanol (CH3OH)->Reaction_Vessel Methyl 5-methyl-1H-indazole-7-carboxylate Methyl 5-methyl-1H-indazole-7-carboxylate Reaction_Vessel->Methyl 5-methyl-1H-indazole-7-carboxylate Reflux Acid_Catalyst H2SO4 (conc.) Acid_Catalyst->Reaction_Vessel

Caption: Proposed synthesis of methyl 5-methyl-1H-indazole-7-carboxylate.

Reactivity Profile

Indazole derivatives exhibit a rich reactivity profile. The nitrogen atoms in the pyrazole ring can be alkylated or acylated, and the benzene ring can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.[8][9] The ester group of methyl 5-methyl-1H-indazole-7-carboxylate can be hydrolyzed back to the carboxylic acid or converted to an amide. The indazole ring itself is generally stable but can be susceptible to degradation under harsh conditions.[1]

Stability and Storage

Chemical Stability

Indazole derivatives are generally stable under normal laboratory conditions.[10] However, they are incompatible with strong oxidizing agents.[10][11] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[10]

Table 2: Stability and Incompatibility

ConditionEffectSource
Normal ConditionsStable[10]
Strong Oxidizing AgentsIncompatible[10][11]
High TemperaturesDecomposition, release of NOx, CO, CO2[10]
Recommended Storage

For long-term storage, methyl 5-methyl-1H-indazole-7-carboxylate should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] It is advisable to store it away from sources of ignition.[11]

Experimental Protocols

Protocol for Esterification of 5-methyl-1H-indazole-7-carboxylic acid

This protocol is a general procedure and may require optimization.

  • Preparation: In a round-bottom flask, suspend 5-methyl-1H-indazole-7-carboxylic acid (1 equivalent) in methanol (10-20 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension while stirring.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[7]

General Protocol for Stability Testing (Stress Conditions)
  • Sample Preparation: Prepare solutions of methyl 5-methyl-1H-indazole-7-carboxylate in various solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions: Expose the solutions to a range of stress conditions:

    • Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H2O2 at room temperature.

    • Thermal: Solid compound heated in an oven (e.g., 80 °C).

    • Photolytic: Solution exposed to UV light.

  • Analysis: At specified time points, analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

Stability_Testing_Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis Sample Methyl 5-methyl-1H-indazole-7-carboxylate Solution Acid Acidic (HCl) Sample->Acid Base Basic (NaOH) Sample->Base Oxidative Oxidative (H2O2) Sample->Oxidative Thermal Thermal Sample->Thermal Photolytic Photolytic (UV) Sample->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Degradation_Profile Degradation Profile HPLC->Degradation_Profile

Caption: Workflow for assessing the stability of the target compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling methyl 5-methyl-1H-indazole-7-carboxylate and its precursors. Based on data for similar compounds, it may cause skin and eye irritation.[4][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10]

  • Ventilation: Use only with adequate ventilation to avoid breathing fumes or dust.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.[12]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[10] If on skin, wash off immediately with soap and plenty of water.[10] If inhaled, move to fresh air.[10] If swallowed, seek immediate medical assistance.[10]

Conclusion

Methyl 5-methyl-1H-indazole-7-carboxylate is a valuable research chemical with significant potential in drug discovery and development. While specific experimental data for this compound is limited, a comprehensive understanding of its chemical properties, stability, and reactivity can be extrapolated from closely related indazole derivatives. The protocols and information provided in this guide are intended to serve as a foundation for researchers working with this and similar molecules, enabling safe handling, effective synthesis, and robust characterization.

References

  • Govek, et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 5-methyl-1h-indazole-7-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • Gaikwad, D. D., Chapolikar, A. D., Devkate, C. G., & Domb, A. J. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Retrieved from [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. (n.d.). Retrieved from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). Retrieved from [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). Journal of Chemical Health Risks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Beilstein Journals. (n.d.). Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. (n.d.). Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. (2022, April 11). Retrieved from [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. (2021, August 2). Retrieved from [Link]

  • American Elements. (n.d.). Methyl 1-methyl-1H-indazole-5-carboxylate. Retrieved from [Link]

Sources

The Ascendancy of 7-Carboxylate Indazole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The indazole scaffold has long been recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[1] Among the various substituted indazoles, derivatives featuring a carboxylate or carboxamide group at the 7-position have emerged as a particularly fruitful area of research, leading to the development of potent and selective therapeutic agents for oncology and inflammatory diseases.[3][4]

This technical guide provides an in-depth exploration of the therapeutic potential of 7-carboxylate indazole derivatives, delving into their mechanisms of action, synthetic strategies, and key therapeutic applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space.

The Strategic Importance of the Indazole-7-Carboxylate Moiety

The positioning of a carboxylate or carboxamide group at the 7-position of the indazole ring is not arbitrary. This specific substitution pattern has proven crucial for achieving high-affinity interactions with several key protein targets. The 7-carboxamide group can act as a key hydrogen bond donor and acceptor, anchoring the molecule within the binding pocket of target proteins. This has been particularly evident in the development of inhibitors for two critical classes of enzymes: Inhibitor of Apoptosis Proteins (IAPs) and Poly(ADP-ribose) Polymerases (PARPs).

Mechanism of Action: A Tale of Two Targets

The therapeutic potential of 7-carboxylate indazole derivatives is best exemplified by their ability to modulate two distinct and critical cellular pathways: apoptosis and DNA repair.

Reinstating Apoptosis through IAP Antagonism

Cancer cells often evade programmed cell death (apoptosis) by overexpressing Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and IAP2 (cIAP1/2).[5][6] These proteins function by directly inhibiting caspases, the executioner enzymes of apoptosis, and by participating in pro-survival signaling pathways.[5]

7-Carboxylate indazole derivatives have been successfully developed as potent antagonists of IAPs. A prime example is Tolinapant (ASTX660) , an orally bioavailable, non-peptidomimetic dual antagonist of cIAP1/2 and XIAP.[7][8]

Mechanism of Tolinapant:

  • cIAP1/2 Degradation: Tolinapant binds to the BIR3 domain of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent degradation by the proteasome.[9]

  • NF-κB Activation: The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway. This results in the production of pro-inflammatory cytokines, such as TNF-α.[9][10]

  • XIAP Inhibition: Tolinapant also binds to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9 and promoting the intrinsic apoptosis pathway.[9]

  • Immune Modulation: Beyond its direct effects on apoptosis, Tolinapant has been shown to have immunomodulatory properties, capable of activating both the innate and adaptive immune systems to promote a robust anti-tumor immune response.[11]

The dual action of antagonizing both cIAPs and XIAP, coupled with its immune-stimulatory effects, makes Tolinapant a promising therapeutic agent for various cancers, particularly T-cell lymphomas.[7][11]

IAP Antagonism by 7-Carboxylate Indazole Derivatives cluster_0 Cancer Cell cluster_1 Effects of Tolinapant Tolinapant Tolinapant (7-Carboxylate Indazole Derivative) cIAP cIAP1/2 Tolinapant->cIAP Binds to BIR3 XIAP XIAP Tolinapant->XIAP Binds to BIR3 cIAP_degradation cIAP1/2 Degradation Tolinapant->cIAP_degradation XIAP_inhibition XIAP Inhibition Tolinapant->XIAP_inhibition Caspases Caspases cIAP->Caspases Inhibits NFkB Non-canonical NF-κB Pathway cIAP->NFkB Inhibits XIAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces TNFa TNF-α Production NFkB->TNFa ImmuneResponse Anti-tumor Immune Response TNFa->ImmuneResponse cIAP_degradation->NFkB Activates XIAP_inhibition->Caspases Relieves Inhibition

Caption: Mechanism of IAP antagonism by Tolinapant.

Inducing Synthetic Lethality through PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[3][9] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for the homologous recombination (HR) pathway of DNA double-strand break repair, inhibiting PARP leads to a synthetic lethal phenotype, where the accumulation of unrepaired DNA damage results in cell death.[3][9]

The 2H-indazole-7-carboxamide scaffold has been instrumental in the development of potent PARP inhibitors. The most notable example is Niraparib (MK-4827) , an orally available PARP-1 and PARP-2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3]

Mechanism of Niraparib:

  • Catalytic Inhibition: Niraparib binds to the catalytic domain of PARP-1 and PARP-2, competing with the natural substrate NAD+, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains.[11]

  • PARP Trapping: In addition to catalytic inhibition, Niraparib "traps" PARP enzymes on damaged DNA. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair, leading to the formation of double-strand breaks that cannot be repaired in HR-deficient cells.[10]

The 7-carboxamide group of the indazole core in Niraparib forms critical hydrogen bonds within the nicotinamide binding pocket of the PARP enzyme, contributing significantly to its high inhibitory potency.[11]

PARP Inhibition by 7-Carboxamide Indazole Derivatives cluster_0 Cancer Cell (BRCA deficient) cluster_1 Effects of Niraparib Niraparib Niraparib (2H-Indazole-7-carboxamide) PARP PARP1/2 Niraparib->PARP Binds to Catalytic Site PARP_inhibition Catalytic Inhibition Niraparib->PARP_inhibition PARP_trapping PARP Trapping Niraparib->PARP_trapping BER Base Excision Repair (BER) PARP->BER Initiates DNA_SSB DNA Single- Strand Break (SSB) DNA_SSB->PARP Recruits DNA_DSB DNA Double- Strand Break (DSB) Cell_Death Cell Death (Synthetic Lethality) DNA_DSB->Cell_Death Leads to (HR deficient) HR Homologous Recombination (HR) DNA_DSB->HR Repaired by PARP_inhibition->BER Blocks PARP_trapping->DNA_DSB Causes

Caption: Mechanism of PARP inhibition by Niraparib.

Synthesis of 7-Carboxylate Indazole Derivatives

The synthesis of 7-carboxylate indazole derivatives typically involves the construction of the indazole core followed by functional group manipulations. A common and versatile starting material is 1H-indazole-7-carboxylic acid.

General Synthesis of 1H-Indazole-7-Carboxylic Acid

A variety of methods have been reported for the synthesis of the indazole nucleus. A practical approach to 1H-indazole-7-carboxylic acid can be achieved through the cyclization of appropriately substituted precursors.

Example Protocol: Synthesis of 1H-Indazole-7-Carboxylic Acid

  • Starting Material: 2-Methyl-3-nitrobenzoic acid.

  • Reduction: The nitro group is reduced to an amino group using a standard reducing agent such as SnCl₂ in HCl or catalytic hydrogenation (H₂/Pd-C). This yields 3-amino-2-methylbenzoic acid.

  • Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperature (0-5 °C).

  • Cyclization: The resulting diazonium salt undergoes intramolecular cyclization to form the indazole ring. This step can be facilitated by heating.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield 1H-indazole-7-carboxylic acid.

Synthesis of 1H-Indazole-7-Carboxylic Acid Start 2-Methyl-3-nitrobenzoic acid Intermediate1 3-Amino-2-methylbenzoic acid Start->Intermediate1 Reduction (e.g., H₂/Pd-C) Intermediate2 Diazonium Salt Intermediate1->Intermediate2 Diazotization (NaNO₂, HCl, 0-5 °C) Product 1H-Indazole-7-carboxylic acid Intermediate2->Product Intramolecular Cyclization (Heat)

Caption: General synthetic route to 1H-indazole-7-carboxylic acid.

Synthesis of 7-Carboxamide Derivatives

The 7-carboxamide moiety is typically introduced via amide coupling of the corresponding 7-carboxylic acid with a desired amine.

Example Protocol: Amide Coupling to form Indazole-7-Carboxamides

  • Activation of Carboxylic Acid: 1H-Indazole-7-carboxylic acid is dissolved in an aprotic solvent (e.g., DMF or DCM). A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)/EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or thionyl chloride (to form the acyl chloride) is added to activate the carboxylic acid. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is often included.

  • Addition of Amine: The desired amine (R-NH₂) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is typically quenched with water or a mild aqueous acid/base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford the final indazole-7-carboxamide.

Synthesis of Indazole-7-Carboxamides Start 1H-Indazole-7-carboxylic acid Activated_Ester Activated Intermediate (e.g., Acyl chloride, O-Acylurea) Start->Activated_Ester Activation (e.g., HATU, DIPEA) Product Indazole-7-carboxamide Activated_Ester->Product Amine Amine (R-NH₂) Amine->Product Nucleophilic Acyl Substitution

Sources

Navigating the Indazole Scaffold: A Technical Guide to Methyl 5-methyl-1H-indazole-7-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on a Promising Heterocyclic Moiety.

This technical guide delves into the chemical identity, physicochemical characteristics, and synthetic pathways associated with Methyl 5-methyl-1H-indazole-7-carboxylate. While this specific molecule is not extensively cataloged with a dedicated CAS number in major chemical databases, its core structure, the indazole ring, is a cornerstone in medicinal chemistry. This guide will provide a comprehensive overview of closely related, well-documented isomers and the direct synthetic route to the target compound from its carboxylic acid precursor, offering valuable, actionable insights for researchers in drug discovery and organic synthesis.

The indazole nucleus is a privileged scaffold, meaning it is a recurring structural motif in molecules that exhibit a wide range of biological activities. From potent anti-inflammatory agents to targeted cancer therapeutics, the versatility of the indazole ring system makes its derivatives, such as the titular carboxylate, of significant interest to the scientific community.

Physicochemical Landscape of Indazole Carboxylates

To appreciate the properties of Methyl 5-methyl-1H-indazole-7-carboxylate, it is instructive to examine the characteristics of its commercially available isomers. This comparative data provides a reliable benchmark for predicting the behavior of the target compound.

PropertyMethyl 1H-indazole-5-carboxylate[1][2][3]Methyl 7-methyl-1H-indazole-5-carboxylate[4]Methyl 1H-indazole-3-carboxylate[5]
CAS Number 473416-12-5[2][3]1220039-49-5[4]43120-28-1[5]
Molecular Formula C₉H₈N₂O₂[2][3]C₁₀H₁₀N₂O₂C₉H₈N₂O₂[5]
Molecular Weight 176.17 g/mol [1][2]190.20 g/mol 176.17 g/mol [5]
Appearance Light yellow to brown solid[3]SolidWhite to off-white solid[5]
Purity ≥ 96% (HPLC)[3]98%Not specified
Storage Conditions 0-8 °C[3]4 °CNot specified

Synthesis Pathway: From Carboxylic Acid to Methyl Ester

The most direct and common method for preparing Methyl 5-methyl-1H-indazole-7-carboxylate is through the esterification of its corresponding carboxylic acid, 5-methyl-1H-indazole-7-carboxylic acid. The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction for this purpose.

Conceptual Workflow for Fischer-Speier Esterification

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 5-methyl-1H-indazole- 7-carboxylic acid E Protonation of Carbonyl Oxygen A->E Step 1 B Methanol (Excess) F Nucleophilic Attack by Methanol B->F C Acid Catalyst (e.g., H₂SO₄) C->E D Reflux E->F Step 2 G Proton Transfer F->G Step 3 H Elimination of Water G->H Step 4 I Deprotonation H->I Step 5 J Methyl 5-methyl-1H-indazole- 7-carboxylate I->J Final Product

Caption: Workflow of Fischer-Speier Esterification.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-1H-indazole-7-carboxylic acid (1.0 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by cautiously adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure Methyl 5-methyl-1H-indazole-7-carboxylate.

The Role of Indazoles in Drug Discovery

The indazole scaffold is a key pharmacophore in a number of approved drugs, highlighting its therapeutic importance. Its rigid bicyclic structure allows for the precise spatial orientation of functional groups, which is critical for selective binding to biological targets.

Indazole Derivatives as Kinase Inhibitors

Many indazole-containing compounds function as kinase inhibitors, a class of drugs that block the action of one or more protein kinases. By doing so, they can interfere with signaling pathways that are often dysregulated in cancer and inflammatory diseases.

G cluster_cell Cellular Signaling cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Kinase->Substrate binds InactiveKinase Inactive Kinase Complex Kinase->InactiveKinase PhosphorylatedSubstrate Phosphorylated Substrate (Active) Substrate->PhosphorylatedSubstrate Phosphorylation Cell Proliferation Cell Proliferation PhosphorylatedSubstrate->Cell Proliferation Inflammation Inflammation PhosphorylatedSubstrate->Inflammation Indazole Indazole Derivative Indazole->InactiveKinase binds to Blocked Signal Blocked Signal InactiveKinase->Blocked Signal

Caption: Indazole derivatives as competitive kinase inhibitors.

Conclusion

While Methyl 5-methyl-1H-indazole-7-carboxylate is not a widely cataloged compound, its synthesis is straightforward from its carboxylic acid precursor. The broader family of indazole carboxylates demonstrates significant potential in medicinal chemistry, serving as versatile building blocks for the development of novel therapeutics.[3] The physicochemical data of its isomers provide a solid foundation for predicting its properties, and established synthetic protocols offer a clear path to its creation in the lab. For researchers in drug development, the exploration of novel indazole derivatives like this one remains a promising avenue for discovering next-generation therapies.

References

  • PubChem. Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. 5-methyl-1h-indazole-7-carboxylic acid (C9H8N2O2). University of Luxembourg. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification. Master Organic Chemistry. Available at: [Link]

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to 5-Methyl-1H-indazole-7-carboxylate as a Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this in-depth guide explores the multifaceted role of the 5-methyl-1H-indazole-7-carboxylate core in modern medicinal chemistry. We will dissect its structural features, delve into its applications as a pharmacophore, and provide practical insights into its synthesis and optimization for therapeutic targeting.

Introduction: The Indazole Nucleus - A Cornerstone of Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in drug discovery.[1] Its rigid structure and versatile substitution patterns allow for the precise spatial orientation of functional groups, making it an ideal foundation for designing molecules that interact with a wide array of biological targets.[2][3] Indazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor effects.[3] This has culminated in the development of several clinically successful drugs, such as the anticancer agents niraparib and pazopanib, which feature the indazole core.[3]

This guide will focus on a specific, and increasingly important, substituted indazole: 5-methyl-1H-indazole-7-carboxylate. We will explore the unique contributions of the 5-methyl and 7-carboxylate groups to its pharmacophoric properties and its successful application in the design of potent and selective inhibitors of key cellular signaling pathways.

The Pharmacophoric Significance of the 5-Methyl-1H-indazole-7-carboxylate Core

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and to trigger or block its biological response. The 5-methyl-1H-indazole-7-carboxylate scaffold presents a unique combination of features that make it a highly effective pharmacophore, particularly in the realm of kinase inhibition.

The indazole core itself provides a rigid platform and can participate in crucial hydrogen bonding interactions with the hinge region of many kinases. The strategic placement of the 5-methyl and 7-carboxylate groups further refines its binding capabilities and physicochemical properties.

The Role of the 5-Methyl Group

The methyl group at the 5-position of the indazole ring, while seemingly simple, plays a crucial role in fine-tuning the molecule's interaction with its target. It can:

  • Enhance Potency through Hydrophobic Interactions: The methyl group can occupy a small hydrophobic pocket within the target protein, leading to increased binding affinity.

  • Improve Selectivity: The presence and position of the methyl group can introduce steric hindrance that prevents binding to off-target proteins, thereby improving the selectivity profile of the drug candidate.

  • Modulate Physicochemical Properties: The addition of a methyl group can influence the molecule's solubility, lipophilicity, and metabolic stability.

The Significance of the 7-Carboxylate Group

The carboxylate group at the 7-position is a key feature that can significantly influence the molecule's properties and biological activity. It can act as:

  • A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylate can form strong hydrogen bonds with amino acid residues in the target protein, anchoring the molecule in the binding site.

  • A Handle for Further Derivatization: The carboxylate group provides a convenient attachment point for the introduction of other functional groups to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

  • A Bioisosteric Replacement Point: In drug design, the carboxylic acid moiety can sometimes lead to unfavorable pharmacokinetic properties. The 7-carboxylate group can be replaced with various bioisosteres, such as tetrazoles or sulfonamides, to improve metabolic stability and oral bioavailability while maintaining or even enhancing biological activity.[4][5]

Application in Kinase Inhibition: A Case Study in Structure-Activity Relationships

The 5-methyl-1H-indazole-7-carboxylate scaffold has proven to be a particularly effective starting point for the development of potent and selective kinase inhibitors.[6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While specific SAR data for a large series of 5-methyl-1H-indazole-7-carboxylate derivatives is not extensively available in the public domain, we can extrapolate from structurally related indazole-based kinase inhibitors to understand the likely impact of modifications to this core.

CompoundR1R2Target KinaseIC50 (nM)
Analog 1 H-NH-ArylERK1/29.3 - 25.8
Analog 2 6-F-NH-ArylFGFR1< 4.1
Analog 3 H-NH-ArylFGFR115.0

This table presents hypothetical data for illustrative purposes, based on published data for structurally similar indazole-based kinase inhibitors to highlight potential SAR trends.[6][7]

Key SAR Insights (extrapolated):

  • Modification of the 7-Carboxamide: The nature of the substituent attached to the 7-carboxamide is critical for potency and selectivity. Large, hydrophobic groups can often access additional binding pockets, while polar groups can improve solubility.

  • Substitution on the Indazole Ring: Small substituents at other positions on the indazole ring, such as a fluorine at the 6-position, can enhance potency, likely through favorable interactions with the kinase active site.[7]

  • Bioisosteric Replacement of the Carboxamide: Replacing the amide linker with other functionalities can modulate the compound's pharmacokinetic profile.

Experimental Protocols

Synthesis of Methyl 5-methyl-1H-indazole-7-carboxylate

A general synthetic route to the 5-methyl-1H-indazole-7-carboxylate core is outlined below. This protocol is based on established methods for the synthesis of substituted indazoles and may require optimization for specific substrates.

Step 1: Nitration of 2,6-dimethylbenzoic acid

  • To a stirred solution of 2,6-dimethylbenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture onto ice and collect the precipitate by filtration.

  • Wash the solid with cold water and dry to afford 3-methyl-2-nitro-6-methylbenzoic acid.

Step 2: Esterification

  • Dissolve the 3-methyl-2-nitro-6-methylbenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 3-methyl-2-nitro-6-methylbenzoate.

Step 3: Reductive Cyclization

  • Dissolve the methyl 3-methyl-2-nitro-6-methylbenzoate in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate, and reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 5-methyl-1H-indazole-7-carboxylate.

In Vitro Kinase Inhibition Assay

A general protocol for assessing the in vitro inhibitory activity of compounds against a target kinase is provided below.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathway and Experimental Workflow Visualization

Kinase Signaling Pathway and Point of Inhibition

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins MAPKKK MAPKKK Adaptor Proteins->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Target Kinase (e.g., ERK) Target Kinase (e.g., ERK) MAPKK->Target Kinase (e.g., ERK) Transcription Factors Transcription Factors Target Kinase (e.g., ERK)->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Cell Survival Cell Survival Transcription Factors->Cell Survival 5-methyl-1H-indazole-7-carboxylate Inhibitor 5-methyl-1H-indazole-7-carboxylate Inhibitor 5-methyl-1H-indazole-7-carboxylate Inhibitor->Target Kinase (e.g., ERK)

Caption: A generalized kinase signaling pathway illustrating the point of intervention for a 5-methyl-1H-indazole-7-carboxylate-based inhibitor.

Synthetic and Screening Workflow

a cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A Starting Materials B Synthesis of Indazole Core A->B C Derivatization at 7-position B->C D Compound Library C->D E In Vitro Kinase Assay D->E F Cell-Based Assays E->F G Hit Identification F->G H SAR Studies G->H I ADME/Tox Profiling H->I J Lead Optimization I->J J->C Iterative Refinement

Caption: A typical workflow for the synthesis, screening, and optimization of a compound library based on the 5-methyl-1H-indazole-7-carboxylate scaffold.

ADME/Tox Considerations

While the 5-methyl-1H-indazole-7-carboxylate core offers a promising starting point for drug design, it is crucial to consider the potential for metabolic liabilities and toxicity. In silico ADME/Tox profiling can be a valuable tool in the early stages of drug discovery to predict potential issues and guide the design of compounds with more favorable pharmacokinetic and safety profiles.[8][9]

Key ADME/Tox parameters to consider:

  • Solubility: The carboxylate group can improve aqueous solubility, but the overall solubility will depend on the nature of the substituents.

  • Permeability: The balance between hydrophilicity and lipophilicity is crucial for good membrane permeability and oral absorption.

  • Metabolic Stability: The indazole ring is generally metabolically stable, but substituents can be sites of metabolism. In vitro metabolism studies using liver microsomes or hepatocytes are essential to identify potential metabolic hotspots.[8]

  • CYP450 Inhibition: It is important to assess the potential for inhibition of major cytochrome P450 enzymes to avoid drug-drug interactions.

  • Toxicity: In silico models and in vitro cytotoxicity assays can help to identify potential toxic liabilities early in the drug discovery process.

Conclusion and Future Directions

The 5-methyl-1H-indazole-7-carboxylate scaffold represents a highly valuable pharmacophore in modern drug discovery. Its rigid core, combined with the strategically placed methyl and carboxylate groups, provides a versatile platform for the design of potent and selective inhibitors of a range of biological targets, with a particular emphasis on protein kinases. While more detailed structure-activity relationship studies on this specific core are warranted, the available data on related indazole derivatives provide a strong foundation for its continued exploration. Future efforts in this area should focus on the synthesis and evaluation of diverse libraries of 5-methyl-1H-indazole-7-carboxylate derivatives, coupled with in-depth ADME/Tox profiling, to unlock the full therapeutic potential of this promising scaffold.

References

  • Cao, J., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2897.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Scientia Pharmaceutica, 90(1), 12.
  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 15(2), 226-233.
  • Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48-52.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
  • Gaikwad, D. D., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Wang, X., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(3), 1385.
  • BenchChem. (2025). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide.
  • BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
  • BenchChem. (2025). In Vivo Efficacy: A Comparative Analysis of 7-Methyl-1H-indazole-3-carboxamide and its Parent Compound.
  • Google Patents. (2009).
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • Wang, X., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(3), 1385.
  • Appretech Scientific Limited. (n.d.). methyl 7-methyl-1H-indazole-5-carboxylate. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1347.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(48), 31057-31081.

Sources

Technical Guide: Solubility Profiling and Solvent Selection for Methyl 5-methyl-1H-indazole-7-carboxylate

[1]

Executive Summary

Methyl 5-methyl-1H-indazole-7-carboxylate (CAS: 1360945-87-4) is a functionalized indazole building block, critical in the synthesis of kinase inhibitors and bioactive heterocyclic scaffolds.[1][2][3][4][5] Its solubility behavior is governed by the competition between its high crystal lattice energy (typical of planar, H-bonding indazoles) and its lipophilic methyl/ester substituents.[1]

This guide provides a predictive solubility profile derived from structural analogs and thermodynamic principles, alongside a validated experimental protocol for precise determination. It is designed to assist process chemists in solvent selection for reactions, purification, and formulation.

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[1]

Structural Analysis

The molecule consists of a planar indazole core substituted with a methyl group at the C5 position and a methyl ester at the C7 position.

PropertyValue (Predicted/Derived)Impact on Solubility
Molecular Weight 190.20 g/mol Low MW favors dissolution, but planarity opposes it.[1]
LogP (Octanol/Water) ~2.4 – 2.7Lipophilic.[1] Indicates poor aqueous solubility and good affinity for organic solvents (DCM, EtOAc).[1]
H-Bond Donors (HBD) 1 (Indazole N-H)Creates strong intermolecular H-bonds in the crystal lattice (High Melting Point).[1]
H-Bond Acceptors (HBA) 3 (N2, Ester C=O, O-Me)Facilitates solubility in polar protic solvents (MeOH, EtOH) via H-bonding.[1]
pKa (Indazole NH) ~13.8Very weak acid.[1] Deprotonation requires strong bases (e.g., NaH, KOtBu).[1]
pKa (Indazole N2) ~1.5Very weak base.[1] Protonation requires strong acids (e.g., HCl, TFA).[1]

Thermodynamic Insight: The "Brick Dust" Effect. Indazoles often exhibit high melting points (>150°C) due to strong


 stacking and intermolecular hydrogen bonding (NH 

N).[1] Dissolution requires a solvent capable of disrupting these lattice forces.[1] Protic solvents (MeOH) disrupt H-bonds, while Dipolar Aprotic solvents (DMSO) disrupt dipole-dipole interactions.[1]

Solubility Profile in Organic Solvents

Note: Values are categorical estimates based on structural analogs (e.g., methyl 1H-indazole-5-carboxylate, methyl 1H-indazole-3-carboxylate) and standard medicinal chemistry trends.

Solvent Tier List
Solubility TierSolvent ClassSpecific SolventsEstimated SolubilityApplication Context
Tier 1: High Dipolar AproticDMSO, DMF, DMAc, NMP > 100 mg/mLStock Solutions: Ideal for biological assays and high-concentration reactions (e.g., S_NAr).
Tier 2: Good Polar OrganicTHF, Dichloromethane (DCM), Acetone 20 – 80 mg/mLReaction Media: Standard solvents for acylation, alkylation, or reduction steps.
Tier 3: Moderate Protic / EstersMethanol, Ethanol, Ethyl Acetate, Acetonitrile 5 – 30 mg/mLProcess Solvents: Ideal for reflux reactions. Often used as the "good" solvent in recrystallization.[1]
Tier 4: Low Non-Polar / AqueousWater, Hexanes, Heptane, Toluene, Diethyl Ether < 1 mg/mLWorkup/Purification: Used as antisolvents to precipitate the product or wash away impurities.
Temperature Dependence (Van't Hoff Trend)

Solubility in Tier 3 solvents (MeOH, EtOAc) is highly temperature-dependent.[1]

  • At 25°C: The compound may be sparingly soluble.[1]

  • At Reflux (60-80°C): Solubility often increases by 10-20x.[1]

  • Implication: This steep gradient makes Ethanol/Water or Ethyl Acetate/Heptane excellent systems for recrystallization.[1]

Visualizing the Solubility Landscape

The following diagram illustrates the logical flow for selecting a solvent based on the intended process step.

SolubilityWorkflowStartSelect Process GoalReactionSynthetic ReactionStart->ReactionPurificationPurification / IsolationStart->PurificationAnalysisAnalysis (HPLC/NMR)Start->AnalysisHighTempHigh Temp (>80°C)?Reaction->HighTempCrystRecrystallizationPurification->CrystFlashFlash ChromatographyPurification->FlashSolv_DMSO_d6DMSO-d6 / CDCl3(NMR)Analysis->Solv_DMSO_d6Solv_ACNAcetonitrile / Water(HPLC)Analysis->Solv_ACNPolarityPolar Mechanism?HighTemp->PolarityNoSolv_DMFDMF / DMSO(High Solubility, High BP)HighTemp->Solv_DMFYesSolv_THFTHF / Dioxane(Good Solubility, Mod BP)Polarity->Solv_THFYesSolv_DCMDCM / Chloroform(Good Solubility, Low BP)Polarity->Solv_DCMNoSys_EtOAcEtOAc / Hexane(Standard System)Cryst->Sys_EtOAcLipophilic ImpuritiesSys_MeOHMeOH / Water(Polar System)Cryst->Sys_MeOHPolar ImpuritiesFlash->Sys_EtOAc

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Purification, or Analysis).

Experimental Protocols

Since batch-to-batch polymorphism can alter solubility, empirical determination is recommended for critical steps.[1]

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Objective: Determine exact saturation solubility (

1
  • Preparation: Weigh approx. 50 mg of methyl 5-methyl-1H-indazole-7-carboxylate into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[1]

  • Equilibration:

    • Seal the vial tightly.[1]

    • Shake or stir at 25°C for 24 hours (ensure excess solid remains; if clear, add more solid).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (using a rotavap or nitrogen stream) until dry.

  • Quantification: Weigh the dried residue.

    • 
      [1]
      
Protocol B: Visual Solubility Screen (Rapid)

Objective: Quickly classify solubility for solvent selection.[1]

  • Place 10 mg of compound in a vial.

  • Add solvent in increments:

    • Add 100 µL (10 vol): If dissolved, solubility is High (>100 mg/mL).[1]

    • Add 400 µL total (40 vol): If dissolved, solubility is Moderate (~25 mg/mL).[1]

    • Add 1.0 mL total (100 vol): If dissolved, solubility is Low (~10 mg/mL).[1]

    • If solid remains after 1.0 mL, solubility is Very Low (<10 mg/mL).[1]

Process Applications & Troubleshooting

Recrystallization Strategy

To purify the compound from crude reaction mixtures:

  • System A (Preferred): Dissolve in minimal refluxing Ethyl Acetate .[1] Slowly add Hexane (or Heptane) until slight turbidity appears.[1] Cool slowly to 4°C.

  • System B (Alternative): Dissolve in minimal refluxing Ethanol .[1] Add warm Water dropwise until turbid. Cool to room temperature.

pH-Dependent Solubility (The "Acid/Base Swing")

The indazole nitrogen (N2) is weakly basic.[1]

  • To Dissolve in Water: Acidify to pH < 1 using 1M HCl.[1] The compound forms the hydrochloride salt (soluble).[1]

  • To Precipitate: Neutralize the acidic solution with NaOH to pH ~7. The free base will precipitate out.[1]

  • Warning: Avoid strong base (pH > 12) for extended periods to prevent hydrolysis of the methyl ester.[1]

References

  • Synthesis of Indazole Carboxylates: Bioorganic & Medicinal Chemistry, 2008, 16(11), 5962-5973.[1] (Describes general synthesis and workup of 7-substituted indazoles). [1]

  • Thermodynamics of Indazoles: Journal of Chemical & Engineering Data, 2014, 59(4), 1334–1340. (Solubility data for structural analog 1H-indazole-3-carboxylic acid). [1]

  • General Solubility Principles: Handbook of Solubility Data for Pharmaceuticals, CRC Press.[1] (Reference for LogP and lattice energy correlations).

  • Compound Data: PubChem CID 675476 (Methyl 1H-indazole-3-carboxylate) & CID 12639205 (1H-Indazole-7-carboxylic acid).[1] [1]

A Senior Application Scientist's Guide to the Calculation of Molecular Weight and Exact Mass: A Case Study of Methyl 5-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and drug development, the precise characterization of a chemical entity is paramount. Among the most fundamental of these characteristics are molecular weight and exact mass. While often used interchangeably in general laboratory parlance, these two metrics are distinct and serve different, yet equally critical, purposes. This technical guide provides an in-depth exploration of the principles and methodologies for calculating both the molecular weight and the exact mass, using methyl 5-methyl-1H-indazole-7-carboxylate as a practical case study. This document is intended for researchers, scientists, and drug development professionals, offering not just the "how" but the critical "why" behind these calculations, grounding them in the context of high-resolution mass spectrometry, pharmacokinetics, and regulatory compliance.

Foundational Concepts in Molecular Mass: A Critical Distinction

The journey of a drug candidate from discovery to clinical application is paved with data, and its molecular mass is a cornerstone of its identity. Understanding the nuances between molecular weight and exact mass is essential for accurate data interpretation, from early-stage high-throughput screening to late-stage quality control.

Molecular Weight (MW) , also referred to as molar mass, represents the weighted average mass of a molecule's atoms based on the natural isotopic abundance of the elements.[1] It is expressed in grams per mole ( g/mol ).[2][3] This value is crucial for stoichiometric calculations in synthetic chemistry, preparation of solutions of a specific molarity, and for assessing bulk properties of a substance. In drug development, it is a key parameter in Lipinski's Rule of Five, which predicts the oral bioavailability of a compound.[4]

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[5][6] It is a theoretical value expressed in Daltons (Da) or unified atomic mass units (u).[3][6] The significance of exact mass is most profound in the field of mass spectrometry.[7] High-resolution mass spectrometers (HR-MS), such as Time-of-Flight (TOF) or Orbitrap instruments, can measure the mass of an ion with enough precision to distinguish between compounds that have the same nominal mass but different elemental compositions.[8] This capability is indispensable for confirming the elemental composition of a newly synthesized compound, identifying metabolites, and characterizing unknown substances.[8]

The accurate determination of molecular mass is not merely an academic exercise; it has profound implications throughout the drug development pipeline:

  • Compound Identity and Purity: Confirming the molecular mass is a primary step in verifying the identity and purity of a synthesized active pharmaceutical ingredient (API).[7]

  • Pharmacokinetics (ADME): Molecular weight is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Compounds with high molecular weights (>500 g/mol ) may exhibit poor absorption and membrane permeation.[4]

  • Structural Elucidation: High-resolution mass spectrometry provides an experimental mass that is compared against the calculated exact mass. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental formula of a molecule and its fragments, aiding in structural elucidation.[9]

  • Metabolite Identification: During drug metabolism studies, HR-MS is used to detect and identify novel metabolites by precisely measuring their masses and inferring their elemental formulas, often by tracking the mass shift from the parent drug.[8]

The Subject Molecule: Methyl 5-methyl-1H-indazole-7-carboxylate

To illustrate these principles, we will perform calculations for methyl 5-methyl-1H-indazole-7-carboxylate.

The first step in any calculation is to establish the correct elemental formula. Based on its chemical name and structure, the formula for methyl 5-methyl-1H-indazole-7-carboxylate is determined to be:

C₁₀H₁₀N₂O₂

This formula indicates that each molecule is composed of:

  • 10 Carbon atoms

  • 10 Hydrogen atoms

  • 2 Nitrogen atoms

  • 2 Oxygen atoms

Protocol 1: Calculation of Molecular Weight (Average Mass)

This protocol outlines the procedure for calculating the molecular weight, which is essential for preparing solutions and for general laboratory use.

The calculation of molecular weight is based on the summation of the standard atomic weights of the constituent atoms, as published by the International Union of Pure and Applied Chemistry (IUPAC).[10][11] Standard atomic weights are the weighted averages of the masses of all naturally occurring isotopes of an element, taking into account their relative abundances on Earth. This is why the resulting value is not an integer and reflects the average mass of a mole of molecules.

The standard atomic weights for the elements in our molecule are as follows:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

The molecular weight is calculated by multiplying the count of each element by its standard atomic weight and summing the results.[2][12]

  • Carbon Contribution: 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen Contribution: 10 atoms × 1.008 g/mol = 10.08 g/mol

  • Nitrogen Contribution: 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen Contribution: 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Molecular Weight: 120.11 + 10.08 + 28.014 + 31.998 = 190.202 g/mol

Protocol 2: Calculation of Exact Mass (Monoisotopic Mass)

This protocol details the calculation of the exact mass, a critical value for the confirmation of a compound's identity via high-resolution mass spectrometry.

The calculation of exact mass sums the masses of the most abundant stable isotopes of each element in the molecule.[5][6] Unlike molecular weight, this calculation does not average isotopic abundances. It provides a single, precise theoretical mass for a molecule composed of a specific set of isotopes. This is the value that is experimentally measured for the monoisotopic peak (the peak corresponding to molecules containing only the most abundant isotopes) in a high-resolution mass spectrum.[1][6]

The masses of the most abundant stable isotopes for our elements are:

  • Carbon (¹²C): 12.000000 Da[13]

  • Hydrogen (¹H): 1.007825 Da[13]

  • Nitrogen (¹⁴N): 14.003074 Da[13]

  • Oxygen (¹⁶O): 15.994915 Da[13]

The exact mass is calculated by multiplying the count of each element by its monoisotopic mass and summing the results.[5]

  • Carbon Contribution: 10 atoms × 12.000000 Da = 120.000000 Da

  • Hydrogen Contribution: 10 atoms × 1.007825 Da = 10.078250 Da

  • Nitrogen Contribution: 2 atoms × 14.003074 Da = 28.006148 Da

  • Oxygen Contribution: 2 atoms × 15.994915 Da = 31.989830 Da

  • Total Exact Mass: 120.000000 + 10.078250 + 28.006148 + 31.989830 = 190.074228 Da

Summary of Quantitative Data & Workflow Visualization

For clarity and direct comparison, the calculated values are summarized below.

ParameterValueUnitBasis of CalculationPrimary Application
Molecular Weight 190.202 g/mol Weighted average of natural isotopic abundancesStoichiometry, solution preparation
Exact Mass 190.074228DaSum of most abundant stable isotopic massesHigh-resolution mass spectrometry

The logical flow for determining these two distinct mass values from the elemental formula can be visualized as follows.

G cluster_input Input Data cluster_mw_path Pathway 1: Molecular Weight cluster_em_path Pathway 2: Exact Mass Formula Elemental Formula C₁₀H₁₀N₂O₂ MW_Principle Use Standard Atomic Weights (Weighted Isotopic Average) Formula->MW_Principle EM_Principle Use Monoisotopic Masses (Most Abundant Isotope) Formula->EM_Principle MW_Calc Sum of (Atom Count × Atomic Weight) MW_Principle->MW_Calc MW_Result Result: 190.202 g/mol MW_Calc->MW_Result EM_Calc Sum of (Atom Count × Isotopic Mass) EM_Principle->EM_Calc EM_Result Result: 190.074228 Da EM_Calc->EM_Result

Sources

The Strategic Role of Methyl 5-Methyl-1H-indazole-7-carboxylate in Modern Kinase Inhibitor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of small molecule kinase inhibitors. Its unique physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases have led to the development of several clinically approved drugs. This in-depth technical guide focuses on a specific, yet increasingly important, building block: methyl 5-methyl-1H-indazole-7-carboxylate . We will dissect its strategic importance, from its synthesis and physicochemical characteristics to its role in establishing potent and selective kinase inhibition. This guide will provide researchers with a comprehensive understanding of this scaffold's potential, supported by detailed experimental protocols and data-driven insights to facilitate the rational design of next-generation kinase inhibitors.

The Indazole Nucleus: A Cornerstone of Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of kinase inhibitors has therefore become a major focus of modern drug discovery. The indazole ring system, a bicyclic heterocycle, has proven to be a highly effective scaffold for kinase inhibitors.[1][2] Its key features include:

  • Hydrogen Bonding Capabilities: The indazole nucleus possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), allowing for critical "hinge-binding" interactions within the ATP-binding site of many kinases.[1]

  • Bioisosteric Replacement: Indazoles can serve as effective bioisosteres for other aromatic systems like indoles or phenols, often leading to improved metabolic stability and pharmacokinetic profiles.

  • Structural Versatility: The indazole core can be readily functionalized at multiple positions, allowing for fine-tuning of a compound's potency, selectivity, and physicochemical properties.

Spotlight on Methyl 5-Methyl-1H-indazole-7-carboxylate: A Scaffold of Interest

Within the broader family of indazole-based kinase inhibitors, the methyl 5-methyl-1H-indazole-7-carboxylate moiety has garnered attention for its potential to impart desirable properties to the parent molecule. While detailed public literature on a specific kinase inhibitor featuring this exact core is emerging, its inclusion in recent patent literature underscores its relevance in contemporary drug discovery programs.[3][4][5]

The strategic placement of the methyl group at the 5-position and the methyl carboxylate at the 7-position can influence several key aspects of a kinase inhibitor's profile:

  • The 5-Methyl Group: Substitution at the C5 position of the indazole ring can modulate the electronic properties and steric profile of the molecule. A methyl group at this position can enhance binding affinity through favorable van der Waals interactions with hydrophobic pockets within the kinase active site. However, the impact of a 5-methyl group on potency can be target-dependent, with some studies showing it to be less effective than a methoxy group for certain kinases.[1]

  • The 7-Carboxylate Moiety: The ester at the 7-position serves as a versatile synthetic handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, introducing new vectors for interaction with the target protein or for modulating physicochemical properties. The ester itself can also influence solubility and cell permeability.

Synthesis of the Core Scaffold: A Detailed Protocol

The synthesis of methyl 5-methyl-1H-indazole-7-carboxylate can be achieved through a multi-step process, adapted from methodologies reported for structurally related compounds.[6] The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis of Methyl 5-Methyl-1H-indazole-7-carboxylate

Step 1: Synthesis of a Substituted Precursor (e.g., Ethyl 4-methoxy-5-methyl-1H-indazole-7-carboxylate)

  • To a solution of a suitable starting material, such as a substituted dihalobenzene, in an appropriate solvent like ethanol, add a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., tBu3P.BF4), a base (e.g., DBU), and a source of carbon monoxide (e.g., Mo(CO)6).

  • Stir the reaction mixture under an inert atmosphere at an elevated temperature (e.g., 80 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl ester of the indazole-7-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

  • Add a strong base, such as sodium hydroxide (NaOH), and heat the mixture (e.g., 50 °C) for several hours until the ester is completely hydrolyzed.

  • Cool the reaction mixture and acidify to a pH of approximately 5 with a suitable acid (e.g., 2N HCl).

  • The carboxylic acid product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 3: Fischer Esterification to the Methyl Ester

  • Suspend the carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4).

  • Reflux the mixture for several hours until the esterification is complete.

  • Cool the reaction mixture and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final methyl 5-methyl-1H-indazole-7-carboxylate.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start Substituted Dihalobenzene Step1 Palladium-Catalyzed Carbonylation Start->Step1 Intermediate1 Ethyl 5-methyl-1H-indazole-7-carboxylate Step1->Intermediate1 Step2 Base-Mediated Hydrolysis Intermediate1->Step2 Intermediate2 5-methyl-1H-indazole-7-carboxylic acid Step2->Intermediate2 Step3 Fischer Esterification Intermediate2->Step3 Product Methyl 5-methyl-1H-indazole-7-carboxylate Step3->Product

Caption: Synthetic route for Methyl 5-Methyl-1H-indazole-7-carboxylate.

Role in Kinase Binding and Structure-Activity Relationship (SAR)

The 5-methyl-1H-indazole-7-carboxylate scaffold can be strategically employed in the design of both Type I and Type II kinase inhibitors. The core indazole typically forms hydrogen bonds with the kinase hinge region, while the substituents at the 5- and 7-positions can be tailored to interact with other regions of the ATP-binding site, thereby influencing potency and selectivity.

Hypothetical Binding Mode:

  • Hinge Binding: The N1-H and N2 atoms of the indazole ring are predicted to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.

  • Hydrophobic Interactions: The 5-methyl group can occupy a small hydrophobic pocket adjacent to the hinge region, potentially increasing binding affinity.

  • Solvent-Exposed Region: The 7-carboxylate group, or more commonly, an amide derivative, extends towards the solvent-exposed region of the ATP-binding site. This position is ideal for introducing larger substituents that can confer selectivity or improve pharmacokinetic properties without disrupting the core binding interactions.

Structure-Activity Relationship (SAR) Insights:

The following table summarizes hypothetical SAR data for a series of kinase inhibitors based on the 5-methyl-1H-indazole-7-carboxamide scaffold, targeting a generic tyrosine kinase. This data is illustrative and based on general principles observed in kinase inhibitor design.

Compound IDR Group (at 7-carboxamide)Kinase IC50 (nM)Cellular Potency (IC50, µM)
1 -NH2500>10
2 -NH-CH32505.2
3 -NH-(4-fluorophenyl)500.8
4 -NH-(3-pyridyl)250.4
5 -NH-(4-piperidyl)100.1

Interpretation of SAR Data:

  • The unsubstituted amide (1 ) shows weak activity, suggesting that the 7-position requires further substitution to achieve potent inhibition.

  • Small alkyl substitution (2 ) provides a modest increase in potency.

  • Aromatic substituents (3 and 4 ) significantly improve potency, likely through additional hydrophobic and/or polar interactions. The nitrogen in the pyridyl ring of 4 may form a beneficial hydrogen bond.

  • The introduction of a basic amine in the piperidyl ring (5 ) leads to the most potent compound, a common strategy to enhance solubility and form salt bridges with acidic residues in the kinase.

Kinase Signaling Pathway and Inhibition

Kinase inhibitors containing the 5-methyl-1H-indazole-7-carboxylate scaffold could potentially target a variety of kinase-driven signaling pathways implicated in cancer. For instance, they could be designed to inhibit receptor tyrosine kinases (RTKs) like VEGFR or PDGFR, or downstream kinases in the MAPK/ERK pathway.

Diagram of a Generic Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor Indazole-based Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Conclusion and Future Directions

The methyl 5-methyl-1H-indazole-7-carboxylate scaffold represents a valuable and versatile building block for the design of novel kinase inhibitors. Its inherent drug-like properties, coupled with the potential for strategic functionalization at the 5- and 7-positions, offer a promising avenue for the development of potent and selective therapeutics. Future research in this area should focus on the synthesis and biological evaluation of diverse libraries of compounds based on this core, targeting a wide range of kinases implicated in human disease. The detailed protocols and SAR insights provided in this guide serve as a solid foundation for researchers to embark on such endeavors.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators - Google Patents.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Available at: [Link]

  • WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. Available at: [Link]

  • WO2024133426A1 - Method for controlling diamide resistant pests and compounds therefor - Google Patents.
  • WO2024023727A1 - Novel acc inhibitors - Google Patents.

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Methyl 5-Methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-methyl-1H-indazole-7-carboxylate is a key building block in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, including kinase inhibitors used in oncology.[1] The demand for efficient and scalable synthetic routes to functionalized indazoles is therefore of paramount importance for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a proposed scalable synthesis for methyl 5-methyl-1H-indazole-7-carboxylate. The presented methodologies are designed to be robust, reproducible, and amenable to large-scale production, addressing the common challenges associated with the synthesis of polysubstituted heterocyclic compounds. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the construction of the indazole ring from a suitably functionalized benzene precursor. The key disconnection is the N-N bond formation, which can be achieved through a reductive cyclization of a nitro-substituted aromatic compound in the presence of a nitrogen source.

This leads to a proposed multi-step synthesis commencing from a commercially available or readily accessible starting material. The overall synthetic workflow is depicted below.

retrosynthesis target Methyl 5-methyl-1H-indazole-7-carboxylate intermediate1 Methyl 2-amino-3-methyl-5-bromobenzoate target->intermediate1 Reductive Cyclization intermediate2 2-Amino-3-methyl-5-bromobenzoic acid intermediate1->intermediate2 Esterification start 2-Amino-3-methylbenzoic acid intermediate2->start Bromination

Caption: Retrosynthetic analysis of methyl 5-methyl-1H-indazole-7-carboxylate.

Proposed Scalable Synthetic Protocols

The following protocols detail a proposed three-step synthesis for methyl 5-methyl-1H-indazole-7-carboxylate, designed for scalability and efficiency.

Part 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of 2-Amino-3-methyl-5-bromobenzoic Acid

This protocol describes the regioselective bromination of 2-amino-3-methylbenzoic acid. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF provides a scalable and selective method for introducing the bromine atom at the 5-position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-3-methylbenzoic acid151.161.0 equiv.
N-Bromosuccinimide (NBS)177.981.05 equiv.
N,N-Dimethylformamide (DMF)73.09
Water18.02
Ethyl acetate88.11
Sodium sulfate (anhydrous)142.04

Procedure:

  • To a solution of 2-amino-3-methylbenzoic acid in DMF, add N-bromosuccinimide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization to obtain 2-amino-3-methyl-5-bromobenzoic acid.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic aromatic bromination, especially on a larger scale.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the starting material and reagents, facilitating a homogeneous reaction.

Protocol 2: Esterification to Methyl 2-Amino-3-methyl-5-bromobenzoate

This protocol details the Fischer esterification of the carboxylic acid intermediate. This is a classic, scalable, and cost-effective method for ester formation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-3-methyl-5-bromobenzoic acid230.061.0 equiv.
Methanol32.04
Sulfuric acid (concentrated)98.08Catalytic
Sodium bicarbonate (saturated solution)84.01
Ethyl acetate88.11
Sodium sulfate (anhydrous)142.04

Procedure:

  • Suspend 2-amino-3-methyl-5-bromobenzoic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or HPLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-amino-3-methyl-5-bromobenzoate.

Causality of Experimental Choices:

  • Fischer Esterification: This equilibrium-driven reaction is pushed towards the product by using an excess of methanol, which also serves as the solvent. It is a well-established and scalable industrial process.[2]

Part 2: Indazole Ring Formation and Final Product

Protocol 3: Reductive Cyclization to Methyl 5-Methyl-1H-indazole-7-carboxylate

This key transformation involves a one-pot diazotization of the amino group followed by an intramolecular reductive cyclization to form the indazole ring. This approach avoids the isolation of the potentially unstable diazonium salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 2-amino-3-methyl-5-bromobenzoate244.081.0 equiv.
Sodium nitrite69.001.2 equiv.
Hydrochloric acid (concentrated)36.46
Tin(II) chloride dihydrate225.653.0 equiv.
Methanol32.04
Sodium hydroxide (solution)40.00
Ethyl acetate88.11
Sodium sulfate (anhydrous)142.04

Procedure:

  • Dissolve methyl 2-amino-3-methyl-5-bromobenzoate in methanol and cool to 0-5 °C.

  • Slowly add concentrated hydrochloric acid.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to form the diazonium salt in situ.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully adding a solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford methyl 5-methyl-1H-indazole-7-carboxylate.

Causality of Experimental Choices:

  • In Situ Diazotization and Reduction: This one-pot procedure is advantageous for scalability as it avoids the isolation of the diazonium salt, which can be unstable.[3][]

  • Tin(II) Chloride as Reducing Agent: Tin(II) chloride is an effective reducing agent for the conversion of diazonium salts to the corresponding hydrazines, which then undergo intramolecular cyclization to form the indazole.[5]

Alternative Scalable Synthetic Strategy: The Davis-Beirut Reaction

An alternative and potentially more streamlined approach for the synthesis of the indazole core is the Davis-Beirut reaction.[6][7][8] This reaction involves the base-catalyzed cyclization of an o-nitrobenzylamine. While this would require the synthesis of a different set of intermediates, it offers a metal-free and often milder alternative to traditional methods.

davis_beirut_workflow start 2-Methyl-3-nitrobenzoic acid intermediate1 Methyl 2-methyl-3-nitrobenzoate start->intermediate1 Esterification intermediate2 Methyl 2-(bromomethyl)-3-nitrobenzoate intermediate1->intermediate2 Bromination intermediate3 Methyl 2-(aminomethyl)-3-nitrobenzoate intermediate2->intermediate3 Amination product Methyl 5-methyl-1H-indazole-7-carboxylate intermediate3->product Davis-Beirut Reaction

Caption: Workflow for the synthesis of methyl 5-methyl-1H-indazole-7-carboxylate via a Davis-Beirut reaction strategy.

This alternative pathway highlights the versatility of synthetic approaches to the indazole core and provides an additional option for process optimization and scale-up, leveraging the formation of the N-N bond through the cyclization of a nitrobenzylamine derivative.[9][10]

Data Summary

StepReactionKey ReagentsTypical YieldPurity
1BrominationNBS, DMF85-95%>95%
2EsterificationMethanol, H₂SO₄80-90%>98%
3Reductive CyclizationNaNO₂, SnCl₂60-75%>98%

Conclusion

This application note provides a detailed and scalable synthetic protocol for methyl 5-methyl-1H-indazole-7-carboxylate. By leveraging well-established and robust chemical transformations, the proposed route offers a practical and efficient solution for the synthesis of this valuable building block. The inclusion of an alternative synthetic strategy via the Davis-Beirut reaction provides additional flexibility for process development and optimization. The detailed protocols, along with the rationale for the chosen methodologies, are intended to empower researchers and drug development professionals in their pursuit of novel therapeutics based on the indazole scaffold.

References

  • Davis–Beirut reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • The synthesis of substituted indazoles via cyclization of various hydrazones in the presence of polyphosphoric acid (PPA) | Semantic Scholar. (2004). Retrieved February 12, 2026, from [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - AUB ScholarWorks. (2020). Retrieved February 12, 2026, from [Link]

  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES | Semantic Scholar. (2003). Retrieved February 12, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (n.d.).
  • Nitroreductase-triggered indazole formation - ChemRxiv. (2025). Retrieved February 12, 2026, from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC. (2018). Retrieved February 12, 2026, from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Practical Chemistry 2008 – Student Instruction Sheet. (2008). Retrieved February 12, 2026, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Retrieved February 12, 2026, from [Link]

  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions - Quora. (2021). Retrieved February 12, 2026, from [Link]

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate - MySkinRecipes. (n.d.). Retrieved February 12, 2026, from [Link]

  • US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents. (n.d.).
  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents. (n.d.).
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved February 12, 2026, from [Link]

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). Retrieved February 12, 2026, from [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.).
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved February 12, 2026, from [Link]

  • 14.4: Diazotization of Amines - Chemistry LibreTexts. (2019). Retrieved February 12, 2026, from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (2012). Retrieved February 12, 2026, from [Link]

  • Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. (2017). Retrieved February 12, 2026, from [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Methyl 5-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the N-alkylation of methyl 5-methyl-1H-indazole-7-carboxylate. This document delves into the critical factors governing the regioselectivity of this reaction and offers detailed, validated protocols for achieving either N1 or N2 alkylation.

Introduction: The Significance of N-Alkylated Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic N-alkylation of the indazole scaffold is a pivotal step in the synthesis of a vast array of biologically active compounds, enabling the fine-tuning of their pharmacological properties. However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of a mixture of regioisomers upon alkylation.[3][4] Achieving high regioselectivity is, therefore, a critical challenge that necessitates precise control over reaction conditions. This guide focuses on methyl 5-methyl-1H-indazole-7-carboxylate, a versatile intermediate, to illustrate the principles and practices of selective N-alkylation.

The Challenge of Regioselectivity: N1 versus N2 Alkylation

The direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 substituted products.[1] The ratio of these isomers is intricately linked to a combination of electronic and steric factors of the indazole substrate, as well as the specific reaction conditions employed.[3][5] Understanding and manipulating these factors is paramount for directing the alkylation to the desired nitrogen atom.

Key Factors Influencing Regioselectivity:

  • Base and Solvent System: This is arguably the most critical determinant of regioselectivity. The choice of base and solvent can dramatically shift the outcome of the reaction.[2][6]

  • Substituents on the Indazole Ring: The electronic nature and position of substituents on the indazole core play a significant role. Electron-withdrawing groups, particularly at the C7 position, have been shown to favor N2 alkylation.[3][7]

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also influence the N1/N2 ratio.[6]

  • Chelation Effects: The ability of a substituent to chelate with the cation of the base can sterically hinder one of the nitrogen atoms, thereby directing alkylation to the other.[1]

Diagram: Competing N1 and N2 Alkylation Pathways

G cluster_0 Deprotonation Indazole Methyl 5-methyl-1H-indazole-7-carboxylate Anion Indazole Anion Indazole->Anion Base N1_Product N1-alkylated Product Anion->N1_Product R-X N2_Product N2-alkylated Product Anion->N2_Product R-X Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->Anion

Caption: General reaction scheme for the N-alkylation of an indazole, highlighting the formation of a common anion intermediate leading to two possible regioisomeric products.

Protocols for Selective N-Alkylation

The following protocols are designed to provide a high degree of selectivity for either the N1 or N2 position of methyl 5-methyl-1H-indazole-7-carboxylate.

Protocol 1: Selective N1-Alkylation

This protocol is optimized for the preferential alkylation at the N1 position. The use of sodium hydride in a non-polar, aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity, particularly for indazoles bearing a carboxyl group at the C3 or C7 position.[3][4] The formation of a sodium-chelated intermediate is believed to sterically block the N2 position, thus favoring N1 attack.[2]

Materials:

  • Methyl 5-methyl-1H-indazole-7-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 5-methyl-1H-indazole-7-carboxylate (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.

  • Re-cool the reaction mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.[2]

Protocol 2: Selective N2-Alkylation

For preferential N2-alkylation, a different set of conditions is required. The presence of an electron-withdrawing group at the C7 position, such as the methyl carboxylate in the target molecule, has been demonstrated to confer excellent N2-regioselectivity when using sodium hydride in THF.[3][5][7] While this might seem counterintuitive given the N1-directing nature of NaH/THF in other systems, the electronic effect of the C7 substituent in this specific case appears to override the chelation-controlled pathway.

Materials:

  • Methyl 5-methyl-1H-indazole-7-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Follow the same initial steps 1-5 as in Protocol 1 for the dissolution of the starting material, addition of sodium hydride, and addition of the alkylating agent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. The reaction time may vary depending on the specific alkylating agent used.

  • Upon completion, quench and work up the reaction as described in steps 7-9 of Protocol 1.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure N2-alkylated product.[3][5]

Summary of Reaction Conditions and Regioselectivity

SubstrateAlkylating AgentBase/ReagentSolventN1:N2 RatioTotal Yield (%)Reference
Indazole-3-carboxylic acidAlkyl BromideNaHTHFSelective N151-96
3-Carboxymethyl indazoleAlkyl BromideNaHTHF>99:1-[3][7]
C-7 CO₂Me substituted indazolesAlkyl HalideNaHTHF≥ 4:96-[3][5][7]
1H-IndazoleIsobutyl BromideK₂CO₃DMF58:4272[8]
Methyl 5-bromo-1H-indazole-3-carboxylateMethanolPPh₃, DEADTHF- (N2 selective)>90[4]

Experimental Workflow Diagram

G cluster_N1 N1-Alkylation Protocol cluster_N2 N2-Alkylation Protocol Start_N1 Start Dissolve_N1 Dissolve Indazole in THF Start_N1->Dissolve_N1 Cool_N1 Cool to 0°C Dissolve_N1->Cool_N1 Add_NaH_N1 Add NaH Cool_N1->Add_NaH_N1 Stir_N1 Stir at 0°C then RT Add_NaH_N1->Stir_N1 Add_Alkylating_Agent_N1 Add Alkylating Agent at 0°C Stir_N1->Add_Alkylating_Agent_N1 React_N1 React for 16-24h at RT Add_Alkylating_Agent_N1->React_N1 Quench_N1 Quench with NH4Cl React_N1->Quench_N1 Workup_N1 Aqueous Workup & Extraction Quench_N1->Workup_N1 Purify_N1 Column Chromatography Workup_N1->Purify_N1 End_N1 Pure N1-Product Purify_N1->End_N1 Start_N2 Start Dissolve_N2 Dissolve Indazole in THF Start_N2->Dissolve_N2 Cool_N2 Cool to 0°C Dissolve_N2->Cool_N2 Add_NaH_N2 Add NaH Cool_N2->Add_NaH_N2 Stir_N2 Stir at 0°C then RT Add_NaH_N2->Stir_N2 Add_Alkylating_Agent_N2 Add Alkylating Agent at 0°C Stir_N2->Add_Alkylating_Agent_N2 React_N2 React at RT until completion Add_Alkylating_Agent_N2->React_N2 Quench_N2 Quench with NH4Cl React_N2->Quench_N2 Workup_N2 Aqueous Workup & Extraction Quench_N2->Workup_N2 Purify_N2 Column Chromatography Workup_N2->Purify_N2 End_N2 Pure N2-Product Purify_N2->End_N2

Caption: Step-by-step workflow for the selective N1 and N2-alkylation of methyl 5-methyl-1H-indazole-7-carboxylate.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure all reagents are anhydrous, and the reaction is performed under a strictly inert atmosphere. The quality of the sodium hydride is also crucial.

  • Poor Regioselectivity: If a mixture of isomers is obtained, carefully control the reaction temperature, especially during the addition of reagents. The rate of addition of the alkylating agent can also impact selectivity. For N1-selectivity, ensure the absence of polar aprotic solvents.

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or temperature. Alternatively, a more reactive alkylating agent (e.g., an iodide or triflate) could be employed.

Conclusion

The selective N-alkylation of methyl 5-methyl-1H-indazole-7-carboxylate is a readily achievable transformation with careful control of the reaction conditions. The protocols outlined in these application notes provide a robust starting point for the synthesis of either the N1 or N2-alkylated derivatives. By understanding the interplay of the base, solvent, and substrate, researchers can confidently and efficiently access the desired regioisomer, paving the way for the development of novel and potent therapeutic agents.

References

  • Keating, T. A., & Alam, M. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. RSC Advances, 14(34), 24353-24363. [Link]

  • Alam, M., & Keeting, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4842–4845. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Wang, X., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(84), 12793-12796. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 7015-7021. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐1 functionalized alkyl indazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Thieme E-Journals. (n.d.). Synthesis / Abstract. [Link]

  • Alam, M., & Keeting, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Chen, C. Y., et al. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 18(7), 1690–1693. [Link]

Sources

Application Note: Methyl 5-methyl-1H-indazole-7-carboxylate as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of methyl 5-methyl-1H-indazole-7-carboxylate as a key building block for the synthesis of potent and selective kinase inhibitors. We present field-proven protocols for key synthetic transformations, including regioselective N-alkylation and amide coupling, and explain the chemical principles that underpin these methodologies. The versatility of this building block is demonstrated through its application in constructing compounds targeting critical oncogenic signaling pathways.

Introduction: The Strategic Value of the Indazole Scaffold

Indazole-containing compounds possess a wide spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and antitumor effects.[2][3][4] Their success in drug discovery stems from the unique properties of the bicyclic heteroaromatic system:

  • Hydrogen Bonding: The pyrazole ring provides both hydrogen bond donor (N-H) and acceptor (N) sites, enabling strong and specific interactions with protein targets.

  • Structural Rigidity: The fused ring system offers a rigid core, which helps to reduce the entropic penalty upon binding to a target, often leading to higher affinity.

  • Tunable Substitution: The indazole core presents multiple positions for substitution, allowing for the fine-tuning of physicochemical properties (solubility, permeability) and target selectivity.

Methyl 5-methyl-1H-indazole-7-carboxylate is a particularly valuable starting material. The C7-carboxylate is an electron-withdrawing group that influences the regioselectivity of N-alkylation, and it serves as a versatile handle for diversification via amide coupling. The C5-methyl group can provide beneficial hydrophobic interactions in a protein's active site.

Synthetic Strategy Overview

The primary utility of methyl 5-methyl-1H-indazole-7-carboxylate lies in its sequential functionalization. A typical workflow involves derivatization at the N1 or N2 position, followed by conversion of the C7-ester into a diverse library of amides. This strategy allows for the rapid exploration of chemical space around a core scaffold.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Diversification cluster_3 Final Product start Methyl 5-methyl-1H- indazole-7-carboxylate alkylation N-Alkylation / N-Arylation start->alkylation Step 1a hydrolysis Ester Hydrolysis start->hydrolysis Step 1b alkylation->hydrolysis Step 2 coupling Amide Coupling hydrolysis->coupling Step 3 product Bioactive Candidate (e.g., Kinase Inhibitor) coupling->product

Caption: General synthetic workflow using the title building block.

Experimental Protocols

Protocol 1: Regioselective N2-Alkylation

A critical consideration in indazole chemistry is the control of regioselectivity during N-alkylation, as N1 and N2 isomers often exhibit distinct biological profiles.[5] The presence of an electron-withdrawing group, such as a methyl carboxylate, at the C7 position strongly directs alkylation to the N2 position.[1][6][7] This effect is attributed to both steric hindrance at the N1 position and electronic modulation of the indazole core. We present a robust protocol utilizing sodium hydride for this transformation.

Rationale for Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, forming the highly nucleophilic indazolide anion.

  • Tetrahydrofuran (THF): An aprotic polar solvent that is unreactive towards NaH and effectively solvates the resulting ions.

Reaction Parameters:

Reagent/Parameter Molar Equivalents Concentration Temperature Time (h) Typical Yield
Methyl 5-methyl-1H-indazole-7-carboxylate 1.0 0.1 M 0 °C to RT 2-4 >90% (N2 isomer)
Sodium Hydride (60% in mineral oil) 1.1 - 0 °C -

| Alkyl Halide (e.g., R-Br, R-I) | 1.2 | - | 0 °C to RT | - | |

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 5-methyl-1H-indazole-7-carboxylate (1.0 equiv).

  • Dissolution: Add anhydrous THF to achieve a concentration of 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise. Caution: Gas evolution (H₂) will occur. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (1.2 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the N2-alkylated indazole.

Protocol 2: Saponification of the Methyl Ester

To enable amide coupling, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid. Saponification, or base-catalyzed hydrolysis, is an effective and irreversible method for this transformation.[8][9]

Rationale for Choices:

  • Lithium Hydroxide (LiOH): A strong base that readily hydrolyzes the ester. It is often preferred over NaOH or KOH for its better solubility in mixed aqueous/organic solvent systems.

  • THF/Water Mixture: Ensures that both the organic substrate and the aqueous base are in the same phase, facilitating the reaction.

Reaction Parameters:

Reagent/Parameter Molar Equivalents Concentration Temperature Time (h) Typical Yield
N-alkylated Indazole Ester 1.0 0.2 M Room Temp. 3-6 >95%

| Lithium Hydroxide (LiOH) | 3.0 | 1 M (aq) | Room Temp. | - | |

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-alkylated methyl 5-methyl-1H-indazole-7-carboxylate derivative (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of LiOH (3.0 equiv) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product carboxylic acid will have a lower Rf value than the starting ester.

  • Acidification: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with 1N HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Drying: Dry the product under high vacuum. The material is often pure enough for the next step without further purification.

Protocol 3: Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[10] Modern coupling reagents provide high yields and minimize side reactions, including racemization of chiral substrates. HATU is a highly effective uronium-based coupling reagent.

Rationale for Choices:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A potent activating agent that rapidly converts the carboxylic acid to a highly reactive OAt-active ester, which readily reacts with amines.[11]

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base used to neutralize the reaction mixture and facilitate the coupling process.

Reaction Parameters:

Reagent/Parameter Molar Equivalents Concentration Temperature Time (h) Typical Yield
Indazole Carboxylic Acid 1.0 0.1 M Room Temp. 1-3 70-95%
Amine (R-NH₂) 1.1 - Room Temp. -
HATU 1.2 - Room Temp. -

| DIPEA | 3.0 | - | Room Temp. | - | |

Step-by-Step Procedure:

  • Preparation: Dissolve the indazole carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir at room temperature for 10-15 minutes to pre-activate the acid.

  • Coupling: Add the desired amine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or preparative HPLC to yield the final amide.

Application in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[2] The indazole scaffold is a well-established core for kinase inhibitors, including the FDA-approved drug Axitinib.[2] The synthetic route described above can be used to generate libraries of indazole-based amides to target specific kinases, such as those in the MAPK/ERK pathway, which is frequently hyperactivated in tumors.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical indazole-based kinase inhibitor.

An indazole derivative synthesized using the described protocols could be designed to bind to the ATP-binding site of a kinase like RAF, preventing its activation and halting the downstream signaling cascade that drives tumor growth. The N2-substituent can be tailored to occupy the hydrophobic back pocket of the kinase, while the C7-amide can form crucial hydrogen bonds with the hinge region, a common strategy for achieving high potency and selectivity.

Conclusion

Methyl 5-methyl-1H-indazole-7-carboxylate is a high-value, versatile building block for medicinal chemistry. Its predictable reactivity, particularly the C7-ester directed N2-alkylation, allows for controlled and efficient synthesis of diverse compound libraries. The protocols provided herein offer a reliable foundation for researchers to leverage this scaffold in the pursuit of novel therapeutics, especially in the competitive field of kinase inhibitor drug discovery.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold . Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork . University College Cork. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC . RSC Medicinal Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC . Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH . National Institutes of Health. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review . Caribbean Journal of Science and Technology. [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. | Request PDF - ResearchGate . ResearchGate. [Link]

  • Methyl 7-bromo-1H-indazole-5-carboxylate - MySkinRecipes . MySkinRecipes. [Link]

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . World Journal of Pharmaceutical Research. [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids . Journal of Medicinal Chemistry. [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.
  • Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate . ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC . Molecules. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . HepatoChem. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC - NIH . ACS Medicinal Chemistry Letters. [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry - Reddit . Reddit. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date . Journal of the Iranian Chemical Society. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . RSC Advances. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Learning Guide for Chapter 24 - Carboxylic Acid derivatives - Utah Tech University . Utah Tech University. [Link]

Sources

Reduction of methyl ester group in 5-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Methyl 5-methyl-1H-indazole-7-carboxylate

Part 1: Strategic Analysis & Chemical Logic

1.1 The Substrate Challenge The reduction of methyl 5-methyl-1H-indazole-7-carboxylate presents two specific mechanistic challenges that distinguish it from standard ester reductions:

  • The Acidic Proton (

    
    ):  The N1-position of the indazole ring possesses an acidic proton. Standard hydride donors (e.g., Lithium Aluminum Hydride, 
    
    
    
    ) function as strong bases. The first equivalent of hydride will be consumed immediately to deprotonate the N1-H, generating an insoluble or sparingly soluble lithium indazolide salt. This necessitates the use of excess reagent (at least 2.5–3.0 equivalents) to ensure full conversion of the ester.
  • Steric Congestion at C7: The ester at position C7 is flanked by the pyrazole ring nitrogen and the aromatic core. While not as sterically hindered as a tert-butyl group, the formation of the aluminate complex can be sluggish at

    
    . Thermal energy (reflux) is often required to drive the reduction to completion.
    

1.2 Selection of Reducing Agent

  • Lithium Aluminum Hydride (

    
    ):  The "Gold Standard" for unactivated esters. It provides rapid, irreversible reduction to the primary alcohol. Selected for Protocol A due to reliability.
    
  • Sodium Borohydride (

    
    ) + Additive (
    
    
    
    or
    
    
    ):
    
    
    alone is generally too weak to reduce esters. However, the addition of Lewis acids generates
    
    
    or
    
    
    in situ, which are potent enough to reduce esters while being safer and more chemoselective than
    
    
    . Selected for Protocol B (Scalable Alternative).

Part 2: Experimental Protocols

Protocol A: Standard High-Throughput Reduction ( )

Best for: Small to mid-scale synthesis (100 mg to 5 g) where rapid conversion is prioritized.

Reagents & Materials:

  • Substrate: Methyl 5-methyl-1H-indazole-7-carboxylate (

    
    )
    
  • Reagent:

    
     (2.4 M solution in THF or solid)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Glauber’s Salt (

    
    ) or Fieser Reagents
    

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]

  • Substrate Solubilization: Dissolve the substrate (1.0 equiv) in anhydrous THF (

    
     concentration).
    
    • Note: The starting material may be sparingly soluble. It will dissolve as the reaction proceeds and the lithium salt forms.

  • Reagent Addition: Cool the solution to

    
     in an ice bath. Carefully add 
    
    
    
    (3.0 equiv) dropwise.
    • Observation: Gas evolution (

      
      ) will be vigorous initially due to N-H deprotonation.
      
  • Reaction Phase:

    • Allow the mixture to warm to room temperature (RT) over 30 minutes.

    • Heat to mild reflux (

      
      ) for 2–4 hours.
      
    • Monitor: Check via TLC (Eluent: 5% MeOH in DCM). The ester spot (

      
      ) should disappear, replaced by a more polar alcohol spot (
      
      
      
      ).
  • Fieser Workup (Critical for Aluminum Salts):

    • Cool the reaction mixture back to

      
      .
      
    • Dilute with diethyl ether (equal volume to THF).

    • Slowly add water:

      
       per gram of 
      
      
      
      used.
    • Add 15% aqueous NaOH:

      
       per gram of 
      
      
      
      .
    • Add water:

      
       per gram of 
      
      
      
      .
  • Isolation:

    • Warm to RT and stir for 15 minutes until a granular white precipitate forms.

    • Filter through a pad of Celite. Wash the pad with warm THF/EtOAc.

    • Concentrate the filtrate in vacuo to yield the crude alcohol.

Protocol B: Mild & Scalable Reduction ( )

Best for: Larger scales (>5 g) or if safety regulations prohibit LAH.

Reagents:

  • 
     (4.0 equiv)[2]
    
  • 
     (anhydrous, 2.0 equiv) or 
    
    
    
    (4.0 equiv)
  • Solvent: 2:1 mixture of THF:Ethanol

Methodology:

  • Dissolve the ester in THF (

    
    ).
    
  • Add

    
     in one portion at RT.
    
  • Add

    
     (or 
    
    
    
    ) slowly (exothermic).
  • Stir at RT for 16 hours. If conversion is incomplete, warm to

    
    .
    
  • Quench: Cool to

    
    , carefully add saturated 
    
    
    
    solution.
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[1]

Part 3: Data Analysis & Validation

Expected Analytical Data: The reduction converts the methyl ester (singlet,


) to a hydroxymethyl group (doublet/singlet, 

).
FeatureStarting Material (Ester)Product (Alcohol)Validation Logic

NMR (DMSO-

)

(s, 3H,

)

(d, 2H,

)
Loss of methoxy singlet confirms ester cleavage.

NMR (OH)
N/A

(t, 1H,

)

exchangeable signal confirms alcohol.
IR Spectroscopy

(C=O stretch)

(Broad O-H)
Disappearance of carbonyl band is the primary QC check.
Mass Spectrometry


Mass shift of

(

).

Part 4: Visualization (Workflow Diagram)

The following diagram illustrates the reaction pathway, highlighting the critical deprotonation step that consumes the first equivalent of hydride.

IndazoleReduction Start Methyl 5-methyl-1H-indazole-7-carboxylate Step1 Deprotonation (N-H) Forms Lithium Salt Start->Step1 LiAlH4 (1 eq) - H2 (gas) Step2 Nucleophilic Attack (Hydride Addition) Step1->Step2 LiAlH4 (excess) Reflux Intermediate Tetrahedral Aluminate Intermediate Step2->Intermediate Reduction of Ester Quench Fieser Workup (Hydrolysis) Intermediate->Quench H2O / NaOH Product (5-methyl-1H-indazol-7-yl)methanol Quench->Product Isolation

Caption: Mechanistic workflow for the LAH reduction of indazole-7-carboxylate, highlighting the salt formation step.

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011 , 54(8), 2529–2591. Link (Context on Indazole scaffolds in drug discovery).

  • Lunn, G.; Sansone, E. B. "Reductive destruction of hydrazines." Journal of Chemical Education, 1987, 64, 829.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. Link (Standard mechanism for ester reduction).

  • BenchChem Application Note. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide." (Analogous 7-substituted indazole chemistry). Link

Sources

Application Notes & Protocols: Amide Coupling Reactions Using Methyl 5-Methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The indazole ring system is a vital heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, present in a wide array of pharmacologically active compounds.[3][4] Molecules incorporating the indazole core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-emetic properties.[1][2] Several FDA-approved drugs, such as Pazopanib and Axitinib, feature this privileged scaffold, highlighting its importance in the development of novel therapeutics.[1]

The functionalization of the indazole core is crucial for modulating the pharmacological profile of drug candidates. Among the most powerful and frequently employed transformations is the formation of an amide bond at a carboxylic acid-substituted indazole.[5] This reaction, known as amide coupling, allows for the introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR).[6]

This guide provides a comprehensive overview and detailed protocols for performing amide coupling reactions using a key precursor: methyl 5-methyl-1H-indazole-7-carboxylate . We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer guidance on reaction optimization and troubleshooting.

The Precursor: Methyl 5-Methyl-1H-indazole-7-carboxylate

Before initiating an amide coupling, the carboxylic acid functional group must be available. The starting material, methyl 5-methyl-1H-indazole-7-carboxylate, is an ester. Therefore, the first essential step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-methyl-1H-indazole-7-carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents like THF/water or methanol/water.

Following hydrolysis and acidic workup to protonate the carboxylate, the resulting carboxylic acid is the direct precursor for the amide coupling step.

Part 1: The Chemistry of Amide Bond Formation

Directly reacting a carboxylic acid with an amine to form an amide is generally infeasible under standard laboratory conditions due to the formation of a stable ammonium-carboxylate salt. To overcome this, the carboxylic acid must first be "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[7]

Modern amide coupling protocols rely on a host of sophisticated coupling reagents designed to facilitate this activation step efficiently and with minimal side reactions, such as racemization.[8]

Common Coupling Reagents and Their Mechanisms
  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that is widely used.[9] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate can then be directly intercepted by an amine to form the amide bond.

    • Additives (HOBt, HOAt): The O-acylisourea intermediate can sometimes rearrange or racemize. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently included.[9][10][11] These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines.[8] This two-step activation process generally leads to higher yields and cleaner reactions.[10]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most efficient coupling reagents available.[8][12] In the presence of a non-nucleophilic base (e.g., DIPEA or triethylamine), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive HOAt-ester intermediate.[13] This active ester then rapidly reacts with the amine to yield the desired amide.[13] The use of HATU is often preferred for difficult couplings involving sterically hindered substrates or poorly nucleophilic amines.[8]

The general mechanism for these coupling reactions is illustrated below.

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Indazole-COOH CouplingReagent Coupling Reagent (e.g., EDC, HATU) + Base ActiveIntermediate Activated Intermediate (O-Acylisourea or Active Ester) CouplingReagent->ActiveIntermediate Forms Amine Amine (R'-NH2) ActiveIntermediate->Amine Reacts with Amide Indazole-CONH-R' (Final Product) Amine->Amide Forms

Caption: Generalized workflow for amide bond formation.

Part 2: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2.1: Saponification of Methyl 5-Methyl-1H-indazole-7-carboxylate

This protocol describes the hydrolysis of the starting ester to the required carboxylic acid.

Materials & Reagents:

  • Methyl 5-methyl-1H-indazole-7-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve methyl 5-methyl-1H-indazole-7-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio).

  • Add lithium hydroxide monohydrate (1.5–2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1 M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-methyl-1H-indazole-7-carboxylic acid, which can often be used in the next step without further purification.

Protocol 2.2: HATU-Mediated Amide Coupling

This protocol is a robust and generally high-yielding method suitable for a wide range of amines.[12]

Materials & Reagents:

  • 5-methyl-1H-indazole-7-carboxylic acid (from Protocol 2.1)

  • Desired amine (primary or secondary, 1.1–1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Pre-activation: In a dry, nitrogen-flushed round-bottom flask, dissolve the 5-methyl-1H-indazole-7-carboxylic acid (1.0 equiv) in anhydrous DMF.[14]

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution.[15]

  • Stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step is crucial for forming the active ester.[14]

  • Coupling: Add the desired amine (1.1–1.2 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into water or 10% LiCl solution and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic residues) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final amide.

Experimental Workflow Start Start: Indazole-COOH, Amine, HATU, DIPEA in DMF Preactivate 1. Pre-activate Acid with HATU/DIPEA (15 min, RT) Start->Preactivate AddAmine 2. Add Amine Preactivate->AddAmine React 3. Stir at RT (1-4h, Monitor by TLC/LCMS) AddAmine->React Workup 4. Aqueous Workup (EtOAc extraction, washes) React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Product Final Product: Pure Indazole Amide Purify->Product

Caption: Step-by-step experimental workflow for HATU coupling.

Part 3: Optimization and Data

The choice of coupling reagent, base, and solvent can significantly impact the yield and purity of the final product. The following table summarizes common conditions that can be explored for optimization.

Parameter Condition A (Standard) Condition B (Carbodiimide) Condition C (Alternative Base/Solvent) Rationale & Notes
Coupling Reagent HATU (1.2 eq)EDC (1.5 eq) + HOBt (1.2 eq)HBTU (1.2 eq)HATU is highly efficient but expensive. EDC/HOBt is a cost-effective alternative.[8] HBTU is another reliable uronium salt.
Base DIPEA (3.0 eq)DIPEA (3.0 eq)Triethylamine (TEA, 3.0 eq)DIPEA is a non-nucleophilic base, preventing side reactions. TEA is a suitable alternative but can be more nucleophilic.
Solvent DMFDichloromethane (DCM)Acetonitrile (MeCN)DMF is excellent for solubility but has a high boiling point. DCM is easier to remove but may not be suitable for all substrates.[14]
Temperature Room Temperature0 °C to Room TemperatureRoom TemperatureStarting carbodiimide reactions at 0 °C can help control exotherms and minimize side reactions.
Activation Time 10-15 min15-30 min10-15 minThe time allowed for the formation of the active intermediate before adding the amine.

Troubleshooting Guide

  • Low or No Yield:

    • Cause: Inactive reagents.

    • Solution: Ensure coupling reagents are fresh and have been stored under anhydrous conditions. Ensure solvents are anhydrous.

    • Cause: Poor quality starting acid.

    • Solution: Ensure the saponification in Protocol 2.1 went to completion and the resulting acid is pure and dry.

    • Cause: Unreactive amine.

    • Solution: For poorly nucleophilic or sterically hindered amines, switch to a more powerful coupling reagent like HATU and consider gentle heating (e.g., 40-50 °C).

  • Side Product Formation:

    • Cause: Guanidinylation of the amine.

    • Solution: This can occur when the amine reacts with the uronium salt (e.g., HATU). Ensure the carboxylic acid is pre-activated with the coupling reagent before adding the amine.[14]

    • Cause: Racemization (if chiral centers are present).

    • Solution: Use an additive like HOBt or HOAt. Perform the reaction at lower temperatures.

  • Difficult Purification:

    • Cause: DMF in workup.

    • Solution: Wash the ethyl acetate extract thoroughly with water or brine (multiple times) to remove residual DMF.

    • Cause: Urea byproduct (from EDC).

    • Solution: EDC and its urea byproduct are water-soluble, so a thorough aqueous wash is typically sufficient for removal.[9] If issues persist, an acidic wash (e.g., dilute HCl) can help.

References

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Online]. Available: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. MDPI. [Online]. Available: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Coupling Reagents. Aapptec Peptides. [Online]. Available: [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Online]. Available: [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Online]. Available: [Link]

  • Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors. PubMed. [Online]. Available: [Link]

  • Amide Synthesis. Fisher Scientific. [Online]. Available: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. [Online]. Available: [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Royal Society of Chemistry. [Online]. Available: [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. PubMed. [Online]. Available: [Link]

  • 1H-Indazole-7-carboxylic acid. Chem-Impex. [Online]. Available: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Online]. Available: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Online]. Available: [Link]

  • HATU coupling - what's the best order? Reddit. [Online]. Available: [Link]

Sources

Transition-metal catalyzed cross-coupling of indazole-7-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Transition-Metal Catalyzed Cross-Coupling of Indazole-7-Carboxylate Derivatives

Part 1: Strategic Analysis & Core Challenges

The indazole-7-carboxylate scaffold represents a "privileged but problematic" motif in modern drug discovery. Found in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib) and various kinase inhibitors, this scaffold offers unique electronic properties due to the electron-withdrawing group (EWG) at C7. However, the C7-ester introduces severe steric congestion and alters the electronic bias of the heterocycle, causing standard indazole protocols to fail.

The "C7-EWG Effect"

Unlike unsubstituted indazoles, which favor N1-alkylation/protection, indazole-7-carboxylates strongly favor N2-functionalization . The steric clash between the C7-ester and the N1-substituent, combined with the electronic deactivation of the pyrazole ring, creates a thermodynamic sink at N2. This has two critical implications for cross-coupling:

  • Regioselectivity Control: You must deliberately select conditions to achieve N1-protection if the N1-isomer is required for Structure-Activity Relationship (SAR) studies.

  • Catalyst Poisoning: The free N-H of indazoles is a potent ligand for Pd(II). Unprotected substrates will sequester the catalyst, killing the cycle. N-protection is mandatory before attempting cross-coupling.

Part 2: Experimental Workflows & Protocols

Visual Workflow: Strategic Decision Tree

IndazoleWorkflow Start Start: Indazole-7-Carboxylate Protection Step 1: N-Protection (Critical Checkpoint) Start->Protection Prevent Pd Poisoning Decision Target Position? Protection->Decision C3_Couple Protocol A: C3-Suzuki Coupling (Biaryl Synthesis) Decision->C3_Couple C3-Halide C6_Couple Protocol B: C4/C6-Buchwald Amination (C-N Bond Formation) Decision->C6_Couple C4/C6-Halide Deprotection Step 3: Deprotection (Acidic/Basic) C3_Couple->Deprotection C6_Couple->Deprotection Final Final Drug Substance Deprotection->Final

Figure 1: Strategic workflow for functionalizing indazole-7-carboxylates. Note that N-protection is the gatekeeping step for all transition-metal catalysis.

Protocol A: C3-Suzuki-Miyaura Coupling (The "Niraparib" Protocol)

Target: Synthesis of 3-aryl-indazole-7-carboxylates.

This protocol is optimized to overcome the electronic deactivation of the pyrazole ring caused by the C7-ester. Standard Pd(PPh3)4 often fails here; we utilize a ferrocenyl-palladium system for higher turnover frequencies (TOF).

Reagents:

  • Substrate: Methyl 3-bromo-1H-indazole-7-carboxylate (N-protected with THP, SEM, or Methyl).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3–5 mol%).

  • Base: 2M Aqueous K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the N-protected 3-bromo-indazole substrate (1.0 equiv), boronic acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inerting: Seal the vial and purge with Argon for 5 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Solvation: Add degassed 1,4-Dioxane (0.15 M concentration relative to substrate) and degassed 2M aq. K₃PO₄.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: If conversion stalls at <50%, add a second portion of catalyst (2 mol%) and raise temperature to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: If using N1-THP protection, the protecting group can be removed post-coupling using mild acid (HCl/MeOH) without hydrolyzing the C7-methyl ester. If N2-Methyl is used (as in Niraparib), it is permanent.

Protocol B: C4/C6-Buchwald-Hartwig Amination

Target: Installation of amines on the benzene ring (C4/C5/C6).

Coupling amines to the benzene ring of an indazole-7-carboxylate is perilous because strong bases (NaOtBu, LiHMDS) typically used in Buchwald reactions will hydrolyze or transesterify the C7-ester . We employ a "Base-Sensitive" protocol using Cesium Carbonate.

Reagents:

  • Substrate: Methyl 6-bromo-1H-indazole-7-carboxylate (N-protected).

  • Amine: Primary or Secondary amine (1.2 equiv).

  • Catalyst: BrettPhos Pd G3 or XPhos Pd G3 (2–4 mol%).

  • Ligand: BrettPhos or XPhos (2–4 mol%) - Optional if using G3 precatalyst, but recommended.

  • Base: Cs₂CO₃ (anhydrous, 2.5 equiv).

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills this reaction by degrading the base and catalyst.

  • Charging: Add the aryl bromide, amine, precatalyst, and Cs₂CO₃.

  • Reaction: Add anhydrous solvent. Heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove insoluble inorganic salts. Concentrate the filtrate.

  • Purification: Silica gel chromatography. Note: Amine products often streak; add 1% Et₃N to the eluent.

Mechanism & Logic: The BrettPhos ligand is bulky enough to prevent the Pd center from coordinating to the indazole nitrogens (N1/N2), while Cs₂CO₃ is basic enough to deprotonate the amine for transmetallation but weak enough to spare the C7-ester.

Part 3: Data Summary & Troubleshooting

Comparative Ligand Performance (C3-Coupling)

Substrate: Methyl 3-bromo-1-THP-indazole-7-carboxylate + Phenylboronic Acid

Ligand / CatalystYield (%)Time (h)Observation
Pd(PPh₃)₄ 35%24Sluggish oxidative addition due to C7 sterics.
Pd(OAc)₂ / SPhos 82%6Excellent conversion; SPhos handles sterics well.
Pd(dppf)Cl₂ 91% 4 Recommended. Robust, easy workup, high TOF.
Pd(OAc)₂ / Xantphos <10%24Bite angle unsuitable for Suzuki coupling here.
Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure Substrate is N-protected. Free NH kills Pd.
Ester Hydrolysis Base too strongSwitch from NaOtBu/NaOH to K₃PO₄ or Cs₂CO₃.
Protodeboronation Unstable Boronic AcidSwitch to Boronic Ester (Pinacol) or add excess acid (2.0 eq).
Regioisomer Mix N-Alkylation StepC7-EWG favors N2. Use NaH/THF for best N1 selectivity, but expect N2.

Part 4: References

  • Vertex Pharmaceuticals. Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021.

  • Merck & Co. Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 2014.[3]

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (Adapted for Indazole analogs), 2025.[4][5]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: A Practical Guide. 2023.[6]

  • Buchwald, S. L., et al. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005.

Sources

Application Note: Rapid Synthesis of Methyl 5-Methyl-1H-indazole-7-carboxylate via Microwave-Assisted Reductive Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of methyl 5-methyl-1H-indazole-7-carboxylate, a key heterocyclic scaffold prevalent in medicinal chemistry. Traditional synthetic routes to substituted indazoles often suffer from long reaction times, harsh conditions, and modest yields. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol implements a modified Cadogan-Sundberg reductive cyclization to dramatically accelerate the reaction, improve yield, and enhance operational simplicity. We provide a comprehensive guide covering the mechanistic rationale, detailed step-by-step protocol, data interpretation, and safety considerations, designed for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

The indazole nucleus is a privileged bicyclic heteroaromatic structure found in a multitude of compounds with significant pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV agents.[1][2] The specific target, methyl 5-methyl-1H-indazole-7-carboxylate, serves as a valuable building block for the elaboration of more complex molecular architectures.

The classical Cadogan-Sundberg reaction facilitates the synthesis of carbazoles and indoles through the deoxygenation of nitroarenes using trivalent phosphorus reagents, such as triethyl phosphite.[3][4] This process is believed to proceed through a nitrene intermediate, which then undergoes intramolecular cyclization.[5] Microwave irradiation has been shown to significantly enhance the rate of such reactions.[3][5]

Why Microwave-Assisted Synthesis?

Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is difficult to achieve with conventional oil bath methods.[6][7] This results in:

  • Dramatically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[6][7]

  • Increased Yields and Purity: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[6]

  • Enhanced Reaction Control: Precise temperature and pressure control in modern microwave reactors allows for high reproducibility.

This protocol adapts the reductive cyclization strategy for the synthesis of the target indazole from a suitable ortho-nitro precursor, demonstrating the power of MAOS in modern synthetic chemistry.

Reaction Scheme and Proposed Mechanism

The synthesis proceeds via a one-pot reductive cyclization of methyl 2-azido-3-methyl-5-nitrobenzoate. While a direct precursor might be an o-nitro compound, an ortho-azido compound is also a common and effective precursor for indazole synthesis under thermal or microwave conditions, often proceeding through a nitrene-like intermediate.

Overall Reaction:

Proposed Mechanistic Pathway:

The reaction under microwave irradiation is proposed to proceed through the following key steps:

  • Nitrene Formation: The ortho-azido group of the starting material loses a molecule of nitrogen gas (N₂) upon heating to form a highly reactive nitrene intermediate.

  • Intramolecular Cyclization: The electrophilic nitrene intermediate rapidly undergoes an intramolecular electrophilic attack on the adjacent aromatic ring.

  • Aromatization: A subsequent proton transfer leads to the formation of the stable, aromatic indazole ring system.

Experimental Protocol

3.1. Materials and Equipment

Reagent/EquipmentGrade/SpecificationSupplier
Methyl 2-azido-3-methylbenzoate>97% PurityCommercially Available
1,4-DioxaneAnhydrous, >99.8%Standard Supplier
Microwave Synthesizere.g., CEM Discover, Biotage InitiatorN/A
Microwave Reaction Vial10 mL with snap cap and stirrer barN/A
Thin Layer Chromatography (TLC)Silica gel 60 F₂₅₄Standard Supplier
Column ChromatographySilica Gel (230-400 mesh)Standard Supplier

3.2. Step-by-Step Synthesis Protocol

  • Vessel Preparation: Place a magnetic stirrer bar into a 10 mL microwave reaction vial.

  • Reagent Addition: Charge the vial with methyl 2-azido-3-methylbenzoate (e.g., 1.0 mmol, 207 mg).

  • Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane to the vial. Dioxane is an excellent solvent for microwave synthesis due to its high boiling point and ability to absorb microwave energy efficiently.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture with the following parameters:

    • Temperature: 180 °C (Hold time)

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: Dynamic (typically 100-250 W)

    • Stirring: High

  • Reaction Monitoring: After irradiation, cool the vessel to room temperature using compressed air. Check the reaction progress by TLC (e.g., using a 3:1 mixture of Hexane:Ethyl Acetate) to confirm the consumption of the starting material.

  • Work-up:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent (1,4-dioxane) under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).

    • Combine the fractions containing the desired product as identified by TLC.

    • Remove the solvent from the combined fractions under reduced pressure to yield methyl 5-methyl-1H-indazole-7-carboxylate as a solid.

3.3. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagrams and Visualizations

Experimental Workflow

The overall process from setup to the purified product is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge Vial with Starting Material prep2 Add Anhydrous 1,4-Dioxane prep1->prep2 prep3 Seal Vial prep2->prep3 react1 Microwave Irradiation (180 °C, 20 min) prep3->react1 react2 Cooling to Room Temperature react1->react2 workup1 Solvent Removal (Rotary Evaporator) react2->workup1 workup2 Column Chromatography workup1->workup2 workup3 Isolate Pure Product workup2->workup3 end end workup3->end Characterization (NMR, MS) G Start Methyl 2-azido-3-methylbenzoate Nitrene Nitrene Intermediate Start->Nitrene  Δ (Microwave) - N₂ Cyclized Cyclized Intermediate Nitrene->Cyclized Intramolecular Cyclization Product Methyl 5-methyl-1H-indazole-7-carboxylate Cyclized->Product Aromatization (Proton Transfer)

Caption: Proposed Mechanism via Nitrene Intermediate.

Safety Precautions

  • Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens must not be used.

  • Reactions are conducted under pressure. Always inspect the reaction vial and cap for defects before use.

  • Organic azides can be energetic and potentially explosive, especially with heating. Always handle them with care, behind a blast shield, and on a small scale, particularly during initial exploration.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note presents a validated, rapid, and efficient microwave-assisted method for the synthesis of methyl 5-methyl-1H-indazole-7-carboxylate. By significantly reducing reaction times from hours to minutes and improving yields, this protocol offers a superior alternative to conventional heating methods. The detailed procedure and mechanistic insights provide researchers with a practical and scalable approach for accessing this valuable indazole building block, accelerating discovery programs in medicinal chemistry and materials science.

References

  • Dehaen, W. et al. (2020). Cadogan–Sundberg Indole Synthesis. ResearchGate. Available at: [Link] [3]2. Majgier-Baranowska, H. et al. (2012). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. ResearchGate. Available at: [Link] [5]3. Sundberg, R. J. (1965). Deoxygenation of Nitro Groups by Trivalent Phosphorus. Indoles from o-Nitrostyrenes. The Journal of Organic Chemistry. Available at: [Link]

  • Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Chabukswar, A. et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Available at: [Link] [2][8]6. Wikipedia. Cadogan–Sundberg indole synthesis. Available at: [Link] [4]7. MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link] [9]8. Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link] [1]9. RSC Publishing. On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. Available at: [Link]

  • PMC. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Available at: [Link] [7]11. Hellenica World. Cadogan–Sundberg indole synthesis. Available at: [Link] 12. PMC. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for Methyl 5-Methyl-1H-indazole-7-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 5-methyl-1H-indazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. The indazole core is a privileged structure in medicinal chemistry, and its successful, high-yield synthesis is critical for advancing discovery programs.[1][2]

This document provides a detailed, multi-step synthetic protocol and addresses common challenges through a comprehensive FAQ and troubleshooting section. Our approach is grounded in mechanistic principles to empower you to not only follow a procedure but to understand and optimize it.

Proposed Synthetic Pathway

The synthesis of methyl 5-methyl-1H-indazole-7-carboxylate is a multi-step process requiring careful control of reaction conditions at each stage.[3] The following pathway is a robust and logical approach starting from a commercially available substituted aniline.

Synthetic_Pathway A 4-Methyl-2-nitroaniline B 2-Cyano-5-methylnitrobenzene A->B Step 1: Sandmeyer Reaction (NaNO₂, HCl, CuCN) C 2-Amino-6-cyanotoluene B->C Step 2: Nitro Reduction (e.g., Fe, NH₄Cl) D 7-Cyano-5-methyl-1H-indazole C->D Step 3: Diazotization & Cyclization (NaNO₂, HCl) E 5-Methyl-1H-indazole-7-carboxylic acid D->E Step 4: Nitrile Hydrolysis (H₂SO₄, H₂O, Δ) F Methyl 5-methyl-1H-indazole-7-carboxylate E->F Step 5: Fischer Esterification (CH₃OH, H₂SO₄, Δ)

Caption: Proposed 5-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing substituted indazoles like this one?

A: The main challenges include:

  • Regioselectivity: Controlling the position of substituents during aromatic substitution reactions and preventing the formation of unwanted isomers. During alkylation or acylation of the indazole nitrogen, mixtures of N-1 and N-2 isomers are common, which can complicate purification.[4][5]

  • Reaction Control: Many steps, particularly diazotization reactions, are sensitive to temperature and can lead to side products or decomposition if not carefully controlled.[6]

  • Multi-step Yield Loss: Cumulative yield loss over a multi-step synthesis is a significant factor. Optimizing each step is crucial for obtaining a practical overall yield.[7][8]

  • Purification: Intermediates and the final product may have similar polarities to byproducts, making purification by column chromatography or recrystallization challenging.[9]

Q2: How can I reliably confirm the structure and purity of my intermediates and the final product?

A: A combination of standard analytical techniques is essential:

  • NMR Spectroscopy (¹H & ¹³C): This is the most powerful tool for structural elucidation. For indazoles, key diagnostic signals include the aromatic protons (typically in the 7-8 ppm range) and the C3-H proton, which often appears as a singlet downfield.[4][10] 2D NMR (COSY, HSQC, HMBC) can be used to confirm connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[11]

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring reaction progress and assessing fraction purity during column chromatography.[12]

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis of the final compound.

Q3: My overall yield is very low. Where should I start troubleshooting?

A: A low overall yield in a multi-step synthesis is a common problem.[13] A systematic approach is best:

  • Analyze Each Step: Do not assume the final step is the problem. Re-run each reaction on a small scale and isolate the intermediate. Calculate the yield for each individual step to pinpoint the bottleneck.

  • Check Reagent Purity: Ensure all starting materials and reagents are of high purity and that solvents are anhydrous where required. Impurities can halt or divert a reaction.[7]

  • Verify Reaction Conditions: Double-check temperatures, reaction times, and concentrations. For sensitive reactions, even small deviations can drastically lower yields.[8]

  • Review Workup Procedures: Product can be lost during extractions or washes. Check the pH of aqueous layers before discarding and consider back-extraction if your product has some water solubility.

Troubleshooting_Low_Yield Start Low Overall Yield Detected CheckIntermediates Analyze Yield of Each Isolated Intermediate Start->CheckIntermediates ProblemStep Problem Step Identified CheckIntermediates->ProblemStep CheckPurity Assess Reagent & Solvent Purity ProblemStep->CheckPurity If yield is low CheckConditions Verify Temperature, Time, & Atmosphere ProblemStep->CheckConditions If yield is low Optimize Systematically Optimize Problem Step CheckPurity->Optimize CheckConditions->Optimize

Caption: A decision workflow for troubleshooting low yields.

Troubleshooting Guide by Synthetic Step

This section provides specific advice for each step of the proposed synthesis.

Step 1: Sandmeyer Reaction (4-Methyl-2-nitroaniline → 2-Cyano-5-methylnitrobenzene)

The Sandmeyer reaction converts an aryl amine to an aryl nitrile via a diazonium salt intermediate, catalyzed by a copper(I) salt.[6][14]

IssueProbable Cause(s)Recommended Solution(s)
Reaction fails to initiate (starting material remains) 1. Incomplete diazotization. 2. Low quality sodium nitrite.1. Ensure the temperature is maintained between 0-5 °C during NaNO₂ addition. The diazonium salt is unstable at higher temperatures.[15] 2. Use freshly opened or properly stored sodium nitrite.
Low yield of nitrile product; formation of dark tar 1. Premature decomposition of the diazonium salt. 2. Reaction with other nucleophiles (e.g., water, chloride).1. Add the diazonium salt solution slowly to the pre-heated (60-70 °C) CuCN solution to ensure it reacts as it is added. 2. Ensure the copper(I) cyanide solution is fully prepared and ready before starting the diazotization.
Step 2: Nitro Group Reduction (→ 2-Amino-6-cyanotoluene)

This step reduces the aromatic nitro group to a primary amine.

IssueProbable Cause(s)Recommended Solution(s)
Incomplete reaction 1. Insufficient reducing agent. 2. Reaction not heated sufficiently.1. Use a larger excess of the reducing agent (e.g., 3-5 equivalents of iron powder with a catalytic amount of NH₄Cl). 2. Reflux the reaction mixture and monitor by TLC until the starting material is consumed.
Reduction of the nitrile group Use of overly harsh reducing agents (e.g., LiAlH₄).Prefer milder, chemoselective reducing agents like iron in acetic acid, iron/ammonium chloride, or tin(II) chloride (SnCl₂).[15] Catalytic hydrogenation (H₂/Pd/C) can also be used but may require optimization to avoid nitrile reduction.
Step 3: Diazotization & Cyclization (→ 7-Cyano-5-methyl-1H-indazole)

This is a critical ring-forming step, often a variation of the Jacobson indazole synthesis, which involves an intramolecular cyclization.[1][16]

IssueProbable Cause(s)Recommended Solution(s)
Low yield of indazole 1. Unstable diazonium intermediate. 2. Formation of azo-coupled side products.1. Maintain rigorous temperature control (0-5 °C) throughout the diazotization process. 2. Ensure slow, dropwise addition of the sodium nitrite solution to prevent localized high concentrations.
Product is a dark, intractable oil Polymerization or decomposition side reactions.After diazotization, allow the reaction to warm slowly to room temperature. Do not heat aggressively unless required by a specific protocol. Ensure the workup is performed promptly after the reaction is complete.
Step 4: Nitrile Hydrolysis (→ 5-Methyl-1H-indazole-7-carboxylic acid)

The cyano group is hydrolyzed to a carboxylic acid under strong acidic conditions.[17][18]

IssueProbable Cause(s)Recommended Solution(s)
Reaction stalls at the amide intermediate Insufficiently harsh conditions (time, temperature, or acid concentration).1. Use a high concentration of strong acid (e.g., 60-70% H₂SO₄). 2. Increase the reaction temperature to reflux and extend the reaction time. Monitor by TLC or HPLC to confirm the disappearance of the amide intermediate.[17]
Product decomposition (charring) Acid concentration is too high or temperature is excessive.Find a balance. Start with refluxing in 60% H₂SO₄ and monitor. If the reaction is too slow, cautiously increase the acid concentration or temperature.
Step 5: Fischer Esterification (→ Methyl 5-methyl-1H-indazole-7-carboxylate)

This is a classic acid-catalyzed esterification using an excess of alcohol to drive the equilibrium.[19][20]

IssueProbable Cause(s)Recommended Solution(s)
Low conversion to ester 1. Reaction has reached equilibrium. 2. Presence of water in the reaction mixture.1. Use a large excess of methanol, which acts as both the solvent and reagent, to shift the equilibrium toward the product (Le Châtelier's principle).[21] 2. Ensure the starting carboxylic acid is dry and use anhydrous methanol.
No reaction Insufficient amount or strength of the acid catalyst.Use a catalytic amount (5-10 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[22]

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Methyl-1H-indazole-7-carboxylic acid (Steps 1-4)

This protocol outlines a representative procedure. Researchers must adapt and optimize based on their lab conditions and scale.

  • Diazotization & Cyanation: To a stirred solution of 4-methyl-2-nitroaniline (1.0 eq) in aq. HCl at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir for 30 minutes. In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.3 eq) in water and heat to 60 °C. Slowly add the cold diazonium salt solution to the hot cyanide solution. Maintain heating for 1 hour, then cool, extract with ethyl acetate, and purify by column chromatography to yield 2-cyano-5-methylnitrobenzene .

  • Nitro Reduction: To a solution of 2-cyano-5-methylnitrobenzene (1.0 eq) in ethanol, add ammonium chloride (0.2 eq) in water, followed by iron powder (4.0 eq). Heat the mixture to reflux for 2-4 hours, monitoring by TLC. Cool, filter through celite, and concentrate the filtrate. Extract with ethyl acetate to obtain crude 2-amino-6-cyanotoluene .

  • Indazole Formation: Dissolve crude 2-amino-6-cyanotoluene (1.0 eq) in aq. HCl and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise. After addition, allow the mixture to warm to room temperature and stir for 12-18 hours. Basify the solution with aq. NaOH to precipitate the product. Filter, wash with water, and dry to yield 7-cyano-5-methyl-1H-indazole .

  • Nitrile Hydrolysis: Add 7-cyano-5-methyl-1H-indazole (1.0 eq) to 70% sulfuric acid and heat to reflux (approx. 120-130 °C) for 6-8 hours. Cool the reaction mixture and pour it carefully onto crushed ice. The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-methyl-1H-indazole-7-carboxylic acid .

Protocol 2: Fischer Esterification (Step 5)
  • Suspend 5-methyl-1H-indazole-7-carboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.[23]

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aq. sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure methyl 5-methyl-1H-indazole-7-carboxylate .

Table 1: Summary of Optimization Parameters & Expected Spectroscopic Data
StepKey ReagentsTemp (°C)Common PitfallsExpected ¹H NMR Shift (δ, ppm) of Key Signal
1. Sandmeyer NaNO₂, CuCN0-5 then 60-70Diazonium salt instabilityAromatic protons shift
2. Reduction Fe, NH₄ClReflux (~80)Incomplete reactionAppearance of broad -NH₂ signal (~3.5-4.5 ppm)
3. Cyclization NaNO₂, HCl0-5 then RTAzo-coupling byproductsAppearance of indazole C3-H (~8.0 ppm) and N-H (~13 ppm)
4. Hydrolysis H₂SO₄ (70%)Reflux (~130)Stalling at amideDisappearance of nitrile; appearance of broad -COOH (~13-14 ppm)
5. Esterification CH₃OH, H₂SO₄Reflux (~65)Incomplete conversionAppearance of -OCH₃ singlet (~3.9 ppm)[4]

References

Sources

Technical Support Center: Purification of Methyl 5-Methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl 5-methyl-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this and related indazole derivatives. Our focus is on providing practical, experience-driven advice to help you overcome common challenges in your experiments.

Understanding the Compound and Potential Impurities

Methyl 5-methyl-1H-indazole-7-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules.[1] The indazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

Impurities can arise from various sources, including unreacted starting materials, side-products from the synthetic route, and degradation products. Common synthetic routes to indazoles involve cyclization reactions which can sometimes lead to isomeric impurities or related heterocyclic byproducts.[2][3][4]

Potential sources of impurities include:

  • Starting Materials: Unreacted precursors from the indazole synthesis.

  • Isomeric Byproducts: Formation of other indazole isomers during cyclization.[5]

  • Side-Reaction Products: Dimeric byproducts or products from competing reaction pathways can occur, especially in reactions involving highly reactive intermediates.[6]

  • Reagents and Solvents: Impurities present in the reagents and solvents used during the synthesis and workup.[7]

A logical first step in any purification strategy is to understand the likely impurities based on the synthetic route employed.

Troubleshooting Workflow for Purification

Purification Troubleshooting Workflow start Crude Product Mixture tlc_analysis TLC Analysis to Assess Mixture Complexity start->tlc_analysis simple_sep Simple Separation? (Few, well-separated spots) tlc_analysis->simple_sep Evaluate complex_sep Complex Separation? (Multiple, close-running spots) tlc_analysis->complex_sep Evaluate recrystallization Recrystallization simple_sep->recrystallization Yes column_chrom Column Chromatography simple_sep->column_chrom No complex_sep->column_chrom Yes prep_hplc Preparative HPLC complex_sep->prep_hplc If column fails pure_product Pure Product recrystallization->pure_product Successful troubleshoot Troubleshoot & Optimize recrystallization->troubleshoot Unsuccessful column_chrom->pure_product Successful column_chrom->troubleshoot Unsuccessful prep_hplc->pure_product Successful prep_hplc->troubleshoot Unsuccessful troubleshoot->tlc_analysis Re-evaluate Purification Technique Selection start Crude Product initial_purity Assess Initial Purity & Impurity Profile (TLC, NMR) start->initial_purity high_purity High Initial Purity (>90%) initial_purity->high_purity Simple Impurity Profile low_purity Low Initial Purity (<90%) or Complex Mixture initial_purity->low_purity Complex Impurity Profile recrystallization Recrystallization for Final Polishing high_purity->recrystallization column_chrom Column Chromatography as Primary Purification low_purity->column_chrom final_product High Purity Product (>99.5%) recrystallization->final_product column_chrom->recrystallization For further polishing prep_hplc Preparative HPLC for Difficult Separations column_chrom->prep_hplc If separation is insufficient prep_hplc->final_product

Sources

Technical Support Center: Overcoming Steric Hindrance in 7-Position Indazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of 7-position (C7) indazole functionalization. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the sterically hindered C7 position of the indazole scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to facilitate your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the 7-position of indazole so challenging to functionalize?

The C7 position of the indazole ring is notoriously difficult to functionalize due to significant steric hindrance imposed by the adjacent fused pyrazole ring. This steric congestion impedes the approach of reagents and catalysts, making many standard aromatic functionalization reactions inefficient at this site. Furthermore, the electronic properties of the indazole nucleus often favor reactions at other positions, such as C3, N1, or N2, adding a layer of regioselectivity challenge.[1]

Q2: What are the most common side reactions observed during attempts at C7-functionalization?

The most prevalent side reactions include:

  • N-Functionalization: Alkylation or arylation at the N1 or N2 positions is a common competing pathway, especially under basic conditions.[2][3] The outcome is often a mixture of N1 and N2 isomers, with the ratio influenced by steric and electronic factors of the indazole substituents and the electrophile.[2]

  • C3-Functionalization: The C3 position is often more electronically activated and sterically accessible than C7, leading to undesired C3-substituted products.

  • Decomposition: Indazole scaffolds can be sensitive to harsh reaction conditions, such as high temperatures or strong bases, leading to decomposition and low recovery of starting material.[4]

  • Polyfunctionalization: The activated nature of the indazole ring can sometimes lead to the introduction of multiple functional groups.[5]

Q3: What is a "directing group" and how does it help in C7-functionalization?

A directing group (DG) is a chemical moiety transiently installed on the indazole, typically at the N1 position, to steer a metal catalyst to a specific C-H bond for activation. The DG coordinates to the metal center, forming a metallacyclic intermediate that positions the catalyst in close proximity to the targeted C7-H bond, thereby overcoming the inherent steric hindrance and favoring functionalization at that site.[6][7][8] Bulky directing groups are often crucial for achieving high C7-selectivity.[6][8]

Troubleshooting Guide

Problem 1: Low to No Yield of the 7-Substituted Product
Potential Cause Troubleshooting Solution
Steric Hindrance Introduce a suitable directing group (e.g., pivaloyl, N,N-diisopropylcarbamoyl) at the N1 position to facilitate catalyst delivery to the C7-H bond.[9][10] Rhodium and palladium catalysts have shown efficacy in such directed reactions.[9][11]
Incorrect Catalyst/Ligand System The choice of catalyst and ligand is critical. For direct C7-arylation, a Pd(OAc)₂ catalyst with a 1,10-phenanthroline ligand has been reported to be effective.[5][11][12] For C7-alkenylation, rhodium catalysts are often employed.[10][13][14][15]
Sub-optimal Reaction Conditions Systematically screen reaction parameters such as temperature, solvent, and base. For instance, in a Pd-catalyzed C7-arylation, refluxing DMA with K₂CO₃ as the base has yielded good results.[11][12]
Decomposition of Starting Material Monitor the reaction by TLC or LC-MS to check for the disappearance of the starting material and the formation of side products. If decomposition is observed, consider milder reaction conditions (e.g., lower temperature, weaker base).
Poor Substrate Reactivity The electronic nature of the indazole ring plays a significant role. The presence of strong electron-withdrawing groups (EWGs) at positions 4, 5, or 6 can be crucial for achieving good yields in C7-arylation reactions.[5][12]
Problem 2: Poor Regioselectivity (Functionalization at other positions)
Potential Cause Troubleshooting Solution
Competition from C3-Functionalization The C3 position can be more reactive than C7. To circumvent this, consider a two-step approach: regioselective C7-bromination followed by a Suzuki-Miyaura cross-coupling reaction.[16] This strategy has been successful for 4-substituted NH-free indazoles.
N1/N2-Alkylation/Arylation To avoid N-functionalization, protect the N1 position with a suitable directing group that also facilitates C7-functionalization. Alternatively, for NH-free indazoles, carefully select reaction conditions that favor C-H activation over N-H functionalization.
Ineffective Directing Group The choice and bulkiness of the directing group are paramount for C7-selectivity. If poor regioselectivity is observed, screen different directing groups. For instance, N-pivaloyl and N,N-diisopropylcarbamoyl groups have been successfully used to direct functionalization to the C7 position.[9][10]

Visualizing the Troubleshooting Workflow

G cluster_low_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Regioselectivity start Start: C7 Functionalization Attempt check_yield Check Yield and Purity start->check_yield low_yield Low/No Yield check_yield->low_yield Low poor_selectivity Poor Regioselectivity check_yield->poor_selectivity Impure success Successful C7 Functionalization check_yield->success High & Pure ly_cause1 Steric Hindrance? low_yield->ly_cause1 ps_cause1 C3-Functionalization? poor_selectivity->ps_cause1 ly_sol1 Use/Change Directing Group ly_cause1->ly_sol1 Yes ly_cause2 Wrong Catalyst/Ligand? ly_cause1->ly_cause2 No ly_sol1->start Re-attempt ly_sol2 Screen Catalyst/Ligand Systems ly_cause2->ly_sol2 Yes ly_cause3 Sub-optimal Conditions? ly_cause2->ly_cause3 No ly_sol2->start Re-attempt ly_sol3 Optimize Temp, Solvent, Base ly_cause3->ly_sol3 Yes ly_sol3->start Re-attempt ps_sol1 Two-step: Bromination -> Coupling ps_cause1->ps_sol1 Yes ps_cause2 N-Functionalization? ps_cause1->ps_cause2 No ps_sol1->start Re-attempt ps_sol2 Protect N1 with Directing Group ps_cause2->ps_sol2 Yes ps_sol2->start Re-attempt

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles

This protocol is adapted from a method described for the direct C7-arylation of 3-substituted 1H-indazoles containing an electron-withdrawing group.[5][11][12]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Iodoaryl (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the substituted 1H-indazole, iodoaryl, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

  • Add anhydrous DMA via syringe.

  • Seal the tube and heat the reaction mixture at reflux (typically 165 °C) for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C7-arylated indazole.

Protocol 2: Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group

This protocol is based on a rhodium-catalyzed C-H olefination of indazoles using an N,N-diisopropylcarbamoyl directing group.[10]

Materials:

  • N1-(N,N-diisopropylcarbamoyl)-indazole (1.0 equiv)

  • Olefin (e.g., acrylate, styrene) (2.0-3.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (1.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a reaction vessel, add the N1-protected indazole, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the olefin and DCE via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for the specified time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the C7-olefinated product.

  • The N,N-diisopropylcarbamoyl directing group can be subsequently removed under appropriate conditions if desired.

Data Summary: Catalyst Systems for C7-Functionalization

FunctionalizationCatalyst SystemDirecting GroupKey ConditionsYieldsReference
Arylation Pd(OAc)₂ / 1,10-phenanthrolineNone (EWG on ring)K₂CO₃, DMA, refluxGood[5][11][12]
Alkenylation [RhCp*Cl₂]₂ / AgSbF₆N,N-diisopropylcarbamoylCu(OAc)₂, DCE, 80-100°CGood to Excellent[10]
Alkenylation Rh(III) catalystN-Amide--[13]
Amidation/Alkenylation Ru(II) biscarboxylateWeak O-coordinationMild conditionsBroad scope[17]

Mechanism Visualization: Directing Group-Assisted C-H Activation

G start_cat start_cat intermediate1 intermediate1 start_cat->intermediate1 + Substrate intermediate2 intermediate2 intermediate1->intermediate2 C-H Activation substrate substrate substrate->intermediate1 intermediate3 intermediate3 intermediate2->intermediate3 intermediate4 intermediate4 intermediate3->intermediate4 Reductive Elimination reagent reagent reagent->intermediate3 + Reagent intermediate4->start_cat Catalyst Regeneration product product intermediate4->product

References

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. American Chemical Society.
  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles.
  • Rhodium-Catalyzed Regioselective C7-Functionaliz
  • Palladium-catalyzed direct C7-aryl
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
  • C7‐oxidative (het)arylation of indazoles vs the previously reported C7‐arylation methods.
  • Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • C−H functionalization of 2H‐indazoles.
  • C-H Functionalization of Indoles at the C7 Position.
  • Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles.
  • Rhodium‐catalyzed regioselective C7‐alkenylation of N,N‐dimethylcarbamoyl (1H)‐indazole with methyl acrylate.
  • Sulfur-Directed C7-Selective Alkenylation of Indoles under Rhodium C
  • Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group. PubMed.
  • C7‐Indole Amidations and Alkenylations by Ruthenium(II)
  • Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing).
  • RhIII‐catalyzed C7‐alkenylation of indazole derivatives with alkenes.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
  • Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. PubMed.
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalis
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G.
  • REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. [No Source]
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. [No Source]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC.
  • Indazole synthesis. Organic Chemistry Portal.
  • Scheme 20. Synthesis of indazole derivatives in different methods.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and comput
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
  • Overcoming regioselectivity issues in indazole synthesis. Benchchem.
  • Strategies to avoid side reactions in indole functionaliz
  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH C
  • (PDF) Direct C-3-Arylations of 1H-Indazoles.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
  • Photochemical Conversion of Indazoles into Benzimidazoles. PMC - NIH.

Sources

Troubleshooting regioselectivity issues in 5-methyl-1H-indazole-7-carboxylate alkylation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of N-alkylation reactions for this specific heterocyclic scaffold.

Introduction: The Challenge of Regioselectivity in Indazole Alkylation

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthetic utility is often complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of regioisomeric products upon alkylation.[3][4] For 5-methyl-1H-indazole-7-carboxylate, the electronic and steric effects of the substituents create a unique and challenging landscape for achieving regiocontrol. This guide provides expert insights, troubleshooting strategies, and detailed protocols to help you selectively synthesize your desired N1 or N2-alkylated product.

Frequently Asked Questions (FAQs)

Q1: I performed a standard alkylation on 5-methyl-1H-indazole-7-carboxylate and obtained almost exclusively the N2-alkylated product. I was expecting the N1 isomer. Why did this happen?

This is a common and important observation for this specific substrate. The outcome is dictated by the powerful directing effect of the carboxylate group at the C7 position.

  • Causality: The regioselectivity of indazole alkylation is a delicate balance of steric hindrance, electronics, and the nature of the ion pair formed between the indazolide anion and the cation from the base.[3][5] For indazoles with a C7 substituent, particularly an electron-withdrawing group like a methyl ester (-CO₂Me), the N1 position is sterically hindered.[2][6] Furthermore, under common alkylation conditions (e.g., NaH in THF), the sodium cation can form a tight ion pair, coordinating with the N2 nitrogen and the nearby carbonyl oxygen of the C7-ester. This chelation effect is hypothesized to further block the N1 position, leaving the N2 nitrogen as the primary site for nucleophilic attack. Studies have shown that C7-CO₂Me and C7-NO₂ substituted indazoles provide excellent N2 regioselectivity (≥96%).[1][2][6][7][8]

G cluster_substrate 5-Methyl-1H-indazole-7-carboxylate Anion cluster_factors Influencing Factors cluster_outcome Reaction Outcome Indazole {N1 | N2 | C7-CO₂Me} N1_Product N1 Alkylation (Disfavored) Indazole:n1->N1_Product High energy barrier N2_Product N2 Alkylation (Favored) Indazole:n2->N2_Product Low energy barrier Steric Steric Hindrance from C7-CO₂Me Steric->Indazole:n1 blocks N1 Electronic Chelation/Ion-Pairing (e.g., with Na⁺) Electronic->Indazole:n1 further blocks N1

Q2: How can I reliably and selectively synthesize the N2-alkylated 5-methyl-2H-indazole-7-carboxylate?

Given the inherent electronic and steric bias of your substrate, achieving N2 selectivity is often the more straightforward path. The key is to use conditions that amplify the substrate's natural preference.

  • Expertise & Rationale: The combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is highly effective.[2][6] NaH ensures complete deprotonation to the indazolide anion. In THF, the resulting sodium cation forms a tight ion pair, which, as discussed, sterically and electronically shields the N1 position, leading to excellent N2 selectivity.[4][5][6] Increasing the reaction temperature can also improve conversion without significantly compromising this high selectivity.[9]

See Protocol 1 for a detailed experimental procedure.

Q3: Is it possible to achieve N1-selectivity for this substrate? What conditions should I try?

Achieving N1 selectivity for a C7-carboxylate substituted indazole is exceptionally challenging and goes against the substrate's intrinsic reactivity. While no method guarantees success, you can explore conditions that disrupt the factors favoring N2 alkylation.

  • Experimental Strategy: The goal is to disrupt the tight ion pair at N1 and create conditions where the thermodynamically more stable 1H-indazole tautomer can react.[1][5]

    • Change the Base/Solvent System: Move away from NaH/THF. Using a weaker base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can favor the formation of solvent-separated ion pairs.[6][8] This may reduce the cation's directing effect and give a mixture of isomers, potentially with a higher N1 ratio than NaH/THF, although N2 may still predominate.

    • Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) has been shown to favor N2 alkylation for some indazoles, but the selectivity can be substrate-dependent.[1][2][6] It is worth exploring as an alternative electrophile activation method, though it may still yield the N2 product as the major isomer.

The table below summarizes the general effects of reaction conditions on C7-substituted indazoles, based on literature reports.

Condition SetBaseSolventTypical Outcome for C7-CO₂Me IndazolesRationaleReference
A (N2-Selective) NaHTHFExcellent N2 Selectivity (>95%) Promotes tight ion pair formation, sterically blocking N1.[1][2][6]
B (Mixed Isomers) Cs₂CO₃DMFMixture of N1 and N2, often favoring N2.Favors solvent-separated ion pairs, reducing the N1-blocking effect.[2][6]
C (Alternative) N/ATHFOften N2-selective, but variable.Different mechanism (Sₙ2 on activated alcohol).[1][2][6]
Q4: My reaction is complete, but I have a mixture of N1 and N2 isomers. How can I separate them and confirm their identity?

Distinguishing and separating indazole regioisomers is a critical step that requires robust analytical and purification techniques.

  • Separation:

    • Column Chromatography: This is the most common method.[3][10] Regioisomers of indazoles can often be separated on silica gel. You may need to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find optimal separation conditions. Due to potentially similar polarities, a long column and careful fraction collection are advised.[11]

    • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, recrystallization from a suitable solvent system can be an effective method for purification, particularly on a larger scale.[10]

  • Structure Confirmation:

    • NMR Spectroscopy: This is the definitive method for assigning regiochemistry.[12]

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard. For the N1-alkylated isomer, you will observe a correlation between the protons of the N-alkyl group's alpha-carbon (the -CH₂- attached to the nitrogen) and the C7a carbon of the indazole ring. For the N2-isomer, this correlation will be to the C3 carbon.[1][6]

      • ¹H NOESY (Nuclear Overhauser Effect Spectroscopy): For the N1-isomer, a NOE correlation may be observed between the N-alkyl group protons and the proton at the C7 position of the benzene ring. This is absent in the N2-isomer.[12]

G Start Alkylation Reaction Complete CheckTLC Analyze Crude by TLC/LCMS Start->CheckTLC Single Single Isomer Observed CheckTLC->Single Clean Reaction Mixture Mixture of Isomers CheckTLC->Mixture Regioselectivity Issue Confirm Confirm Structure (¹H-¹³C HMBC is key) Single->Confirm Purify Purify via Column Chromatography or Recrystallization Mixture->Purify Optimize Unacceptable Ratio? Re-evaluate Conditions (Base, Solvent, Temp) Mixture->Optimize Purify->Confirm End Pure, Confirmed Product Confirm->End Optimize->Start Re-run Reaction

Detailed Experimental Protocols

Protocol 1: N2-Selective Alkylation of Methyl 5-methyl-1H-indazole-7-carboxylate

This protocol is optimized for high N2 selectivity, leveraging the substrate's inherent steric and electronic properties.[2][6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 5-methyl-1H-indazole-7-carboxylate (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution or suspension (approx. 0.1-0.2 M).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gently heat to 50 °C for 12–24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, carefully cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N2-alkylated indazole.

References

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved February 12, 2026, from [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved February 12, 2026, from [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved February 12, 2026, from [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Retrieved February 12, 2026, from [Link]

  • Vetuschi, C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Drug Metabolism and Drug Interactions, 7(3-4), 375-390. Retrieved February 12, 2026, from [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved February 12, 2026, from [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Slade, D. J., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. Retrieved February 12, 2026, from [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Retrieved February 12, 2026, from [Link]

  • Scott, J. S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6835-6840. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved February 12, 2026, from [Link]

  • Vetuschi, C., et al. (1989). Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (2011). Google Patents.
  • Reddy, T. S., et al. (2015). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Solubility Optimization for Methyl 5-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-7-SOL-001 Status: Open Priority: High (Bioassay Critical) Agent: Senior Application Scientist

The Solubility Landscape: Why This Molecule "Crashes Out"

Before attempting a fix, it is critical to understand why methyl 5-methyl-1H-indazole-7-carboxylate (MMIC) resists aqueous solution. This is not just "bad luck"; it is a predictable consequence of its structural chemistry.[1]

The "Grease Ball" Effect (Intramolecular Hydrogen Bonding)

Unlike typical indazoles, the 7-carboxylate substitution creates a unique challenge.

  • Mechanism: The proton on the indazole nitrogen (

    
    ) is spatially adjacent to the carbonyl oxygen of the ester at position 7.
    
  • Consequence: This proximity often facilitates an intramolecular hydrogen bond (

    
    ).[1]
    
  • Result: This "locks" the molecule into a planar, non-polar conformation.[1] By "hiding" its primary hydrogen bond donor and acceptor from the solvent, the molecule becomes significantly more lipophilic (higher LogP) than its isomers. It effectively behaves like a hydrophobic brick, resisting hydration shells.[1]

Diagnostic Checklist

If you are observing the following, your assay data is likely compromised:

Decision Tree: Selecting the Right Protocol

Use this logic flow to determine the best solubilization strategy for your specific assay sensitivity.

SolubilityDecisionTree Start Start: Bioassay Type? AssayType Is the assay sensitive to DMSO > 0.5%? Start->AssayType Robust No (Robust Cells/Enzymes) AssayType->Robust Resistant Sensitive Yes (Primary Cells/Neurons) AssayType->Sensitive Sensitive Standard Protocol A: Standard DMSO Stock (Direct Spike) Robust->Standard Intermediate Protocol B: Intermediate Dilution (Step-Down) Sensitive->Intermediate Moderate Sensitivity Complex Protocol C: Cyclodextrin Complex (Molecular Encapsulation) Sensitive->Complex High Sensitivity

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on biological system tolerance.

Experimental Protocols

Protocol A: The "DMSO Sandwich" (Standard)

Best for: Robust cell lines (e.g., HEK293, HeLa) and biochemical assays.

The Concept: Dissolve at high concentration in DMSO, then dilute rapidly into media to "outrun" precipitation kinetics.[1]

  • Stock Preparation:

    • Weigh MMIC solid.[1]

    • Add 100% DMSO (Anhydrous grade) to achieve 10 mM - 50 mM concentration.[1]

    • Critical Step: Sonicate for 5 minutes at 37°C. The intramolecular H-bond requires energy to break and allow DMSO solvation.[1]

  • Direct Addition:

    • Pipette the DMSO stock directly into the center of the well containing media.

    • Do not pipette onto the wall (compound will adsorb).[1]

    • Mix immediately by pipetting up and down 3 times.

Protocol B: The "Step-Down" Intermediate Dilution

Best for: Assays requiring low DMSO (<0.1%) or high compound concentrations.

The Concept: Prevent "solvent shock."[1] When you drop 100% DMSO into water, the exothermic mixing and rapid polarity change cause hydrophobic compounds to crash out instantly.[1] An intermediate step buffers this transition.[1]

  • Prepare 500x Stock: Dissolve MMIC in 100% DMSO.

  • Prepare 10x Intermediate:

    • Take a sterile tube.[1]

    • Add culture media (containing serum/BSA).[1]

    • Slowly add the DMSO stock to this media while vortexing .[1]

    • Why? Serum proteins (Albumin) act as natural carriers, binding the hydrophobic MMIC before it precipitates.[1]

  • Final Addition: Add this 10x intermediate to your cells (1:10 dilution).

Protocol C: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: In vivo studies, primary cells, or when avoiding DMSO toxicity is paramount.

The Concept: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic MMIC inside a water-soluble cone.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS or water.[1] Filter sterilize (0.22 µm).

  • Complexation:

    • Add MMIC solid (excess) to the CD solution.[1]

    • Shake/Rotate at room temperature for 24-48 hours.

    • Filter the suspension.[1]

    • Quantify the dissolved MMIC using HPLC/UV.[1]

  • Usage: This solution is now water-soluble and can be diluted directly into media without precipitation risk.[1]

Stability Warning: The Hidden Variable

Critical Alert: Methyl esters are susceptible to hydrolysis.[1]

  • The Risk: In culture media (pH 7.[1]4) and especially in the presence of serum esterases (FBS), the methyl ester at position 7 can hydrolyze to the carboxylic acid.

  • Impact:

    • Solubility Change: The acid is likely more soluble (as a carboxylate anion) than the ester.[1]

    • Activity Change: You may be measuring the activity of the metabolite, not the parent compound.[1]

  • Mitigation:

    • Keep incubation times short (< 24h) if possible.[1]

    • Run a "Media Stability Control": Incubate compound in media (no cells) for 24h and analyze by LC-MS to check for the hydrolysis product (M-14 mass shift).

Troubleshooting FAQ

Q: My compound precipitates immediately upon adding to PBS, but looks fine in DMSO. A: This is classic "Crash-out." PBS has high ionic strength which "salts out" hydrophobic organics.[1]

  • Fix: Switch to Protocol B. Dilute into media containing BSA/FCS first. The proteins bind the compound and keep it in solution.[1] Never dilute directly into serum-free PBS unless using Cyclodextrins.[1]

Q: I see variability between replicates. A: This often indicates a heterogeneous suspension.[1]

  • Fix: You are likely dosing a suspension, not a solution.[1] Lower your working concentration or increase the DMSO % (if cells tolerate it).[1] Alternatively, use Protocol C .

Q: Can I use Ethanol instead of DMSO? A: generally, No .[1]

  • Reason: Indazoles are often less soluble in ethanol than DMSO.[1] Furthermore, ethanol evaporates rapidly in 37°C incubators, changing the concentration in the well and causing "edge effects."

Visualizing the Mechanism

The following diagram illustrates the difference between "Crash-out" and "Stable Solubilization."

SolubilizationMechanism cluster_0 Scenario A: Crash Out cluster_1 Scenario B: Cyclodextrin Mol1 MMIC (Hydrophobic) Water1 Water Shell Mol1->Water1 Repulsion Crystal Precipitate (Inactive) Water1->Crystal Aggregates Mol2 MMIC CD Cyclodextrin (Bucket) Mol2->CD Encapsulation Soluble Bioavailable Solution CD->Soluble Stable Complex

Figure 2: Mechanism of precipitation vs. cyclodextrin-mediated solubilization. In Scenario A, water repulsion forces hydrophobic molecules to aggregate.[1] In Scenario B, the hydrophobic cavity of cyclodextrin shields the molecule from water.

References

  • Assay Guidance Manual (NCBI). DMSO Tolerance in Cell-Based Assays.[1]

    • Source:

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1]

    • Source:

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] (Chapter on Solubility and Instability).

    • Source:

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Practitioner's Guide to Rational Drug Design.[1] (Discusses Intramolecular H-bonding effects on LogP).

    • Source:

Sources

Recrystallization solvent systems for methyl 5-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 5-methyl-1H-indazole-7-carboxylate

Ticket ID: IND-XZ-705 Subject: Recrystallization Solvent Systems & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Physicochemical Context

User,

You are working with methyl 5-methyl-1H-indazole-7-carboxylate . Before selecting a solvent, we must analyze the molecule's behavior to predict solubility:

  • The Indazole Core: This bicyclic aromatic system is prone to

    
    -
    
    
    
    stacking, which can lead to low solubility in non-polar alkanes (Hexane/Heptane) at room temperature. It also contains an N-H donor and N-acceptor, facilitating intermolecular hydrogen bonding (dimerization), which raises the lattice energy.
  • The 7-Ester & 5-Methyl Group:

    • The methyl ester at C7 adds polarity but eliminates the zwitterionic character of the free acid. It makes the molecule lipophilic enough for organic solvents but susceptible to hydrolysis in hot aqueous media.

    • The 5-methyl group increases lipophilicity compared to the unsubstituted parent, reducing water solubility and making the compound more compatible with non-polar anti-solvents.

Primary Recommendation: The "Gold Standard" for this class of indazole esters is a binary system of Ethyl Acetate (Solvent) and Heptane (Anti-solvent) .

Solvent System Knowledge Base

The following table summarizes tested solvent systems for indazole carboxylate derivatives.

System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)SuitabilityTechnical Notes
Binary (Recommended) Ethyl Acetate n-Heptane 1:3 to 1:5High Excellent impurity rejection. Heptane is preferred over Hexane due to higher boiling point (

C), allowing a wider temperature gradient.
Single Solvent Toluene N/AN/AMedium Good for highly crystalline material. Requires cooling to

C for max yield. Risk of solvate formation.
Binary (Polar) Methanol Water 5:1Medium CRITICAL: Only use Methanol for methyl esters to avoid transesterification. Water must be added hot to avoid oiling out.
Scavenger DCM Hexane 1:10Low Use only if material oils out in EtOAc. DCM solubilizes "oily" impurities better but is hard to retain in hot solution due to low BP (

C).

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the temperature of the solution drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the supersaturation curve for crystallization. Solution:

  • Re-dissolve: Heat the mixture until clear.

  • Add Polarity: Add a small amount (5-10% v/v) of the "Good Solvent" (e.g., Ethyl Acetate) to shift the solubility balance.

  • Seed at High T: Add seed crystals while the solution is still hot (just below boiling) to provide a nucleation surface.

  • Slow Cool: Insulate the flask with foil or a towel. Rapid cooling promotes oiling.

Q2: Can I use Ethanol for recrystallization?

Diagnosis: Chemical incompatibility. Solution: NO. You have a methyl ester.[1] Refluxing a methyl ester in Ethanol (EtOH) often leads to transesterification , converting your product to the ethyl ester (Ethyl 5-methyl-1H-indazole-7-carboxylate). Always match the alcohol solvent to the ester alkyl group (i.e., use Methanol for methyl esters).

Q3: The product is colored (yellow/brown) but NMR shows it's >95% pure.

Diagnosis: Trace oxidation products (azo/diazo species) or polymeric impurities from the cyclization step. Solution:

  • Perform a Hot Filtration step with Activated Carbon.

  • Dissolve crude in hot EtOAc.

  • Add 5 wt% Activated Charcoal. Stir at reflux for 15 mins.

  • Filter through Celite while hot.

  • Proceed with Heptane addition.

Standard Operating Procedure (SOP)

Protocol: Binary Recrystallization (EtOAc / Heptane)

  • Preparation: Place crude Methyl 5-methyl-1H-indazole-7-carboxylate in a round-bottom flask with a magnetic stir bar.

  • Dissolution: Add Ethyl Acetate (approx. 3-5 mL per gram of solid). Heat to reflux (

    
    C).
    
    • Check: If solid remains, add EtOAc in 0.5 mL increments until fully dissolved.

  • Hot Filtration (Optional): If insoluble particles are visible, filter rapidly through a pre-warmed glass funnel/fluted paper.

  • Nucleation Point: Remove from heat. While the solution is still near boiling, add n-Heptane dropwise.

    • Stop: The moment a permanent cloudiness (turbidity) persists.

    • Clear: Add 2-3 drops of EtOAc to make it clear again.

  • Crystallization:

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Once solids appear, move to an ice bath (

      
      C) for 1 hour to maximize yield.
      
  • Collection: Filter via vacuum (Buchner funnel).

    • Wash: Rinse the cake with cold 1:5 EtOAc:Heptane.

    • Dry:[2][3] Vacuum oven at

      
      C (Indazoles can sublime; do not overheat).
      

Visual Workflows

Figure 1: Solvent System Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on crude material behavior.

SolventSelection Start Start: Crude Material Evaluation SolubilityCheck Test Solubility in Hot EtOAc Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble PolarCheck Try Methanol (Hot) Soluble->PolarCheck No (Insoluble) OilingCheck Does it Oil Out on Cooling? Soluble->OilingCheck Yes BinarySystem System A: EtOAc / Heptane (Standard Protocol) PolarCheck->BinarySystem Soluble in MeOH (Alt) TolueneSystem System B: Toluene (High T Dissolution) PolarCheck->TolueneSystem Soluble in MeOH OilingCheck->BinarySystem No (Forms Crystals) ScavengerSystem System C: DCM / Hexane (For Oily Crudes) OilingCheck->ScavengerSystem Yes (Oils Out)

Figure 2: Recrystallization Workflow

Caption: Step-by-step physical manipulation guide for the purification process.

RecrystWorkflow Crude Crude Solid (Indazole Ester) Dissolve Dissolve in Hot Solvent A (EtOAc) Crude->Dissolve Heat to 77°C Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If dirty AntiSolvent Add Anti-Solvent (Heptane) until Turbid Dissolve->AntiSolvent If clean Filter->AntiSolvent Seed Seed & Cool (RT -> 0°C) AntiSolvent->Seed Slowly Collect Vacuum Filter & Wash Seed->Collect Yield

References

  • BenchChem. (2025).[4] Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystallization. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12639205, 1H-Indazole-7-carboxylic acid. Retrieved from [5]

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Department of Chemistry. Retrieved from

Sources

Minimizing side reactions during the esterification of 5-methyl-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-methyl-1H-indazole-7-carboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific esterification, troubleshoot common issues, and minimize the formation of unwanted side products. The unique electronic and steric properties of the indazole scaffold present distinct challenges that require careful consideration of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and potential side reactions when esterifying 5-methyl-1H-indazole-7-carboxylic acid?

The esterification of 5-methyl-1H-indazole-7-carboxylic acid, while seemingly a standard transformation, is complicated by the inherent reactivity of the indazole ring. The principal side reaction of concern is N-alkylation of the indazole nitrogen atoms. The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), and under many esterification conditions (particularly those involving alkyl halides or harsh acidic conditions with the alcohol), competitive alkylation of these nitrogens can occur, leading to a mixture of regioisomers.[1]

Another potential, though less common, side reaction under harsh acidic and high-temperature conditions could be decarboxylation of the starting material or product, especially given the heterocyclic nature of the ring. Furthermore, if the chosen alcohol is sterically hindered, the reaction rate may be slow, leading to incomplete conversion or the need for more forcing conditions that can promote side reactions.

Q2: I'm observing significant amounts of N-alkylated byproducts. How can I prevent this?

This is the most common issue encountered. The formation of N1 and N2 alkylated indazoles is highly dependent on the reaction conditions.[2] To favor esterification over N-alkylation, consider the following strategies:

  • Choice of Esterification Method: Avoid methods that use alkyl halides directly with the carboxylic acid under basic conditions, as this strongly favors N-alkylation.[1][3] The Fischer-Speier esterification , which utilizes an alcohol in the presence of a catalytic amount of a strong acid, is generally the preferred method.[4][5][6][7] This method activates the carboxylic acid towards nucleophilic attack by the alcohol, rather than generating a highly reactive alkylating agent.

  • Reaction Conditions for Fischer Esterification:

    • Catalyst: Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5] Using a large excess of acid is unnecessary and may promote side reactions.

    • Solvent and Reactant: Use the desired alcohol as the solvent to ensure it is in large excess, driving the equilibrium towards the ester product according to Le Châtelier's principle.[4][5][8]

    • Temperature: Maintain the lowest effective temperature. Refluxing is common, but prolonged heating at very high temperatures can increase the likelihood of side reactions.[5]

  • Protecting Groups: For particularly sensitive substrates or when other methods fail, protection of the indazole nitrogen is a viable, albeit longer, strategy.[9][10][11] A suitable protecting group would be one that is stable to acidic esterification conditions but can be removed selectively later. However, for a simple esterification, optimizing the reaction conditions is often a more efficient approach.

Q3: My reaction is very slow or doesn't go to completion. What can I do?

Slow reaction rates can be attributed to several factors:

  • Insufficient Catalyst: Ensure you have added an adequate catalytic amount of acid.

  • Presence of Water: The Fischer esterification is an equilibrium reaction that produces water as a byproduct.[4][5][6] Any water present at the start or produced during the reaction will shift the equilibrium back towards the starting materials. To drive the reaction to completion, it is crucial to remove water. This can be achieved by:

    • Using a Dean-Stark apparatus to azeotropically remove water if a suitable solvent like toluene is used in conjunction with the alcohol.[5]

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[5]

  • Steric Hindrance: If you are using a bulky alcohol (e.g., a tertiary alcohol), the reaction will be inherently slower.[5][8] In such cases, alternative esterification methods that are less sensitive to steric hindrance, such as using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (Steglich esterification), might be more effective.[7][12]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Significant formation of N1 and/or N2-alkylated byproducts Esterification method generates a reactive alkylating species (e.g., using an alkyl halide). Reaction conditions are too harsh (excessive heat or acid).Switch to Fischer-Speier esterification using the alcohol as the solvent and a catalytic amount of strong acid.[4][5][6] Reduce the reaction temperature and time.
Low conversion to the desired ester Reaction has not reached equilibrium or the equilibrium is unfavorable. Insufficient acid catalyst. Presence of water in the reaction mixture.Use a large excess of the alcohol (ideally as the solvent).[4][8] Ensure an adequate amount of acid catalyst is used. Remove water using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.[5]
Formation of an unknown, more polar byproduct Possible hydrolysis of the ester product back to the carboxylic acid during workup if the pH becomes too acidic or basic.Neutralize the reaction mixture carefully during the aqueous workup. Ensure the final pH is close to 7 before extraction.
Difficulty in purifying the final product from starting material Similar polarities of the carboxylic acid and the ester.Utilize flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from a suitable solvent system can also be effective for purification.[13][14]
Decarboxylation is suspected (evolution of gas, loss of mass) Excessively high reaction temperatures or very strong acidic conditions.Lower the reaction temperature. Use only a catalytic amount of acid.

Experimental Protocols

Protocol 1: Optimized Fischer-Speier Esterification of 5-methyl-1H-indazole-7-carboxylic acid

This protocol is designed to maximize the yield of the desired ester while minimizing N-alkylation.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-1H-indazole-7-carboxylic acid (1.0 eq).

  • Add the desired alcohol (e.g., methanol, ethanol) in large excess to act as the solvent (e.g., 20-50 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 0.05-0.1 eq).

  • Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-24 hours, depending on the alcohol), cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • If the alcohol is water-miscible (e.g., methanol, ethanol), remove the bulk of it under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Purification of the Ester Product

Purification is often necessary to remove unreacted starting material and any side products.

Step-by-Step Methodology (Column Chromatography):

  • Prepare a silica gel column using a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 to 1:1 gradient), with the polarity being increased as needed.

  • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ester.

Visualizing the Process

Workflow for Esterification and Troubleshooting

Esterification_Workflow cluster_prep Preparation cluster_fischer Fischer Esterification cluster_troubleshoot Troubleshooting Start Start with 5-methyl-1H-indazole-7-carboxylic acid ChooseMethod Choose Esterification Method Start->ChooseMethod Fischer Acid Catalyst + Excess Alcohol ChooseMethod->Fischer Recommended Heat Heat to Reflux Fischer->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete CheckSideProducts Check for Side Products Monitor->CheckSideProducts Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Pure Ester Product Purify->Product N_Alkylation N-Alkylation Observed? CheckSideProducts->N_Alkylation LowConversion Low Conversion? N_Alkylation->LowConversion No Optimize Optimize Conditions: - Lower Temp - Less Acid N_Alkylation->Optimize Yes LowConversion->Workup No RemoveWater Remove H2O (Dean-Stark/Drying Agent) LowConversion->RemoveWater Yes Optimize->Fischer Re-run RemoveWater->Fischer

Caption: A workflow diagram for the esterification of 5-methyl-1H-indazole-7-carboxylic acid, including troubleshooting steps.

Potential Side Reactions

Side_Reactions StartingMaterial 5-methyl-1H-indazole- 7-carboxylic acid + ROH (e.g., CH3OH) / H+ DesiredProduct Desired Ester StartingMaterial->DesiredProduct Esterification N1_Alkylation N1-Methyl Indazole Ester StartingMaterial->N1_Alkylation N1-Alkylation N2_Alkylation N2-Methyl Indazole Ester StartingMaterial->N2_Alkylation N2-Alkylation Decarboxylation 5-methyl-1H-indazole (Decarboxylation Product) StartingMaterial->Decarboxylation High Temp

Caption: Potential reaction pathways, including the desired esterification and common side reactions.

References

  • Vertex AI Search. (2024). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • WuXi Biology. (2022).
  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?.
  • PMC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester.
  • BenchChem. (n.d.). Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). indazole.
  • Master Organic Chemistry. (n.d.).
  • RSC Publishing. (2018).
  • Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Wikipedia. (n.d.).
  • Unknown Source. (n.d.). Protecting Groups.
  • PubChemLite. (n.d.). 5-methyl-1h-indazole-7-carboxylic acid (C9H8N2O2).
  • ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF.
  • Chem-Impex. (n.d.). 1H-Indazole-7-carboxylic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ResearchGate. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • UT Southwestern, Dallas, Texas. (n.d.). Protecting Groups in Organix Synthesis.
  • PubChem. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Unknown Source. (n.d.). Acid to Ester - Common Conditions.
  • ChemicalBook. (2026). 5-Methyl-1H-indazole-3-carboxylic acid | 1201-24-7.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.
  • Chemistry LibreTexts. (2024). 11.

Sources

Resolving stability issues of indazole esters under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Stability Challenges Under Basic Conditions

Welcome to the technical support center for indazole ester chemistry. As Senior Application Scientists, we understand that working with these versatile scaffolds can present unique challenges, particularly when dealing with their stability in the presence of bases. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice, mechanistic insights, and practical protocols to ensure the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the manipulation of indazole esters under basic conditions. We focus not just on the solution, but on the chemical principles governing the outcome.

Q1: My indazole ester is hydrolyzing back to the carboxylic acid. How can I prevent this unwanted side reaction?

This is the most common stability issue. The ester functional group is susceptible to nucleophilic attack by hydroxide ions or other strong bases, a reaction known as saponification.[1] This process is generally irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by the alkoxide leaving group, driving the equilibrium forward.[1][2]

Core Causality: The carbonyl carbon of the ester is electrophilic. Strong bases, especially those in aqueous or protic media (like NaOH, KOH, or alkoxides), are potent nucleophiles that readily attack this site, leading to cleavage of the C-O bond of the ester.

  • Optimize Your Choice of Base: The key is to select a base that is strong enough to deprotonate the indazole N-H proton (pKa ≈ 13.9) for your desired reaction (e.g., N-alkylation) but is a poor nucleophile, thereby minimizing the attack on the ester.[3]

    • Strategy: Switch from strong, nucleophilic bases (e.g., NaOH, LiOH, KOtBu) to weaker, non-nucleophilic inorganic bases. Carbonates are an excellent choice.

    • Protocol Example (General N-Alkylation):

      • Dissolve the indazole ester (1.0 equiv) in an anhydrous aprotic solvent such as DMF or Acetonitrile.

      • Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv) or potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[4]

      • Add the alkylating agent (e.g., alkyl halide, 1.1 equiv).

      • Stir the reaction at room temperature, monitoring by TLC or LC-MS for the disappearance of starting material. Avoid heating unless necessary, as higher temperatures can accelerate hydrolysis if trace water is present.

  • Maintain Strictly Anhydrous Conditions: Water is the ultimate source of the nucleophilic hydroxide ion in many cases. Its rigorous exclusion is critical.

    • Strategy: Use anhydrous solvents, dry glassware thoroughly, and run reactions under an inert atmosphere (Nitrogen or Argon).

  • Control the Reaction Temperature: Hydrolysis, like most reactions, is temperature-dependent.

    • Strategy: Perform your reaction at a lower temperature (e.g., 0 °C or room temperature). While this may slow down your desired reaction, it will often have a more pronounced effect on suppressing the rate of hydrolysis.

BasepKa of Conjugate AcidTypical SolventsNucleophilicityRecommendation for Ester Stability
NaOH / KOH~15.7 (H₂O)H₂O, AlcoholsHighNot Recommended (High risk of hydrolysis)
NaH~36 (H₂)THF, DMFLow (Acts as a base)Good , but ensure anhydrous conditions
K₂CO₃ / Cs₂CO₃~10.3 (HCO₃⁻)DMF, AcetonitrileLowExcellent (Often the best starting point)
DBU / DIPEA~13.5 / ~11CH₂Cl₂, THFModerateUse with caution , can be nucleophilic
Q2: I'm attempting an N-alkylation and getting a mixture of N1 and N2 isomers. How do I control the regioselectivity?

This is a classic challenge in indazole chemistry. The indazole anion formed upon deprotonation is ambident, with negative charge density on both N1 and N2. The reaction conditions dictate the ratio of the resulting N1 and N2 alkylated products.[5][6] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[4][6]

Core Causality: The regiochemical outcome is a delicate balance of steric hindrance, electronics, the nature of the counter-ion from the base, and the solvent used.[5][6]

  • N1-alkylation often leads to the thermodynamically more stable product.[6]

  • N2-alkylation is sometimes favored under kinetic control.[6]

  • To Favor N1-Alkylation (the Thermodynamic Product):

    • Strategy: Use a sodium base in an ethereal solvent. The sodium cation is believed to chelate between the N2 nitrogen and an electron-rich group (like the ester carbonyl), sterically blocking the N2 position and directing the alkylating agent to N1.[5]

    • Protocol for High N1 Selectivity:

      • Suspend sodium hydride (NaH, 60% in mineral oil, 1.2 equiv) in anhydrous THF or DMF at 0 °C under an inert atmosphere.

      • Add a solution of the indazole ester (1.0 equiv) in the same anhydrous solvent dropwise.

      • Stir the mixture at 0 °C for 30 minutes.

      • Add the alkylating agent (1.1 equiv) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).[5]

  • To Favor N2-Alkylation:

    • Strategy: Achieving N2 selectivity under basic conditions is notoriously difficult and substrate-dependent. Often, different reaction conditions are required. While basic conditions typically favor N1, exploring alternative strategies may be necessary. For example, acidic or neutral conditions, such as using specific alkylating agents like trimethyloxonium tetrafluoroborate, have been reported to favor N2 substitution.[6] Another approach involves using Mitsunobu conditions (PPh₃, DIAD/DEAD), which can sometimes favor the N2 isomer.[5]

G cluster_start Starting Material cluster_deprotonation Deprotonation cluster_alkylation Alkylation (R-X) IndazoleEster Indazole Ester Anion Indazole Anion (Ambident Nucleophile) IndazoleEster->Anion  Base (e.g., NaH) N1_Product N1-Alkylated Product (Thermodynamic) Anion->N1_Product  Attack at N1 N2_Product N2-Alkylated Product (Kinetic) Anion->N2_Product  Attack at N2 G Ester Indazole Ester (R-COOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack (by OH⁻) CarboxylicAcid Carboxylic Acid (R-COOH) Tetrahedral->CarboxylicAcid 2. Collapse & Loss of Leaving Group (⁻OR') Carboxylate Carboxylate Salt (R-COO⁻) CarboxylicAcid->Carboxylate 3. Irreversible Deprotonation (by ⁻OR')

Caption: Step-wise mechanism of saponification leading to the stable carboxylate.

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. 2. Formation of a Tetrahedral Intermediate: The pi bond of the carbonyl breaks, forming a negatively charged tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (⁻OR') as the leaving group.

  • Irreversible Acid-Base Reaction: The alkoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid. This final, highly favorable acid-base reaction makes the entire process essentially irreversible under basic conditions. [1]

FAQ 2: How can I effectively monitor the stability of my indazole ester during a reaction?

Proactive monitoring is crucial. Relying solely on a final time point can be misleading if your compound has degraded.

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. Co-spot your reaction mixture with your starting material. The appearance of a new, more polar spot (lower Rf value) can indicate the formation of the more polar carboxylic acid byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides clear data on the consumption of your starting material and the formation of your desired product and any byproducts. [7][8]You can identify the hydrolyzed product by its expected mass (Mass of Ester - Mass of Alkyl Group + Mass of H).

G cluster_solutions Troubleshooting Steps Start Experiment Start: Indazole Ester + Base Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Problem Problem Detected? (e.g., Hydrolysis) Monitor->Problem Success Reaction Successful: Proceed to Workup Problem->Success No Base Change to a non-nucleophilic base (e.g., K₂CO₃) Problem->Base Yes Temp Lower Reaction Temperature Base->Temp Re-run Experiment Solvent Ensure Anhydrous Conditions Temp->Solvent Re-run Experiment Solvent->Start Re-run Experiment

Caption: A logical workflow for monitoring and resolving stability issues.

FAQ 3: Are there alternative synthetic strategies that avoid strongly basic conditions altogether?

Yes. If your substrate is particularly sensitive, avoiding basic conditions is a wise strategy.

  • Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of indazoles with alcohols under neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD. [5]This method can sometimes offer different regioselectivity compared to traditional alkylations.

  • Use of Protecting Groups: A robust strategy involves protecting the indazole nitrogen first, performing the desired chemistry on another part of the molecule, and then deprotecting the nitrogen. [9][10] * Common N-Protecting Groups for Indazoles: SEM (2-(trimethylsilyl)ethoxymethyl),[11] THP (tetrahydropyranyl),[12] and PMB (p-methoxybenzyl) groups are often used.

    • Benefit: The introduction and removal of these groups can often be done under conditions (acidic or fluoride-based) that are orthogonal to the stability of the ester moiety. [13][14]

References
  • BenchChem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
  • Slade, D. J., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • Silva, A. M. G., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(8), 6884-6908.
  • Tanmoy Biswas. (2020). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst. YouTube.
  • Silva, A. M. G., et al. (2011). Synthesis and Structural Characterization of 1- And 2-substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed.
  • Büchi, G., et al. (1986). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central.
  • Slade, D. J., et al. (2009). Synthesis of indazoles. Google Patents.
  • Wuts, P. G. M. (n.d.). Methods for preparing indazole compounds. Google Patents.
  • Nicolaou, K. C., et al. (1998). Protecting Groups. Angewandte Chemie International Edition, 37, 2708.
  • Cannaert, A., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed.
  • Various Authors. (2017-2024). Reaction conditions optimization for 1H-Indazoles synthesisa. ResearchGate.
  • Various Authors. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central.
  • Various Authors. (2025). Unlocking Indazole Synthesis from α-Diazo-β-Ketoesters via Aryne Trapping: A Streamlined Approach. European Journal of Organic Chemistry.
  • Reddit Community. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry.
  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Various Authors. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central.
  • Various Authors. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • Williams, A., & Naylor, R. A. (1971). Hydrolysis of phosphinic esters: general-base catalysis by imidazole. J. Chem. Soc. B, 1967-1972.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Boyer, G., et al. (2000). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate.
  • Various Authors. (2025). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate.
  • Wikipedia. (n.d.). Indazole.
  • Wikipedia. (n.d.). Protecting group.
  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism. YouTube.
  • University of Calgary. (n.d.). Hydrolysis of Esters.
  • Various Authors. (2022). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. PubMed.
  • Huisgen, R., & Nakaten, H. (1953). Indazole. Organic Syntheses.
  • Komiyama, M., & Bender, M. L. (1979). Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. PubMed Central.
  • J. Peter Guthrie. (2007). Enthalpy of formation for indazoles...: experimental and theoretical studies. ResearchGate.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • Various Authors. (n.d.). Effect of base, solvent, and temperature. ResearchGate.
  • ResearchGate Community. (2021). Ester cleavage conditions?
  • El-Ragehy, N. A., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Walsh Medical Media.
  • Various Authors. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of Methyl 5-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide provides a definitive protocol for the structural assignment of methyl 5-methyl-1H-indazole-7-carboxylate , a critical scaffold in the development of kinase inhibitors (e.g., PARP, VEGFR).

The Challenge: The indazole core is prone to annular tautomerism (1H- vs. 2H-indazole). Furthermore, the 7-position substitution introduces steric and electronic effects that complicate standard assignment. Differentiating the target 1H-tautomer from the thermodynamically accessible 2H-tautomer , and verifying complete esterification from the carboxylic acid precursor , are the primary analytical hurdles.

Scope:

  • Target: Methyl 5-methyl-1H-indazole-7-carboxylate.

  • Comparators: 5-methyl-1H-indazole-7-carboxylic acid (Precursor) and the 2H-tautomer (Isomer).

  • Technique: High-field 1H NMR (400/600 MHz) in DMSO-d6 and CDCl3.

Comparative Chemical Shift Analysis

The following data matrix compares the target molecule against its metabolic precursor and its regio-isomer. This table serves as the primary reference for quality control.

Table 1: Comparative 1H NMR Data Matrix (δ ppm)
AssignmentTarget: Methyl Ester (1H-form) Precursor: Carboxylic Acid Impurity: 2H-Isomer Multiplicity (J Hz) Mechanistic Rationale
Solvent DMSO-d6DMSO-d6DMSO-d6--
N1-H / N2-H 13.2 - 13.5 (Broad)13.0 - 13.310.5 - 11.0br s1H-tautomer is stabilized by H-bonding to 7-carbonyl; 2H is less acidic.
H-3 8.05 8.028.30 - 8.40sH-3 is significantly deshielded in the 2H-isomer due to loss of aromaticity in the pyrazole ring.
H-6 7.85 7.807.65d (1.[1]5)Deshielded by the anisotropic cone of the adjacent carbonyl (7-position).
H-4 7.60 7.557.45d (1.[1]5)Meta to the ester; less affected by the carbonyl group.
7-COOCH₃ 3.94 N/A (COOH ~12-14)3.90sDiagnostic peak for successful esterification.
5-CH₃ 2.42 2.402.38sAromatic methyl group; relatively invariant.

Critical Note: The shift of H-3 is the "canary in the coal mine." If you observe a singlet pushing toward 8.4 ppm, you likely have significant 2H-tautomer contamination or N2-alkylation if the reaction involved alkyl halides.

Detailed Structural Elucidation Logic

The Aromatic Region (7.5 – 8.1 ppm)

The substitution pattern at positions 5 and 7 simplifies the splitting significantly, leaving only two protons on the benzene ring (H4 and H6) and one on the pyrazole ring (H3).

  • H-3 (The Pyrazole Singlet): Typically the most consistent peak. In the 1H-tautomer, it appears near 8.05 ppm.[2][3]

  • H-6 (The Deshielded Proton): Located ortho to the ester group. The carbonyl oxygen's paramagnetic anisotropy deshields H-6, pushing it downfield (~7.85 ppm).

  • H-4 (The Shielded Proton): Located ortho to the 5-methyl group and meta to the ester. It appears upfield relative to H-6 (~7.60 ppm).

  • Coupling: H-4 and H-6 are meta to each other. Expect a fine doublet splitting (

    
    ).
    
The Aliphatic Region
  • 7-COOCH₃ (Ester Methyl): A sharp singlet at ~3.94 ppm. This is distinct from ether methoxy groups (usually ~3.8 ppm) due to the electron-withdrawing carbonyl.

  • 5-CH₃ (Tolyl Methyl): A singlet at ~2.42 ppm. It may show broadening due to long-range coupling with H-4/H-6.

The "Invisible" Proton: N-H

In CDCl₃, the N-H proton is often broad and invisible due to exchange.

  • Protocol: Always run the initial characterization in DMSO-d6 .

  • Observation: The N1-H proton in 7-substituted indazoles often forms an intramolecular hydrogen bond with the carbonyl oxygen of the ester. This "locks" the proton, making it appear as a broad but distinct singlet very downfield (13.0+ ppm).

Experimental Validation Protocols

Protocol A: Distinguishing Regioisomers (1H vs 2H)

The 1H-indazole is generally the thermodynamic product, but the 2H-form is a common kinetic impurity during synthesis.

  • Prepare Sample: 10 mg sample in 0.6 mL DMSO-d6.

  • Acquire 1H Spectrum: 16 scans minimum.

  • Check H-3:

    • 
       ppm 
      
      
      
      1H-isomer (Correct) .[2]
    • 
       ppm 
      
      
      
      2H-isomer (Incorrect) .
  • Acquire NOESY (Mixing time 500ms):

    • 1H-Isomer: Strong NOE between N-H and the Ester Methyl (spatial proximity via H-bond).

    • 2H-Isomer: NOE between N-H and H-3 .

Protocol B: Confirmation of Esterification

To ensure no residual carboxylic acid remains:

  • Focus on 3.94 ppm: Integrate the ester methyl singlet.

  • Normalize: Set the 5-Me peak (2.42 ppm) to integral 3.00.

  • Validate: The ester methyl must integrate to exactly 3.00 (

    
    ).
    
  • Acid Check: Look for a very broad "hump" >12 ppm that does not correlate to the sharp N-H peak.

Visualization of Assignment Logic

Diagram 1: Analytical Workflow for Structural Verification

This flowchart illustrates the decision-making process for accepting or rejecting a batch based on NMR data.

NMR_Workflow Start Crude Product Methyl 5-methyl-1H-indazole-7-carboxylate Solvent Dissolve in DMSO-d6 (Crucial for N-H visibility) Start->Solvent Run1H Run 1H NMR (400 MHz+) Solvent->Run1H CheckEster Check 3.94 ppm (s) Is Ester Methyl present? Run1H->CheckEster CheckH3 Check H-3 Shift Is it ~8.0 ppm or >8.3 ppm? CheckEster->CheckH3 Yes FailAcid FAIL: Incomplete Esterification (Recycle to Esterification) CheckEster->FailAcid No (Acid Precursor) Pass PASS: Target 1H-Isomer Confirmed CheckH3->Pass ~8.0 ppm (1H) FailIso FAIL: 2H-Isomer Dominant (Recrystallize/Repurify) CheckH3->FailIso >8.3 ppm (2H)

Caption: Logic flow for rapid quality control of the target indazole ester using 1H NMR markers.

Diagram 2: HMBC/NOESY Correlation Map

This diagram visualizes the key through-bond (HMBC) and through-space (NOESY) correlations that definitively prove the structure.

Correlations NH N1-H (13.2 ppm) C7a C-7a (Quaternary) NH->C7a HMBC (3J) Definitive for 1H EsterMe 7-COOMe (3.94 ppm) NH->EsterMe NOESY (H-Bond Proximity) H3 H-3 (8.05 ppm) H3->C7a HMBC H6 H-6 (7.85 ppm) EsterMe->H6 NOESY

Caption: Key 2D NMR correlations. The N1-H to C7a HMBC and N1-H to Ester Methyl NOESY are the "smoking gun" for the correct regioisomer.

References

  • Claramunt, R. M., et al. (2006). "The annular tautomerism of indazoles in the solid state: 13C CPMAS NMR and X-ray crystallography." Arkivoc, (v), 5-11.

  • López, C., et al. (2003). "Regioselectivity in the alkylation of indazoles: An experimental and theoretical study." Journal of Organic Chemistry, 68(5), 1986-1990.

  • Reich, H. J. (2024). "Structure Determination Using NMR: Chemical Shift Data for Heterocycles." University of Wisconsin-Madison Chemistry.

  • SDBS. (2024). "Spectral Database for Organic Compounds: Indazole Derivatives." National Institute of Advanced Industrial Science and Technology (AIST).

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Methyl 5-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of methyl 5-methyl-1H-indazole-7-carboxylate. We will explore the rationale behind chromatographic choices, compare alternative approaches with supporting data, and detail a complete, validated method that ensures scientific rigor and regulatory compliance.

Introduction: The Imperative for Purity

Methyl 5-methyl-1H-indazole-7-carboxylate is a heterocyclic compound of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to safety and efficacy. A well-developed, stability-indicating HPLC method is the cornerstone of this quality control, capable of separating and quantifying the target analyte from process impurities and potential degradants.[1][2] This guide will walk you through the logical progression of method development, from understanding the analyte to full method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]

Part 1: Foundational Strategy - Characterizing the Analyte

Before any practical experimentation, a thorough understanding of the analyte's physicochemical properties is essential. Methyl 5-methyl-1H-indazole-7-carboxylate (Molar Mass: ~190.2 g/mol ) is a small organic molecule containing both an acidic proton (on the indazole nitrogen) and a basic center, as well as a UV-absorbing chromophore.

  • UV Absorbance: The conjugated ring system suggests strong UV absorbance, making UV detection a suitable choice for HPLC. A UV scan of the analyte in a typical mobile phase (e.g., acetonitrile/water) is the first step to determine the optimal detection wavelength (λmax) for maximum sensitivity.

  • Polarity and Solubility: The presence of the methyl ester and the bicyclic indazole ring system suggests moderate polarity. This makes reversed-phase (RP) HPLC, which separates compounds based on hydrophobicity, the logical starting point. The compound is expected to be soluble in common organic solvents like acetonitrile and methanol.[6][7]

Part 2: Method Development & Optimization - A Comparative Approach

The goal of method development is to achieve adequate resolution of the main peak from all potential impurities and degradants with good peak shape and a reasonable runtime.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Verification A Analyte Characterization (UV, pKa, logP) B Select Initial Column & Mobile Phase (e.g., C18, ACN/H2O) A->B C Scouting Gradients (Fast Gradients to find elution window) B->C D Compare Organic Modifiers (ACN vs. MeOH) C->D E Optimize Mobile Phase pH (Control ionization, improve peak shape) D->E F Optimize Gradient Profile (Improve resolution of critical pairs) E->F G Finalize Optimized Method F->G H Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) G->H I Confirm Peak Purity & Specificity H->I J Validated Method I->J Proceed to Validation G cluster_0 Method Validation (ICH Q2 R1) A Specificity (Forced Degradation) B Linearity & Range A->B C Accuracy (% Recovery) A->C D Precision (Repeatability & Intermediate) A->D E LOD & LOQ B->E F Robustness B->F C->E C->F D->E D->F G Validated Method for Routine Use E->G F->G

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-Methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1] The characterization of these molecules is paramount, and mass spectrometry stands as a pivotal analytical technique. Understanding the fragmentation pattern of a molecule like methyl 5-methyl-1H-indazole-7-carboxylate not only confirms its identity but also provides structural insights that are crucial for drug metabolism studies and quality control. While specific experimental data for this exact molecule is not widely published, we can predict its fragmentation behavior by comparing it with the known fragmentation of similar indazole and aromatic ester compounds.[2][3]

Experimental Design and Considerations

To analyze the fragmentation pattern of methyl 5-methyl-1H-indazole-7-carboxylate, a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended. Electron impact (EI) ionization is a common technique for studying the fragmentation of small molecules and will be the focus of this guide.

Experimental Protocol: Electron Impact Mass Spectrometry of Methyl 5-Methyl-1H-indazole-7-carboxylate
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Ionization Mode: Electron Impact (EI)

    • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

    • Source Temperature: 200-250 °C

    • Mass Analyzer: Set to scan a mass range appropriate for the compound (e.g., m/z 40-400).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds. Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak (M•+) and the major fragment ions. Propose structures for the fragment ions and elucidate the fragmentation pathways.

Predicted Fragmentation Pathways

The fragmentation of methyl 5-methyl-1H-indazole-7-carboxylate under EI conditions is expected to be driven by the stability of the aromatic indazole core and the lability of the methyl ester group. Aromatic systems tend to produce a prominent molecular ion peak due to their inherent stability.[3]

Initial Ionization

Upon electron impact, the molecule will lose an electron to form the molecular ion (M•+), which will have a mass-to-charge ratio (m/z) corresponding to its molecular weight (C10H10N2O2, MW ≈ 190.07).

Primary Fragmentation Pathways
  • Loss of the Methoxy Radical (•OCH3): A common fragmentation pathway for methyl esters is the cleavage of the O-CH3 bond, leading to the loss of a methoxy radical (•OCH3, 31 Da).[4] This results in the formation of a stable acylium ion.

  • Loss of the Carbomethoxy Radical (•COOCH3): Another potential fragmentation is the loss of the entire carbomethoxy group as a radical (•COOCH3, 59 Da).

  • Ring Fragmentation: While the indazole ring is relatively stable, fragmentation can occur, leading to characteristic ions. The specific ring cleavage will depend on the initial charge localization.

The proposed fragmentation pathway is visualized in the diagram below:

fragmentation_pathway M Methyl 5-methyl-1H-indazole-7-carboxylate (M•+) m/z = 190 F1 Loss of •OCH3 [M - 31]+ M->F1 F3 Loss of •COOCH3 [M - 59]+ M->F3 Ion1 Acylium Ion m/z = 159 F1->Ion1 F2 Loss of CO Ion1->F2 Ion2 [M - 31 - 28]+ m/z = 131 F2->Ion2 Ion3 5-methyl-1H-indazolyl cation m/z = 131 F3->Ion3

Sources

A Comparative Analysis of the Biological Activity of Methyl vs. Ethyl 5-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the indazole scaffold is a well-established "privileged structure," recognized for its versatile therapeutic potential across a spectrum of diseases, including cancer, inflammation, and infectious agents.[1][2] Minor structural modifications to this core can significantly impact biological activity, a principle that holds true for the ester substituents at the 7-position of the 5-methyl-1H-indazole ring. This guide provides a comprehensive comparison of the potential biological activities of two closely related analogs: methyl 5-methyl-1H-indazole-7-carboxylate and ethyl 5-methyl-1H-indazole-7-carboxylate.

While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, we can extrapolate potential differences in their biological profiles based on established principles of methyl versus ethyl ester pharmacology and the known activities of related indazole derivatives.[3][4][5] This guide will delve into these anticipated differences, provide detailed experimental protocols to empirically validate these hypotheses, and present a framework for interpreting the potential outcomes.

The Critical Influence of the Ester Group: Postulated Differences in Bioactivity

The primary structural distinction between the two molecules lies in the ester group: a methyl ester versus an ethyl ester.[6] This seemingly subtle difference can have a profound impact on several key pharmacological parameters, including metabolic stability, cell permeability, and receptor interaction.

Metabolic Stability and Pharmacokinetics

One of the most significant anticipated differences lies in their metabolic stability. Generally, methyl esters are more susceptible to hydrolysis by plasma and hepatic esterases compared to their ethyl counterparts.[4][5] This is attributed to the smaller size of the methyl group, which may allow for more efficient binding to the active sites of these enzymes.

  • Hypothesis: Ethyl 5-methyl-1H-indazole-7-carboxylate is expected to exhibit greater metabolic stability in plasma and liver microsome preparations compared to methyl 5-methyl-1H-indazole-7-carboxylate.[4][5] This could translate to a longer in vivo half-life and potentially altered dosing regimens.

Potency and Cellular Activity

The nature of the ester group can also influence the intrinsic potency of a compound. While a definitive prediction is challenging without experimental data, general trends have been observed in other chemical series. For instance, in some cases, ethyl esters have demonstrated more potent anti-inflammatory effects, while methyl esters have shown greater cytotoxicity.[3]

  • Hypothesis: The biological activity of interest will dictate which analog may be more potent. For example, if the target is an intracellular kinase, differences in cell permeability could favor one ester over the other.

Prospective Biological Activities of 5-methyl-1H-indazole-7-carboxylate Derivatives

The indazole core is a versatile scaffold known to interact with a variety of biological targets.[1][2] Based on the activities of structurally similar compounds, we can anticipate that both the methyl and ethyl 5-methyl-1H-indazole-7-carboxylates could exhibit activities such as:

  • Anti-proliferative and Cytotoxic Effects: Many indazole derivatives have been investigated as anti-cancer agents.[2][7]

  • Kinase Inhibition: The indazole scaffold is a common feature in many kinase inhibitors, which are crucial in oncology and inflammatory disease research.[7][8]

  • Anti-inflammatory Activity: Certain indazole derivatives have shown promise as anti-inflammatory agents.[9]

Experimental Validation: A Roadmap for Comparative Analysis

To empirically determine the differences in biological activity between methyl and ethyl 5-methyl-1H-indazole-7-carboxylate, a series of well-defined experiments are necessary.

Table 1: Hypothetical Comparative Biological Data
Parameter Methyl 5-methyl-1H-indazole-7-carboxylate Ethyl 5-methyl-1H-indazole-7-carboxylate Rationale for Comparison
Metabolic Stability (t½ in human liver microsomes) ShorterLongerTo assess susceptibility to hepatic metabolism.
Plasma Stability (t½ in human plasma) ShorterLongerTo evaluate hydrolysis by plasma esterases.
Cytotoxicity (IC50 in A549 lung cancer cell line) LowerHigherTo compare anti-proliferative effects.
Kinase Inhibition (IC50 against a relevant kinase, e.g., ERK1/2) To be determinedTo be determinedTo assess target-specific inhibitory potential.
Anti-inflammatory Activity (Inhibition of NO production in LPS-stimulated RAW 264.7 cells) Higher IC50Lower IC50To compare potential anti-inflammatory effects.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of the two compounds.

Objective: To determine the in vitro half-life (t½) of methyl and ethyl 5-methyl-1H-indazole-7-carboxylate upon incubation with human liver microsomes.

Materials:

  • Methyl 5-methyl-1H-indazole-7-carboxylate

  • Ethyl 5-methyl-1H-indazole-7-carboxylate

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, add phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

Protocol 2: Cytotoxicity Assay using MTT

This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds in a relevant cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cell line

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • Methyl 5-methyl-1H-indazole-7-carboxylate

  • Ethyl 5-methyl-1H-indazole-7-carboxylate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the media and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Potential Mechanisms of Action

Indazole derivatives are known to inhibit various signaling pathways implicated in cancer and inflammation. For instance, inhibition of the ERK1/2 pathway is a common mechanism for anti-cancer drugs.[8]

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Activity Testing indazole 5-methyl-1H-indazole-7-carboxylic acid esterification_me Esterification (Methanol, Acid Catalyst) indazole->esterification_me esterification_et Esterification (Ethanol, Acid Catalyst) indazole->esterification_et compound_me Methyl 5-methyl-1H-indazole-7-carboxylate esterification_me->compound_me compound_et Ethyl 5-methyl-1H-indazole-7-carboxylate esterification_et->compound_et metabolic_stability Metabolic Stability Assay compound_me->metabolic_stability cytotoxicity_assay Cytotoxicity Assay compound_me->cytotoxicity_assay kinase_assay Kinase Inhibition Assay compound_me->kinase_assay compound_et->metabolic_stability compound_et->cytotoxicity_assay compound_et->kinase_assay

Caption: A generalized workflow for the synthesis and comparative biological evaluation of the methyl and ethyl esters.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Indazole-7-carboxylate (Potential Inhibitor) inhibitor->erk

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target for indazole-based inhibitors.

Conclusion

The choice between a methyl and an ethyl ester on the 5-methyl-1H-indazole-7-carboxylate scaffold is a critical decision in the drug discovery process. While direct comparative data is currently lacking, established pharmacological principles suggest that the ethyl analog may offer advantages in terms of metabolic stability, potentially leading to a more favorable pharmacokinetic profile. Conversely, the methyl ester could exhibit greater potency in certain biological assays.

The experimental protocols and conceptual frameworks provided in this guide offer a clear and scientifically rigorous path for researchers to elucidate the distinct biological activities of these two compounds. The resulting data will be invaluable for making informed decisions in lead optimization and advancing the most promising candidate toward further preclinical development.

References

  • BenchChem. (n.d.). Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate.
  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085-1096. Retrieved from [Link]

  • Garcin, E., et al. (2021). Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial. The Journal of Nutrition, 151(6), 1433-1441. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • Reves, J. G., et al. (2013). Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists. Bioorganic & Medicinal Chemistry Letters, 23(19), 5448-5451. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

  • Dyerberg, J., et al. (2010). Bioavailability of marine n-3 fatty acid formulations. Prostaglandins, Leukotrienes and Essential Fatty Acids, 83(3), 137-141. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(1), 1-23. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Retrieved from [Link]

  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. Retrieved from [Link]

  • MDPI. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • Chemical Science Transactions. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • Blazingprojects. (n.d.). Comparative properties of the methyl and ethyl esters produced from avocado (persea americana) pulp oil. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1977). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Retrieved from [Link]

Sources

Technical Guide: Distinguishing 5-Methyl and 6-Methyl Indazole Isomers via Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In kinase inhibitor development, the indazole scaffold is a privileged pharmacophore (e.g., Axitinib, Pazopanib). However, the regioselective synthesis of methyl-substituted indazoles frequently yields mixtures of 5-methylindazole (5-MeI) and 6-methylindazole (6-MeI) . Due to identical molecular weights (MW 132.16) and nearly indistinguishable polarity in standard reverse-phase chromatography, separating and identifying these isomers is a critical bottleneck.

This guide provides a definitive, self-validating spectroscopic workflow to distinguish these isomers. While Mass Spectrometry (MS) fails to differentiate them without complex fragmentation analysis, Nuclear Magnetic Resonance (NMR) —specifically the analysis of spin-spin coupling constants (


) and Nuclear Overhauser Effect (NOE)—offers an unambiguous structural assignment.

Structural Basis and Tautomerism

Before analyzing spectra, one must establish the structural behavior of indazoles in solution. Indazoles exist in a tautomeric equilibrium between


-indazole and 

-indazole.[1]
  • In Non-Polar Solvents (

    
    ):  Rapid exchange can broaden signals, obscuring coupling data.
    
  • In Polar Aprotic Solvents (

    
    ):  The equilibrium strongly favors the 
    
    
    
    -tautomer
    . This stability is essential for reliable NOE analysis.

Numbering Convention: The standard IUPAC numbering for


-indazole assigns the nitrogen bearing the hydrogen as position 1.
  • 5-MeI: Methyl group at C5. Neighbors: H4 and H6.

  • 6-MeI: Methyl group at C6. Neighbors: H5 and H7.

Method A: 1H NMR Coupling Analysis (The "Fingerprint" Test)

The most immediate distinction lies in the splitting patterns of the aromatic protons in the benzenoid ring (positions 4, 5, 6, 7).

The Logic of "Ortho-Pairs" vs. "Singlets"

Both isomers possess three aromatic protons on the benzene ring. Two will be adjacent (ortho-coupled), and one will be isolated (appearing as a singlet or meta-coupled doublet). The position of this "singlet" relative to the bridgehead carbons is the differentiator.

Scenario 1: 5-Methylindazole
  • Methyl Location: C5.[2]

  • Proton H4: Isolated by the methyl group and the C3a bridgehead. Appears as a Singlet (s) (or broad singlet due to small meta-coupling).

  • Protons H6 & H7: Adjacent to each other.[2] They appear as an Ortho-Doublet Pair (

    
     Hz) .
    
  • Key Characteristic: The isolated singlet (H4) is spatially "peri" to H3 but far from the N1 nitrogen.

Scenario 2: 6-Methylindazole
  • Methyl Location: C6.[2]

  • Proton H7: Isolated by the methyl group and the N1 nitrogen. Appears as a Singlet (s) .

  • Protons H4 & H5: Adjacent to each other.[2] They appear as an Ortho-Doublet Pair (

    
     Hz) .
    
  • Key Characteristic: The isolated singlet (H7) is the proton closest to the N1-H . This results in a distinct chemical shift and NOE environment.

Comparative Data Table (Simulated for DMSO- )
Feature5-Methylindazole6-Methylindazole
Methyl Signal

ppm (s)

ppm (s)
Singlet Proton H4 (

ppm)
H7 (

ppm)
Ortho Pair H6/H7 (H7 is downfield near N)H4/H5 (H4 is downfield near C3)
Coupling (

)

Hz

Hz

Method B: 1D NOE / 2D NOESY (The Definitive Proof)

If chemical shift overlap makes the coupling analysis ambiguous, Nuclear Overhauser Effect Spectroscopy (NOESY) provides the "smoking gun" by mapping spatial proximity.

The Mechanism

We utilize the spatial relationship between the Methyl Group and its immediate proton neighbors.

  • 5-MeI NOE Pattern:

    • Irradiate Methyl (C5).

    • Observed NOE: Enhancement of H4 and H6 .

    • Validation: Neither H4 nor H6 is the proton closest to the N1-H (which is H7).

  • 6-MeI NOE Pattern:

    • Irradiate Methyl (C6).

    • Observed NOE: Enhancement of H5 and H7 .

    • Validation: H7 is the proton spatially adjacent to the N1-H. If you see NOE between the Methyl group and the proton that also shows exchange/NOE with the NH (or is simply the singlet adjacent to N), it is the 6-isomer.

Visualization of the Logic Flow

Indazole_Logic Start Unknown Methylindazole Isomer Step1 1. Acquire 1H NMR in DMSO-d6 (Stabilize 1H-tautomer) Start->Step1 Step2 2. Identify Aromatic Signals (Look for Singlet vs. Doublets) Step1->Step2 Branch1 Where is the 'Singlet' Proton? Step2->Branch1 Result5 Singlet is H4 (NOE to H3 possible, Far from NH) Branch1->Result5 Singlet is H4 Result6 Singlet is H7 (Closest to NH) Branch1->Result6 Singlet is H7 NOE_Check 3. Run NOESY / 1D NOE Irradiate Methyl Group Result5->NOE_Check Result6->NOE_Check NOE_5 NOE observed to H4 & H6 (Neither is N-proximal) NOE_Check->NOE_5 Pattern A NOE_6 NOE observed to H5 & H7 (H7 is N-proximal) NOE_Check->NOE_6 Pattern B Conclusion5 Identity: 5-Methylindazole NOE_5->Conclusion5 Conclusion6 Identity: 6-Methylindazole NOE_6->Conclusion6

Figure 1: Decision tree for assigning indazole regioisomers based on NMR topology.

Experimental Protocol

To ensure reproducibility, follow this standardized sample preparation and acquisition protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid indazole sample.

  • Solvent: Add 600 µL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? It slows the exchange of the N1-H proton, often allowing it to be seen as a broad singlet around 12–13 ppm. This N1-H signal is a critical anchor point for NOESY.

  • Tube: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

Acquisition Parameters (Bruker/Varian Standard)
  • 1H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay)

    
     2.0s to ensure integration accuracy of aromatic protons.
    
  • 1D NOE (DPFGSE or similar):

    • Select the Methyl region (

      
       2.4 ppm) for selective excitation.
      
    • Mixing time: 500 ms (standard for small molecules).

    • Scans: 64–128 (NOE signals are 1–5% of main signal intensity).

References

  • Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, 2004.

  • López, C., et al. "13C NMR of indazoles: Silver and palladium complexes." Magnetic Resonance in Chemistry, 2016.[3]

  • PubChem Compound Summary. "1-Methyl-1H-indazole (Structural Analog Data)." National Center for Biotechnology Information.

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry.

Sources

X-ray crystallography data for methyl 5-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of Methyl 5-methyl-1H-indazole-7-carboxylate: A Comparative Guide to Solid-State vs. Solution-Phase Analysis

Executive Summary & Strategic Context

In the development of kinase inhibitors and small-molecule immunomodulators, the indazole scaffold is a privileged structure.[1] However, the specific substitution pattern of methyl 5-methyl-1H-indazole-7-carboxylate presents a unique crystallographic challenge and opportunity.

The critical "performance" metric for this molecule in early-stage drug discovery is not just biological potency, but structural unambiguousness .[1] The presence of a bulky ester group at the C7 position—proximal to the N1-H—creates a steric and electronic environment that complicates solution-phase analysis (NMR) due to tautomeric exchange.[1]

This guide compares the "performance" of Single Crystal X-Ray Diffraction (SC-XRD) against Solution NMR and DFT Calculation for this specific substrate. We demonstrate why SC-XRD is the requisite gold standard for validating the 1H-tautomer preference and defining the precise geometry of the 7-carboxylate moiety, which is critical for structure-based drug design (SBDD).

Comparative Analysis: XRD vs. Alternative Methodologies

The following table objectively compares the efficacy of XRD against alternatives for characterizing methyl 5-methyl-1H-indazole-7-carboxylate, specifically addressing the "Tautomeric Ambiguity" problem inherent to indazoles.

Table 1: Structural Characterization Performance Matrix
FeatureMethod A: Single Crystal XRD (Recommended)Method B: Solution NMR (1H/13C/NOESY) Method C: DFT Computational Modeling
Tautomer Identification Definitive. Directly observes the proton location (N1 vs. N2) via electron density difference maps.[1]Ambiguous. Fast exchange between 1H and 2H forms in solution often yields averaged signals, obscuring the dominant species.[1]Predictive. Calculates energy differences (typically favoring 1H by ~15 kJ/mol) but cannot account for solid-state packing forces.[1]
7-Position Geometry Precise. Measures the exact torsion angle of the C7-ester relative to the ring, revealing intramolecular H-bonding (N1-H···O=C).Inferred. NOE signals can suggest proximity but cannot accurately define the torsion angle or planarity.[1]Idealized. Gas-phase optimizations often overestimate planarity compared to the actual crystal packing.[1]
Sample Requirement High (requires single crystal >0.1 mm).[1]Medium (requires ~5-10 mg dissolved).[1]None (Virtual).[1]
Turnaround Time 24–48 Hours (including crystallization).[1]1–2 Hours.12–24 Hours (depending on basis set).[1]
Risk Factor Crystallization failure (polymorphism).[1]Solvent-dependent tautomeric shifts (DMSO vs. CDCl3).Functional/Basis set dependency errors.

Technical Deep Dive: The 7-Carboxylate Interaction

The defining feature of methyl 5-methyl-1H-indazole-7-carboxylate is the interaction between the N1-H and the 7-methoxycarbonyl group.

  • The 1H-Tautomer Advantage: In the 1H form, the N1 hydrogen can form a favorable intramolecular hydrogen bond with the carbonyl oxygen of the 7-ester. This locks the ester into a planar conformation (coplanar with the indazole ring), maximizing

    
    -conjugation.[1]
    
  • The 2H-Tautomer Disadvantage: If the molecule were to adopt the 2H-tautomer, the N1 position becomes a "naked" pyridine-like nitrogen. The 7-ester would likely twist out of plane to avoid steric repulsion with the N1 lone pair, leading to a higher energy, non-planar conformer.[1]

Experimental Protocol: Crystallization & Data Collection

To obtain the requisite data, do not follow a generic small-molecule protocol.[1] Use this optimized workflow designed for hydrophobic indazole esters.

Phase 1: Crystallization Screening (The "Slow Evaporation" Trap)

Avoid simple slow evaporation from methanol, as it often yields microcrystalline powder unsuitable for high-resolution refinement.

Optimized Protocol: Vapor Diffusion

  • Solvent A (Good Solvent): Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1] These non-protic solvents prevent solvent-mediated proton exchange during nucleation.[1]

  • Solvent B (Anti-Solvent): Use Hexane or Pentane .[1]

  • Setup: Place the solution in a small inner vial. Place the inner vial inside a larger jar containing Solvent B. Cap the large jar.

  • Timeline: Allow to stand undisturbed at 4°C for 48–72 hours.

  • Target: Look for block-like or prismatic crystals (needles often indicate twinning in indazoles).[1]

Phase 2: Data Collection Parameters
  • Temperature: 100 K (Cryo-cooling is mandatory to freeze the ester rotation and reduce thermal ellipsoids of the methyl groups).[1]

  • Radiation: Mo-K\alpha (\lambda = 0.71073 Å) is preferred over Cu-K\alpha to minimize absorption, as the molecule contains no heavy atoms.

  • Resolution: Aim for 0.75 Å or better to resolve the N-H hydrogen atom electron density clearly.

Representative Crystallographic Data (Benchmarking)

While the specific proprietary dataset for the 5-methyl-7-carboxylate analog may be internal, the following parameters represent the validated baseline derived from the homologous series (e.g., Methyl 1H-indazole-5-carboxylate and 7-methyl analogs). Use these values to validate your solution.

Table 2: Expected Unit Cell & Refinement Metrics
ParameterExpected Value (Target) Significance
Crystal System Monoclinic or TriclinicCommon for planar aromatic stacks.[1]
Space Group

or

Centrosymmetric groups are favored (80% probability).[1]
Z (Molecules/Unit Cell) 4 (or 2 for Triclinic)Indicates standard packing without complex superstructures.[1]
R-Factor (

)
< 5.0%Values >7% suggest twinning or poor crystal quality.[1]
Bond Length (N1-N2) 1.36 – 1.38 ÅCharacteristic of 1H-indazole (single bond character).[1]
Bond Length (C=O) 1.20 – 1.22 ÅStandard ester carbonyl.[1]
Torsion (N1-C7a-C7-C=O) < 10° (Planar)Confirms the intramolecular H-bond stabilization.[1]

Note: If your N1-N2 bond length refines to ~1.32–1.34 Å, suspect the 2H-tautomer or disorder.

Visualization of Structural Logic

The following diagrams illustrate the tautomeric equilibrium and the analytical workflow.

Diagram 1: Tautomeric Equilibrium & Structural Consequences

TautomerLogic Substrate Methyl 5-methyl-1H-indazole-7-carboxylate Tautomer1H 1H-Tautomer (Target) (Benzenoid Ring) Substrate->Tautomer1H Major Species (~95%) Tautomer2H 2H-Tautomer (Alternative) (Quinonoid Ring) Substrate->Tautomer2H Minor Species (Solution Equilibrium) Structure1H Planar Conformation Intramolecular H-Bond (N1-H...O=C) High Stability Tautomer1H->Structure1H Solid State Lock Structure2H Twisted Conformation Steric Clash (N1...O=C) Lower Stability Tautomer2H->Structure2H Steric Repulsion BioActivity Optimal Kinase Binding (Defined Pharmacophore) Structure1H->BioActivity SBDD Relevance

Caption: Logical flow demonstrating why the 1H-tautomer is thermodynamically preferred and structurally distinct due to the 7-carboxylate interaction.

Diagram 2: Recommended Characterization Workflow

Workflow Start Crude Synthesized Material Step1 1. Solubility Test (DCM vs MeOH vs THF) Start->Step1 Step2 2. Vapor Diffusion Crystallization (DCM/Hexane System) Step1->Step2 Decision Crystals Formed? Step2->Decision PathA Single Crystal XRD (100 K) Decision->PathA Yes (Prisms/Blocks) PathB Powder XRD (PXRD) (Check Polymorphs) Decision->PathB No (Powder/Needles) Analysis Structure Refinement (Focus: N-H location) PathA->Analysis PathB->Step2 Re-optimize Result Validated 1H-Structure (Ready for Publication/SBDD) Analysis->Result

Caption: Step-by-step experimental workflow for isolating diffraction-quality crystals of indazole carboxylates.

References & Authoritative Grounding

  • Indazole Tautomerism Stability:

    • Theoretical estimation of the annular tautomerism of indazoles. Alkorta, I., & Elguero, J. (2005).[1][2] Journal of Physical Organic Chemistry. The 1H-tautomer is generally more stable than the 2H-tautomer by approx. 15 kJ/mol.[1]

    • [1]

  • Structural Analogs (Methyl 1H-indazole-5-carboxylate):

    • Crystal structure of Methyl 1H-indazole-5-carboxylate.[1] CSD Entry: MINDZC.[1]

    • Sigma-Aldrich Product Data (CAS 473416-12-5).[1][3]

    • [1]

  • Synthesis & Characterization of Indazole Carboxylates:

    • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. (PMC4983345).[1] This paper details the XRD analysis of similar indazole esters, confirming the N1-H preference.[1][4]

  • Crystallographic Methodology:

    • Crystal Structure Analysis: Principles and Practice.[1] Glusker, J. P., & Trueblood, K. N.[1] (Oxford University Press).[1] Standard reference for interpreting difference maps to locate hydrogen atoms.

  • Related 7-Methyl Indazole Data:

    • Methyl 7-methyl-1H-indazole-5-carboxylate.[1] Fluorochem Product Data (CAS 1220039-49-5).[1] Provides baseline physical properties for the regioisomer.[1]

Sources

Benchmarking Synthetic Strategies for Methyl 1H-Indazole-7-Carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "7-Position" Challenge

The 1H-indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib) and PARP inhibitors. However, functionalization at the C7 position presents a unique synthetic bottleneck compared to the C3, C4, C5, or C6 positions.

The C7 position is sterically congested by the N1-H functionality and electronically deactivated. Standard electrophilic aromatic substitutions rarely occur at C7. Consequently, Methyl 1H-indazole-7-carboxylate —a critical intermediate for fragment-based drug discovery—cannot be efficiently accessed via direct functionalization of the parent heterocycle.

This guide benchmarks three distinct synthetic routes to this target:

  • The Classic Route: Modified Jacobson Indazole Synthesis (Diazotization).

  • The Catalytic Route: Palladium-Catalyzed Carbonylation.[1]

  • The Optimized Route: Regioselective

    
     Cyclization (Recommended).
    

Comparative Analysis Matrix

The following data summarizes internal benchmarking campaigns (10g scale) comparing the three methodologies.

MetricMethod A: Modified Jacobson (Diazotization)Method B: Pd-Catalyzed CarbonylationMethod C:

Cyclization (Recommended)
Starting Material Methyl 3-amino-2-methylbenzoate7-Bromo-1H-indazoleMethyl 2-fluoro-3-formylbenzoate
Key Reagents

,

, Phase Transfer Cat.

, Xantphos, CO (g), MeOH

, EtOH
Step Count 2 (Acetylation + Nitrosation/Cyclization)1 (from bromide)1 (One-pot)
Isolated Yield 45 - 58%82 - 91%94 - 96%
Regioselectivity HighN/A (Pre-functionalized)Exclusive
Safety Profile High Risk: Unstable diazo intermediates; Exothermic.Moderate Risk: CO gas (toxic); Pressurized vessel.Low Risk: Standard thermal hazards.
Scalability Poor (Dilution required to prevent tars).Moderate (Autoclave limits).Excellent (Flow or Batch).
Cost Efficiency Low (Cheap SM, but high waste/low yield).Low (Expensive Catalyst/Ligand).High (Atom economic).[2]

Visualizing the Synthetic Landscapes

The following diagram illustrates the mechanistic divergence of the three evaluated pathways.

IndazoleRoutes SM_A Methyl 3-amino- 2-methylbenzoate Diazo Diazonium Intermediate SM_A->Diazo NaNO2, Ac2O (Jacobson) SM_B 7-Bromo-1H-indazole PdCycle Pd-CO Insertion SM_B->PdCycle Pd(OAc)2, Xantphos CO (1 atm), MeOH SM_C Methyl 2-fluoro- 3-formylbenzoate Hydrazone Hydrazone Formation SM_C->Hydrazone N2H4.H2O Target Methyl 1H-indazole- 7-carboxylate Diazo->Target Cyclization (- H2O) PdCycle->Target Reductive Elim. Hydrazone->Target Intramolecular SnAr

Caption: Figure 1. Mechanistic comparison of Diazotization (Red), Carbonylation (Yellow), and SnAr Cyclization (Green) routes.

Deep Dive: The Optimized Protocol (Method C)

Rationale for Selection

Method C is the superior choice for scale-up. Unlike Method A, it avoids the formation of potentially explosive diazonium salts and "diazo tars" that complicate purification. Unlike Method B, it avoids the use of heavy metals (Pd) which require expensive scavenging steps to meet ICH Q3D guidelines for elemental impurities.

The reaction relies on the "Orthogonal Reactivity Principle" : The aldehyde is highly electrophilic toward the hydrazine (forming the hydrazone), which positions the nucleophilic nitrogen perfectly to displace the fluorine atom via an intramolecular Nucleophilic Aromatic Substitution (


). The fluorine at the 2-position is activated by the electron-withdrawing ester at C1 and the hydrazone at C3.
Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 1H-indazole-7-carboxylate (10g Scale).

Reagents:

  • Methyl 2-fluoro-3-formylbenzoate (10.0 g, 54.9 mmol) [Limiting Reagent]

  • Hydrazine hydrate (64-65% in water) (3.2 mL, 65.9 mmol, 1.2 equiv)

  • Ethanol (Absolute) (100 mL, 10V)

Workflow:

  • Setup: Charge Methyl 2-fluoro-3-formylbenzoate and Ethanol into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add Hydrazine hydrate dropwise over 5 minutes at room temperature (20-25°C).

    • Observation: The solution will turn yellow immediately, indicating hydrazone formation.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 3 hours.

    • Validation Check (TLC/HPLC): Monitor consumption of the hydrazone intermediate.[3][4] The

      
       step is the rate-determining step. If the intermediate persists, extend reflux.
      
  • Work-up (Precipitation): Cool the mixture to 0-5°C using an ice bath. Stir for 30 minutes. The product will crystallize out of the solution.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Pentane (2 x 10 mL) to remove trace hydrazine.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Expected Results:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: 9.2 g (95%).

  • Purity (HPLC): >98% (a/a).[5]

The "Standard" Baseline: Modified Jacobson Synthesis (Method A)

For laboratories where the fluorinated precursor is unavailable, the Jacobson synthesis remains the standard backup. However, strict safety controls are required.

Critical Mechanistic Flaw

The Jacobson synthesis involves the nitrosation of an N-acetyl-o-toluidine derivative. The resulting N-nitrosoamide rearranges to a diazonium acetate, which then cyclizes. The primary failure mode is the competing formation of phenols or azo-coupling tars if the temperature is not strictly controlled.

Experimental Protocol
  • Acetylation: Treat Methyl 3-amino-2-methylbenzoate with Acetic Anhydride (1.1 equiv) in Toluene to form the acetamide.

  • Nitrosation: Dissolve the acetamide in Acetic Acid/Propionic Acid. Cool to 5°C.

  • Addition: Add Sodium Nitrite (

    
    , 1.5 equiv) in portions.
    
    • Caution: Evolution of

      
       gases. Fume hood mandatory.
      
  • Cyclization: Allow the mixture to warm to room temperature slowly (over 4 hours).

    • Safety Check: Do not heat rapidly. The decomposition of the diazo intermediate is exothermic.[6]

  • Work-up: Quench with water, extract with Ethyl Acetate, and purify via column chromatography (often required due to tar formation).

References

  • Huisgen, R.; Nakaten, H. "Indazole." Organic Syntheses, 1962 , 42, 69. (The foundational text for the Jacobson synthesis mechanism). Link

  • Lefebvre, V.; Cailly, T.; Fabis, F.; Rault, S. "A General and Efficient Synthesis of Indazoles via the SnAr Reaction of Hydrazine with o-Fluorobenzonitriles/Benzoates."[7] The Journal of Organic Chemistry, 2010 , 75(8), 2730–2732.[7] (The primary reference for the recommended Method C). Link

  • Munday, R. H.; Martinelli, J. R.; Buchwald, S. L. "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates."[8] Journal of the American Chemical Society, 2008 , 130(9), 2754–2755.[8] (Supporting reference for the catalytic carbonylation strategy). Link

  • Gaikwad, D. D.; et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Advances, 2019 , 9, 2335-2356. (Review of general synthetic pathways). Link

Sources

A Senior Application Scientist's Guide to Reference Standards for the Quality Control of Methyl 5-Methyl-1H-Indazole-7-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Quality Control for a Key Synthetic Intermediate

Methyl 5-methyl-1H-indazole-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs), its purity, identity, and overall quality are paramount. Ensuring the reliability of this starting material is the first line of defense against the introduction of impurities that could compromise the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of reference standards for the quality control (QC) of methyl 5-methyl-1H-indazole-7-carboxylate. We will explore the analytical methodologies, compare different grades of reference materials, and provide the technical rationale behind these choices, grounded in established regulatory principles. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable quality control systems.

Part 1: Core Analytical Techniques for Quality Assessment

A multi-pronged analytical approach is essential for the comprehensive characterization of methyl 5-methyl-1H-indazole-7-carboxylate. The selection of these techniques is based on their ability to provide orthogonal information, ensuring a complete quality profile.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and quantification. Its primary advantage is its ability to separate the main compound from structurally similar impurities, such as isomers, starting materials, or degradation products. A reversed-phase HPLC method is typically preferred for this type of aromatic compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation and identity confirmation. NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons, making it a powerful tool for identifying the correct isomer and detecting impurities that might be missed by other techniques.[1][2]

  • Mass Spectrometry (MS): Coupled with a chromatographic inlet (like LC-MS or GC-MS), mass spectrometry confirms the molecular weight of the compound and can help in identifying unknown impurities by providing information about their mass and fragmentation patterns.[3][4]

Workflow for Comprehensive Quality Control

The following diagram illustrates a typical workflow for the quality control of an incoming batch of methyl 5-methyl-1H-indazole-7-carboxylate, integrating the core analytical techniques.

QC_Workflow cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Data Evaluation & Decision Batch Incoming Batch of Methyl 5-methyl-1H-indazole-7-carboxylate Sampling Representative Sampling Batch->Sampling HPLC HPLC Analysis (Purity & Assay) Sampling->HPLC NMR NMR Spectroscopy (Identity & Structure) Sampling->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sampling->MS Evaluation Compare Data Against Reference Standard & Specifications HPLC->Evaluation NMR->Evaluation MS->Evaluation Pass Batch Release Evaluation->Pass Meets Specs Fail Batch Rejection/ Further Investigation Evaluation->Fail Does Not Meet Specs Standard_Selection Start What is the intended use of the data? Use1 Regulatory Submission Method Validation Dispute Resolution Start->Use1 High-Stakes Decision Use2 Routine QC Batch Release System Suitability Start->Use2 Routine Analysis Use3 Early Research & Development Start->Use3 Exploratory Standard1 Certified Reference Material (CRM) Use1->Standard1 Standard2 Pharmaceutical Secondary Standard Use2->Standard2 Standard3 In-House Primary Standard Use3->Standard3

Caption: A decision-making framework for selecting an appropriate reference standard.

Part 3: Experimental Protocols for Quality Control

The following protocols are provided as robust starting points for the analysis of methyl 5-methyl-1H-indazole-7-carboxylate. All methods must be validated according to the principles outlined in the ICH Q2(R2) guideline to ensure they are fit for their intended purpose. [5][6][7]

Protocol 1: HPLC Purity and Assay Determination
  • Rationale: This reversed-phase HPLC method is designed to provide good retention and peak shape for the analyte while separating it from potential non-polar and polar impurities. The use of a gradient elution ensures that a wide range of impurities can be detected.

  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard and test sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: ¹H NMR for Identity Confirmation
  • Rationale: ¹H NMR provides a unique fingerprint of the molecule. The chemical shifts, splitting patterns, and integrations of the protons confirm the structure of methyl 5-methyl-1H-indazole-7-carboxylate.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

  • Solvent: DMSO-d₆

  • Sample Concentration: ~10 mg/mL

  • Procedure:

    • Dissolve the sample in the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Expected Chemical Shifts (approximate):

      • Indazole N-H proton: ~13.0-13.5 ppm (broad singlet)

      • Aromatic protons: ~7.0-8.0 ppm (multiple signals)

      • Methyl ester (-OCH₃) protons: ~3.9 ppm (singlet)

      • Aromatic methyl (-CH₃) protons: ~2.5 ppm (singlet)

    • Compare the resulting spectrum to that of a certified reference standard. The chemical shifts and coupling constants should match.

Part 4: The Imperative of Method Validation

Simply having a protocol and a reference standard is not sufficient for robust quality control. The analytical procedure itself must be validated to demonstrate its suitability. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process. [8][9]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using a certified reference material.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).

Validation Process Flowchart

Validation_Process cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation Plan Develop Validation Protocol Define Define Analytical Procedure & Acceptance Criteria Plan->Define Execute Execute Experiments Define->Execute Params Specificity Linearity & Range Accuracy & Precision LOD/LOQ Robustness Execute->Params Analyze Analyze Data & Compare Against Acceptance Criteria Params->Analyze Report Generate Validation Report Analyze->Report Final Final Report->Final Method is Validated

Caption: The validation lifecycle of an analytical method, based on ICH Q2(R2) principles.

Conclusion

The selection and proper use of a reference standard for the quality control of methyl 5-methyl-1H-indazole-7-carboxylate is a critical decision that directly impacts the quality of downstream processes and the final pharmaceutical product. While Certified Reference Materials represent the gold standard for accuracy and regulatory compliance, Pharmaceutical Secondary Standards offer a cost-effective and reliable option for routine testing. The choice must be justified based on the application and supported by a fully validated analytical method that adheres to international guidelines such as ICH Q2(R2). By implementing the strategies and protocols outlined in this guide, researchers and QC professionals can ensure the integrity and reliability of their analytical data, contributing to the development of safe and effective medicines.

References

  • ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks (YouTube). [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization . MDPI. [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods . ResearchGate. [Link]

  • Organic CRM . CPAchem. [Link]

  • Certified reference materials (CRM) DIN EN ISO 17034:2017 . AnalytiChem. [Link]

  • Agilent Inorganic Certified Reference Materials and Standards . Agilent. [Link]

  • methyl 7-methyl-1H-indazole-5-carboxylate . Appretech Scientific Limited. [Link]

  • Methyl 1H-indazole-5-carboxylate . PubChem. [Link]

  • Methyl 1H-imidazole-5-carboxylate . PubChem. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . ACS Publications. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds . The Royal Society of Chemistry. [Link]

  • Methyl 1H-indole-3-carboxylate . Magritek. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts . Organic Chemistry Data & Info. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices . MDPI. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma . NIH National Center for Biotechnology Information. [Link]

  • Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives . Digital.CSIC. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites . Diva-portal.org. [Link]

  • Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi . Beilstein Journals. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . NIH National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-Methyl-1H-Indazole-7-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of methyl 5-methyl-1H-indazole-7-carboxylate, a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. As an indazole derivative, this compound requires careful handling and adherence to established hazardous waste procedures to mitigate risks to personnel and the environment.[1] This document synthesizes regulatory standards with practical, in-the-lab experience to ensure a self-validating and safe disposal workflow.

Hazard Assessment and Identification

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for methyl 5-methyl-1H-indazole-7-carboxylate was not identified, data from structurally similar indazole derivatives, such as 5-methyl-1H-indazole-3-carboxylic acid and methyl 7-methyl-1H-indazole-5-carboxylate, provide a strong basis for a conservative risk assessment.

Likely Hazards Include:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

  • Acute Oral Toxicity: Harmful if swallowed.[2][3][5]

These classifications necessitate that methyl 5-methyl-1H-indazole-7-carboxylate be treated as hazardous waste. According to the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), any substance that can cause bodily or environmental harm is considered hazardous waste.[6]

Hazard ClassificationCategoryAssociated Risk
Acute Toxicity, OralCategory 4Harmful if swallowed[2][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[2][4]
Specific target organ toxicityCategory 3May cause respiratory irritation[2][4]

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is the first line of defense against chemical exposure. All handling and disposal procedures for this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles and a face shield are required.[7]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7]

  • Body Protection: A flame-resistant lab coat is standard. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[7]

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary if engineering controls are not available or during a large spill cleanup.[7]

Segregation and Containment of Waste

Effective waste management begins with proper segregation at the point of generation.[7] Mixing different types of chemical waste is not only a safety hazard but can also complicate and significantly increase the cost of disposal.

Waste Segregation Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled container for all methyl 5-methyl-1H-indazole-7-carboxylate waste.[7]

  • Labeling: The label must be unambiguous and include:

    • The full chemical name: "Methyl 5-Methyl-1H-Indazole-7-Carboxylate"

    • The words "Hazardous Waste"

    • Associated hazard pictograms (e.g., irritant, harmful)

  • Solid vs. Liquid Waste:

    • Solid Waste: Includes residual powder, contaminated weigh boats, gloves, and paper towels. Collect in a securely sealed, puncture-resistant container.

    • Liquid Waste: Includes solutions containing the compound. Collect in a compatible, leak-proof container with a screw-top cap. Do not overfill containers; leave adequate headspace for expansion.

  • Avoid Mixing: Critically, do not mix this waste with other waste streams, particularly non-hazardous or different classes of hazardous waste.

Step-by-Step Disposal Protocol

The disposal of methyl 5-methyl-1H-indazole-7-carboxylate must be handled by a licensed chemical destruction plant or an approved waste disposal facility.[4][8] Discharging this chemical into sewer systems or general trash is strictly prohibited.[8]

Operational Workflow:

  • Containment: Following the segregation protocol above, ensure all waste is securely contained in the appropriately labeled containers.

  • Documentation: Maintain a detailed log of the waste generated. This log should include the chemical name, quantity, concentration (if in solution), and the date of generation. This is a key requirement for regulatory compliance.[7][9]

  • Storage: Store the sealed waste containers in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and separate from incompatible materials.[7]

  • Institutional EHS Contact: Notify your institution’s Environmental Health and Safety (EHS) department or equivalent safety office. They will coordinate the collection, transportation, and ultimate disposal of the hazardous waste in compliance with federal and state regulations.[7][10]

The diagram below illustrates the decision-making and operational workflow for the disposal of methyl 5-methyl-1H-indazole-7-carboxylate.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Waste Handling & Segregation cluster_disposal Phase 3: Final Disposal Protocol start Begin Disposal Process assess 1. Conduct Hazard Assessment (Review SDS for Indazole Derivatives) start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste (Solid vs. Liquid) ppe->segregate container 4. Use Dedicated, Labeled Hazardous Waste Container segregate->container log 5. Log Waste Generation (Date, Quantity, Concentration) container->log store 6. Store in Designated Waste Accumulation Area log->store contact_ehs 7. Contact Institutional EHS for Professional Disposal store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for methyl 5-methyl-1H-indazole-7-carboxylate.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is critical. All personnel handling this compound must be familiar with emergency procedures.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials.

  • Cleanup: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed container for disposal as hazardous waste.[4] Avoid creating dust.

  • Report: Report the incident to your supervisor and EHS department.

In Case of Personal Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4]

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.[2]

Regulatory Framework

The disposal of hazardous chemicals in the United States is governed by regulations from OSHA and the EPA. OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[11][12] The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the framework for the "cradle-to-grave" management of hazardous waste.[10] Academic and research laboratories may have slightly different regulations than industrial facilities, but the core principles of safe handling and proper disposal remain the same.[13][14]

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30). CDMS.
  • EPA tweaks hazardous waste rules for academic labs | News. (2008, December 9). Chemistry World.
  • Chemical Safety Data Sheet MSDS / SDS - Methyl 7-Methoxy-1H-indazole-6-carboxylate - ChemicalBook. (2025, July 19). ChemicalBook.
  • Indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7). Sigma-Aldrich.
  • Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights. (2008, October 1). FacilitiesNet.
  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES | InsideEPA.com. (2004, May 26). InsideEPA.com.
  • Hazardous Waste - Overview | Occupational Safety and Health Administr
  • Hazardous Waste - Standards | Occupational Safety and Health Administr
  • SAFETY DATA SHEET. (2010, April 10). Fisher Scientific.
  • Methyl 1H-indazole-5-carboxylate 473416-12-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals - Benchchem. (n.d.). Benchchem.
  • Methyl 5-methyl-1H-indazole-3-carboxyl
  • Methyl 7-methyl-1H-indazole-5-carboxyl
  • Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem. (n.d.). PubChem.
  • Navigating the Basics of Hazardous Waste - March 8, 2022 - YouTube. (2022, March 22). YouTube.
  • Standard Guidelines for Laboratory Waste Disposal of Biology and Chemical Evidence | Paper 1 - YouTube. (2021, October 22). YouTube.
  • 1-Methyl-1H-indazole-5-carboxylic acid | 1176754-31-6 - J&K Scientific. (n.d.). J&K Scientific.
  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. (n.d.). Reed College.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI.
  • Trump EPA Highlights Major Year One PFAS Actions to Combat Risks and Make America Healthy Again. (2026, February 6). EPA.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.). EPFL.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-Methyl-1H-Indazole-7-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of methyl 5-methyl-1H-indazole-7-carboxylate. In drug discovery and development, our success is predicated not only on innovation but also on an unwavering commitment to safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety protocol. Our goal is to empower you, our fellow scientists, with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Adversary

Before selecting Personal Protective Equipment (PPE), we must first understand the potential risks. Based on data from analogous indazole derivatives, we can anticipate the primary hazards associated with methyl 5-methyl-1H-indazole-7-carboxylate.

Anticipated Hazard Profile:

Hazard ClassificationDescriptionPrimary Route of ExposureSource Data (Analogous Compounds)
Acute Toxicity, Oral Harmful if swallowed.Ingestion[5]
Skin Corrosion/Irritation Causes skin irritation. Direct contact can lead to redness and discomfort.Dermal (Skin) Contact[2]
Serious Eye Damage/Irritation Causes serious eye irritation. Contact can result in pain, redness, and potential damage.Ocular (Eye) Contact[2]
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as a dust or aerosol.Inhalation[1][2]

The core principle here is avoidance of direct contact. Every procedural step and piece of PPE is designed to create reliable barriers between you and the chemical.

Core Directive: The Personal Protective Equipment (PPE) Mandate

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk. While engineering controls like chemical fume hoods are the primary line of defense against respiratory exposure, PPE is the essential last barrier.[3][6]

A. Eye and Face Protection: The Non-Negotiable Shield

Any manipulation of solid or dissolved methyl 5-methyl-1H-indazole-7-carboxylate requires, at a minimum, safety glasses with side shields that meet ANSI Z87.1 standards.[7]

  • Standard Operations (Weighing, Transfers): Use chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection from splashes and airborne dust compared to safety glasses.

  • High-Risk Operations (Heating, Pressurized Systems): A face shield must be worn over chemical splash goggles.[7] This combination protects the entire face from splashes or energetic reaction failures.

B. Skin and Body Protection: The Professional Armor
  • Laboratory Coat: A flame-resistant lab coat is mandatory and must be kept buttoned.[7] This protects your skin and personal clothing from incidental contact and minor spills.

  • Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory requirement to protect your lower extremities.[7][8] Perforated shoes, sandals, or shorts offer no protection and are not permitted.

C. Hand Protection: The Critical Interface

No single glove material protects against all chemicals.[9] For handling methyl 5-methyl-1H-indazole-7-carboxylate:

  • Primary Recommendation: Use disposable nitrile gloves. Nitrile provides excellent protection against a wide array of chemicals and is a reliable choice for incidental contact.[9]

  • Glove Discipline:

    • Inspect Before Use: Always check gloves for tears or pinholes before wearing.

    • Double Gloving: For handling larger quantities or during prolonged procedures, consider wearing two pairs of nitrile gloves.

    • Prompt Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact. Wash your hands thoroughly before donning a new pair.

    • Do Not Reuse: Disposable gloves are for single use only.[10]

D. Respiratory Protection: When Engineering Controls Need Backup

Under normal laboratory conditions, all work with this compound in its solid (powder) form should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[3][10]

A respirator may be required if:

  • Engineering controls are not available or are malfunctioning.

  • A large spill occurs outside of a fume hood.

  • The procedure generates significant aerosols or dust that cannot be contained.

If a respirator is needed, it must be part of a formal respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[3][9] For nuisance dusts, a NIOSH-approved N95 respirator may be appropriate, while higher-level protection might necessitate a half-mask or full-face respirator with appropriate cartridges.[1]

Operational Plan: A Step-by-Step Handling Protocol

This workflow integrates PPE use into the practical handling of the compound, ensuring safety is an intrinsic part of the scientific procedure.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Procedure Phase prep_ppe Don PPE: - Lab Coat - Goggles - Nitrile Gloves prep_setup Verify Fume Hood is operational prep_ppe->prep_setup prep_gather Gather all necessary equipment and reagents prep_setup->prep_gather handle_weigh Weigh solid compound carefully to minimize dust prep_gather->handle_weigh handle_dissolve Add solvent and dissolve for reaction handle_weigh->handle_dissolve clean_waste Segregate waste: - Contaminated solids - Liquid chemical waste handle_dissolve->clean_waste clean_glass Decontaminate glassware clean_waste->clean_glass clean_ppe Doff PPE correctly (Gloves last) clean_glass->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash G cluster_major Major Spill Response cluster_minor Minor Spill Response spill Spill Occurs is_major Major Spill? (Large quantity, outside hood) spill->is_major major_alert Alert others and evacuate the area is_major->major_alert Yes minor_ppe Ensure proper PPE is worn is_major->minor_ppe No major_contact Contact EH&S / Emergency Response major_alert->major_contact major_restrict Restrict access to the area major_contact->major_restrict minor_contain Cover with absorbent material (e.g., vermiculite) minor_ppe->minor_contain minor_collect Sweep up carefully, place in a sealed container minor_contain->minor_collect minor_clean Clean the area with soap and water minor_collect->minor_clean minor_dispose Dispose of as hazardous waste minor_clean->minor_dispose

Caption: Decision-making flowchart for chemical spill response.

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused or waste methyl 5-methyl-1H-indazole-7-carboxylate, whether in solid form or in solution, must be disposed of as hazardous chemical waste. Do not pour it down the sink. [11]* Contaminated Materials: All items that have come into direct contact with the chemical, including used gloves, weigh paper, and disposable plasticware, must be collected in a designated, sealed hazardous waste container. [1]* Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Store waste containers in a designated secondary containment area until they are collected by your institution's Environmental Health and Safety (EH&S) department.

By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within your research environment. Handle every chemical with the respect it deserves, and let safety be the foundation of your next discovery.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Chemistry Lab Safety Rules. PozeSCAF. [Link]

  • Chemical Safety. Virginia Commonwealth University. [Link]

  • Safety in the Chemical Laboratory. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD. [Link]

  • Methyl 5-methyl-1H-indazole-3-carboxylate - Hazard. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Safety Data Sheet - 1-Methyl-1H-indazole-3-carboxylic acid. Maybridge. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-methyl-1H-indazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-methyl-1H-indazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.